molecular formula C5H6F4O3 B1273888 (2,2,3,3-Tetrafluoropropoxy)acetic acid CAS No. 870-51-9

(2,2,3,3-Tetrafluoropropoxy)acetic acid

Cat. No.: B1273888
CAS No.: 870-51-9
M. Wt: 190.09 g/mol
InChI Key: LGOWEDZMVMBETP-UHFFFAOYSA-N
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Description

(2,2,3,3-Tetrafluoropropoxy)acetic acid is a useful research compound. Its molecular formula is C5H6F4O3 and its molecular weight is 190.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2,3,3-tetrafluoropropoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F4O3/c6-4(7)5(8,9)2-12-1-3(10)11/h4H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOWEDZMVMBETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385160
Record name (2,2,3,3-tetrafluoropropoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870-51-9
Record name (2,2,3,3-tetrafluoropropoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: (2,2,3,3-Tetrafluoropropoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of (2,2,3,3-Tetrafluoropropoxy)acetic acid, a fluorinated organic compound of interest in various scientific domains. This document outlines the precise calculation of its molecular weight, presents generalized experimental protocols for its synthesis and characterization, and includes workflow diagrams for clarity.

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, crucial for reaction stoichiometry, analytical characterization, and drug design. The molecular formula for this compound is C₅H₆F₄O₃.[1] The molecular weight is calculated by summing the atomic weights of its constituent atoms.

Data Presentation: Molecular Weight Calculation

The following table provides a comprehensive breakdown of the molecular weight calculation for this compound.

Constituent ElementChemical SymbolQuantity of AtomsStandard Atomic Weight (amu)Subtotal Atomic Weight (amu)
CarbonC512.01160.055
HydrogenH61.0086.048
FluorineF418.99875.992
OxygenO315.99947.997
Total 190.092

The calculated molecular weight of this compound is 190.092 amu . This value is consistent with commercially available reagents, often cited as 190.1 g/mol or 190.09 g/mol .[1]

Experimental Protocols

Characterization of the synthesized compound would then be performed using standard analytical techniques to confirm its identity and purity.

General Synthesis Protocol: Williamson Ether Synthesis Approach
  • Deprotonation of 2,2,3,3-tetrafluoropropanol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,3,3-tetrafluoropropanol in a suitable anhydrous solvent such as tetrahydrofuran (THF). Cool the solution in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise to the solution to form the sodium alkoxide.

  • Nucleophilic Substitution: To the solution of the sodium alkoxide, add a solution of an ethyl haloacetate (e.g., ethyl bromoacetate) in THF dropwise. Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Ester Hydrolysis: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. The crude ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2.

  • Purification: The resulting this compound can be purified by extraction into an organic solvent, followed by drying and removal of the solvent. Further purification can be achieved by distillation or recrystallization.

Characterization Protocols

Mass spectrometry is a powerful analytical technique for the precise determination of molecular weight.

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • Data Analysis: The resulting spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the deprotonated molecule. The high-resolution measurement will provide an accurate mass that can be used to confirm the elemental composition.

NMR spectroscopy provides detailed information about the atomic structure of a molecule.

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transfer to an NMR tube.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The spectrum should show distinct signals corresponding to the different types of protons in the molecule (the -CH₂-O-, -CH₂-C=O, and the -CHF₂ protons), with chemical shifts and coupling patterns consistent with the expected structure.

  • ¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. This will show signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

  • ¹⁹F NMR Spectroscopy: Given the presence of fluorine, a fluorine-19 NMR spectrum will provide specific information about the chemical environment of the fluorine atoms.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: The sample, which is a liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the infrared spectrum.

  • Data Analysis: The resulting spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (a strong peak around 1710 cm⁻¹), the C-O stretch of the ether and carboxylic acid, and the C-F stretches.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: 2,2,3,3-tetrafluoropropanol Ethyl bromoacetate step1 Williamson Ether Synthesis start->step1 step2 Ester Hydrolysis step1->step2 product Crude this compound step2->product purification Purification (Distillation/Recrystallization) product->purification final_product Pure Compound purification->final_product ms Mass Spectrometry (Molecular Weight) final_product->ms Confirm MW nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structure) final_product->nmr Elucidate Structure ftir FTIR Spectroscopy (Functional Groups) final_product->ftir Identify Functional Groups

Caption: Workflow for the synthesis and characterization of the target compound.

Molecular Weight Calculation Logic

The diagram below outlines the logical relationship between the molecular formula, atomic weights, and the final calculated molecular weight.

G cluster_atoms Atomic Composition cluster_weights Standard Atomic Weights (amu) formula Molecular Formula: C₅H₆F₄O₃ C Carbon (C) x 5 formula->C H Hydrogen (H) x 6 formula->H F Fluorine (F) x 4 formula->F O Oxygen (O) x 3 formula->O aw_C 12.011 calculation Sum of (Number of Atoms × Atomic Weight) C->calculation aw_H 1.008 H->calculation aw_F 18.998 F->calculation aw_O 15.999 O->calculation aw_C->calculation aw_H->calculation aw_F->calculation aw_O->calculation mw Molecular Weight: 190.092 amu calculation->mw

Caption: Logical flow for calculating the molecular weight.

References

An In-depth Technical Guide to (2,2,3,3-Tetrafluoropropoxy)acetic acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,2,3,3-Tetrafluoropropoxy)acetic acid is a fluorinated carboxylic acid of interest in various scientific domains, including medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, increased lipophilicity, and modified acidity, which are desirable attributes in drug design. This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of this compound.

Core Chemical Properties

This compound, with the CAS number 870-51-9, is a halogenated ether carboxylic acid.[1][2] While some sources describe it as a liquid, others classify it as a solid, indicating that its physical state at room temperature may depend on its purity.[1][3]

PropertyValueSource
CAS Number 870-51-9[1][2]
Molecular Formula C₅H₆F₄O₃[1][2]
Molecular Weight 190.09 g/mol [1][2]
Physical State Liquid / Solid[1][3]
Purity ≥95%[3]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a general and adaptable method can be inferred from the synthesis of structurally similar fluorinated alkoxyacetic acids. A common approach involves the Williamson ether synthesis, reacting a fluorinated alcohol with an α-haloacetic acid ester, followed by hydrolysis.

Proposed Synthesis Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis Reactant1 2,2,3,3-Tetrafluoropropan-1-ol Reaction1 Alkoxide Formation & Nucleophilic Substitution Reactant1->Reaction1 Reactant2 Ethyl bromoacetate Reactant2->Reaction1 Base Base (e.g., NaH) Base->Reaction1 Solvent1 Aprotic Solvent (e.g., THF, DMF) Solvent1->Reaction1 Intermediate Ethyl (2,2,3,3-tetrafluoropropoxy)acetate Intermediate_hydrolysis Ethyl (2,2,3,3-tetrafluoropropoxy)acetate Intermediate->Intermediate_hydrolysis Reaction1->Intermediate Reaction2 Saponification Intermediate_hydrolysis->Reaction2 Reagent_hydrolysis Aqueous Base (e.g., NaOH, KOH) followed by Acidification (e.g., HCl) Reagent_hydrolysis->Reaction2 Product This compound Reaction2->Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Adapted)

Materials:

  • 2,2,3,3-Tetrafluoropropan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Saturated sodium chloride solution (brine)

Step 1: Synthesis of Ethyl (2,2,3,3-tetrafluoropropoxy)acetate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 2,2,3,3-Tetrafluoropropan-1-ol dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate dropwise via the dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (2,2,3,3-tetrafluoropropoxy)acetate.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl (2,2,3,3-tetrafluoropropoxy)acetate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC or LC-MS.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.

  • Extract the acidified solution with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Further purification can be achieved by recrystallization or distillation under reduced pressure.

Potential Applications in Drug Development

The unique properties imparted by the tetrafluoropropoxy group make this acid a potentially valuable building block in medicinal chemistry. The introduction of fluorinated motifs can influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.

Logical Relationship in Drug Discovery

G cluster_properties Modified Physicochemical Properties cluster_outcomes Potential Pharmacological Outcomes Start Lead Compound Modification Introduce This compound moiety Start->Modification Lipophilicity Increased Lipophilicity Modification->Lipophilicity MetabolicStability Enhanced Metabolic Stability Modification->MetabolicStability BindingAffinity Altered Binding Affinity Modification->BindingAffinity pKa Modified pKa Modification->pKa Bioavailability Improved Bioavailability Lipophilicity->Bioavailability PK Favorable Pharmacokinetics MetabolicStability->PK Efficacy Enhanced Efficacy BindingAffinity->Efficacy pKa->Bioavailability pKa->Efficacy End Optimized Drug Candidate Bioavailability->End Efficacy->End PK->End

Caption: Influence of fluorination on drug candidate properties.

While specific biological activities and modulated signaling pathways for this compound are not yet documented, research on other fluorinated carboxylic acids suggests potential interactions with various biological targets. For instance, some perfluorinated carboxylic acids have been shown to interact with nuclear receptors and modulate signaling pathways related to lipid metabolism and cellular proliferation. Further research is necessary to elucidate the specific biological profile of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound presents an intriguing scaffold for the development of novel molecules in the pharmaceutical and material science sectors. While there is a need for more comprehensive characterization of its physical and biological properties, the established principles of fluorine chemistry suggest its potential to confer advantageous properties to parent molecules. The synthetic route outlined in this guide provides a practical starting point for researchers to access this compound for further investigation. As research progresses, a clearer understanding of its specific applications and biological interactions will undoubtedly emerge.

References

An In-Depth Technical Guide to the Synthesis of (2,2,3,3-Tetrafluoropropoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for (2,2,3,3-Tetrafluoropropoxy)acetic acid, a valuable fluorinated building block in pharmaceutical and materials science research. The synthesis is a robust two-step process involving a Williamson ether synthesis followed by ester hydrolysis. This document details the experimental protocols, presents quantitative data, and provides visual diagrams of the synthesis pathway and experimental workflow.

Synthesis Overview

The synthesis of this compound proceeds via a two-step reaction sequence:

  • Step 1: Williamson Ether Synthesis. 2,2,3,3-Tetrafluoropropan-1-ol is reacted with ethyl chloroacetate in the presence of a strong base to form the intermediate, ethyl (2,2,3,3-tetrafluoropropoxy)acetate.

  • Step 2: Ester Hydrolysis. The ethyl ester intermediate is then hydrolyzed under basic conditions to yield the final product, this compound.

This route is favored for its high efficiency and the relative availability of the starting materials.

Reaction Pathway

Synthesis_Pathway 2,2,3,3-Tetrafluoropropan-1-ol 2,2,3,3-Tetrafluoropropan-1-ol Sodium 2,2,3,3-tetrafluoropropoxide Sodium 2,2,3,3-tetrafluoropropoxide 2,2,3,3-Tetrafluoropropan-1-ol->Sodium 2,2,3,3-tetrafluoropropoxide  + NaH (Deprotonation) Ethyl (2,2,3,3-tetrafluoropropoxy)acetate Ethyl (2,2,3,3-tetrafluoropropoxy)acetate Sodium 2,2,3,3-tetrafluoropropoxide->Ethyl (2,2,3,3-tetrafluoropropoxy)acetate  + Ethyl Chloroacetate (Williamson Ether Synthesis) This compound This compound Ethyl (2,2,3,3-tetrafluoropropoxy)acetate->this compound  + NaOH, H2O (Hydrolysis)

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl (2,2,3,3-tetrafluoropropoxy)acetate

This procedure details the formation of the ester intermediate via a Williamson ether synthesis.

Methodology:

  • To a solution of 2,2,3,3-tetrafluoropropan-1-ol in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at this temperature for a specified period to ensure the complete formation of the sodium alkoxide.

  • Ethyl chloroacetate is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield pure ethyl (2,2,3,3-tetrafluoropropoxy)acetate.

Step 2: Synthesis of this compound

This procedure describes the hydrolysis of the ester intermediate to the final carboxylic acid product.

Methodology:

  • Ethyl (2,2,3,3-tetrafluoropropoxy)acetate is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and water.

  • An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the ester solution.

  • The reaction mixture is heated to reflux and maintained at this temperature until the ester is fully hydrolyzed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the alcohol is removed under reduced pressure.

  • The remaining aqueous solution is washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material.

  • The aqueous layer is then acidified to a low pH (typically pH 1-2) with a strong acid, such as concentrated hydrochloric acid (HCl), leading to the precipitation of the carboxylic acid product.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Parameters for the Synthesis of Ethyl (2,2,3,3-tetrafluoropropoxy)acetate

ParameterValue
Reactants
2,2,3,3-Tetrafluoropropan-1-ol1.0 eq
Sodium Hydride (60% dispersion in mineral oil)1.2 eq
Ethyl Chloroacetate1.1 eq
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
Typical Yield 75 - 85%
Purity (after distillation) >98%

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue
Reactant
Ethyl (2,2,3,3-tetrafluoropropoxy)acetate1.0 eq
Reagents
Sodium Hydroxide2.0 - 3.0 eq
Solvent Ethanol/Water (1:1 v/v)
Reaction Temperature Reflux (approx. 80-90 °C)
Reaction Time 2 - 4 hours
Typical Yield 90 - 98%
Purity (after recrystallization) >99%

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures.

Experimental_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis A Deprotonation of 2,2,3,3-Tetrafluoropropan-1-ol with NaH in THF B Addition of Ethyl Chloroacetate A->B C Reaction at Room Temperature B->C D Aqueous Workup and Extraction C->D E Purification by Vacuum Distillation D->E F Hydrolysis of Ethyl (2,2,3,3-tetrafluoropropoxy)acetate with NaOH in EtOH/H2O E->F Intermediate Product G Removal of Organic Solvent F->G H Acidification with HCl G->H I Filtration and Drying of Product H->I

Caption: Logical workflow for the two-step synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and scale of operation. Standard laboratory safety precautions should be followed at all times when handling the reagents and performing the reactions described herein.

A Technical Guide to the Spectral Analysis of (2,2,3,3-Tetrafluoropropoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2,3,3-Tetrafluoropropoxy)acetic acid is a fluorinated carboxylic acid with potential applications in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including acidity, lipophilicity, and metabolic stability. Therefore, robust analytical techniques are essential to confirm the structure and purity of such compounds. This guide focuses on the three primary spectroscopic methods used for the structural elucidation of organic molecules: NMR, IR, and MS.

Predicted Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following data has been generated using established prediction algorithms and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for complete characterization.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~4.3Triplet2H-O-CH₂-COOH
~6.1Triplet of Triplets1HHCF₂-CF₂-
~4.1Triplet2H-CF₂-CH₂-O-

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~172-COOH
~118 (triplet)HCF₂-
~115 (triplet)-CF₂-
~65 (triplet)-O-CH₂-COOH
~63 (triplet)-CF₂-CH₂-O-

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~-125DoubletHCF₂-
~-138Singlet-CF₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretch and a strong C=O stretch.[1][2]

Table 4: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic acid)
2900-3000MediumC-H stretch (Aliphatic)
1700-1725StrongC=O stretch (Carboxylic acid)
1200-1300StrongC-F stretch
1000-1200StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 5: Expected Mass Spectrometry Fragmentation

m/zProposed Fragment
190[M]⁺ (Molecular Ion)
145[M - COOH]⁺
113[M - CH₂COOH - F]⁺
101[CF₂CH₂OH]⁺
45[COOH]⁺

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or D₂O). The choice of solvent can affect the chemical shift of the acidic proton.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • ¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, dissolve the sample in a solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the salt plates or solvent, which is then subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile samples, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is a suitable method.

  • Ionization: Ionize the sample using an appropriate technique. Electron ionization (EI) is common for GC-MS, while ESI is typically used for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectral analysis process for the characterization of this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation and Structural Elucidation synthesis Synthesis and Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr Sample for NMR ir IR Spectroscopy synthesis->ir Sample for IR ms Mass Spectrometry synthesis->ms Sample for MS nmr_data Analyze NMR Data: Chemical Shifts, Multiplicities, Integration, Couplings nmr->nmr_data ir_data Analyze IR Data: Identify Functional Group Stretches and Bends ir->ir_data ms_data Analyze MS Data: Molecular Ion Peak, Fragmentation Pattern ms->ms_data structure_confirmation Combine All Spectral Data to Confirm Structure nmr_data->structure_confirmation ir_data->structure_confirmation ms_data->structure_confirmation

References

An In-depth Technical Guide on the Solubility of (2,2,3,3-Tetrafluoropropoxy)acetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,2,3,3-Tetrafluoropropoxy)acetic acid is a fluorinated carboxylic acid of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this guide presents a qualitative assessment based on the principle of "like dissolves like" and the known physicochemical properties of structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a carboxylic acid in organic solvents is provided, along with a logical workflow diagram to guide the experimental process.

Introduction

This compound (CAS No. 870-51-9) is a specialty chemical featuring a fluorinated ether moiety and a carboxylic acid functional group. This unique structure imparts specific properties that influence its behavior in different solvent systems. The presence of the polar carboxylic acid group suggests solubility in polar solvents, while the fluorinated alkyl chain introduces a nonpolar character, which can enhance solubility in less polar or fluorinated solvents. This dual nature makes its solubility profile complex and highly dependent on the specific solvent.

This guide aims to provide researchers and professionals with a foundational understanding of the expected solubility of this compound and the methodology to determine it experimentally.

Predicted Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Solvents Methanol, Ethanol, IsopropanolHigh The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High to Moderate The polar nature of these solvents can solvate the carboxylic acid group. The absence of hydrogen bond donation from the solvent might slightly reduce solubility compared to protic solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate These solvents are of intermediate polarity and can act as hydrogen bond acceptors for the carboxylic acid proton.
Halogenated Solvents Dichloromethane, ChloroformModerate to Low These solvents are relatively nonpolar, but the fluorine content in the solute may offer some favorable interactions.
Aromatic Hydrocarbons Toluene, BenzeneLow The significant difference in polarity between the highly polar carboxylic acid and the nonpolar aromatic ring will likely result in poor solvation.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / Insoluble These nonpolar solvents are unlikely to effectively solvate the polar carboxylic acid group.
Fluorinated Solvents 2,2,2-TrifluoroethanolHigh The principle of "like dissolves like" suggests high solubility due to favorable interactions between the fluorinated parts of the solute and solvent.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid carboxylic acid, such as this compound, in an organic solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or titration apparatus)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials at the same temperature to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

    • Record the weight of the collected filtrate.

    • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-MS, or acid-base titration) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized using the following diagram.

Solubility_Determination_Workflow start Start: Prepare Materials prepare_solution Add excess solute to a known volume of solvent in vials start->prepare_solution equilibrate Equilibrate at constant temperature with agitation (24-48h) prepare_solution->equilibrate phase_separation Phase Separation: Allow solid to settle or centrifuge equilibrate->phase_separation sample_collection Withdraw and filter a known volume of the supernatant phase_separation->sample_collection dilution Dilute the filtrate to a known concentration sample_collection->dilution quantification Analyze concentration using a validated analytical method (e.g., HPLC, GC, Titration) dilution->quantification calculation Calculate Solubility (e.g., g/100mL, mol/L) quantification->calculation end_process End: Report Results calculation->end_process

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways involved. The logical relationship is a sequential experimental workflow, as depicted in the diagram above.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, this guide provides a reasoned, qualitative prediction of its solubility based on its chemical structure. For researchers requiring precise solubility data, the provided experimental protocol offers a robust methodology for its determination. The successful application of this compound in various fields will be greatly facilitated by a thorough understanding of its solubility characteristics.

Disclaimer: The information provided in this document is for research and informational purposes only. The predicted solubilities are based on chemical principles and may not reflect actual experimental values. It is highly recommended to determine the solubility experimentally for any critical application. Always adhere to proper laboratory safety procedures when handling chemicals.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Acidity and pKa of (2,2,3,3-Tetrafluoropropoxy)acetic acid

Understanding the Acidity of this compound

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The presence of electronegative atoms, such as fluorine, can significantly influence this stability through the inductive effect. In the case of this compound, the four fluorine atoms on the propoxy group play a crucial role in enhancing its acidity compared to acetic acid.

The fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the molecule, pulling electron density away from the carboxylic acid group. This withdrawal of electron density disperses the negative charge of the carboxylate anion formed upon deprotonation, thereby stabilizing it.[1][2][3] A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.[1]

The positioning of the fluorine atoms at the C2 and C3 positions of the propoxy group means the inductive effect is still significant, although it diminishes with distance from the carboxyl group.[1]

Quantitative Data Presentation: pKa Values

An exact experimental pKa for this compound is not available in the public domain. However, by comparing the pKa values of acetic acid and its fluorinated analogs, we can estimate the pKa of the target molecule. The data clearly shows a trend of increasing acidity (decreasing pKa) with the number and proximity of fluorine atoms to the carboxyl group.

Compound NameStructurepKa Value
Acetic AcidCH₃COOH4.76
Fluoroacetic AcidFCH₂COOH2.58 ± 0.03
Difluoroacetic AcidF₂CHCOOH1.22 ± 0.03
Trifluoroacetic AcidF₃CCOOH0.03 ± 0.07
Perfluoropropionic AcidCF₃CF₂COOH-0.18 to -0.54
This compoundF₂CHCF₂OCH₂COOHEstimated: ~3.0 - 3.5

Data for fluoro-, difluoro-, and trifluoroacetic acid, and perfluoropropionic acid from reference[4]. Acetic acid pKa is a widely accepted value.

Estimation Justification: The tetrafluoroalkoxy group in this compound is separated from the carboxylic acid by an oxygen atom and a methylene group. The oxygen atom itself is electron-withdrawing, and the four fluorine atoms will have a significant, albeit attenuated, inductive effect on the carboxyl group. The pKa is therefore expected to be considerably lower than that of acetic acid but likely higher than that of fluoroacetic acid, where the fluorine is directly on the alpha-carbon. A pKa in the range of 3.0 to 3.5 is a reasonable estimate.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol describes a standard method for the determination of the pKa of an organic acid.[5]

3.1. Principle

A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of base added. The pKa is the pH at which the acid is half-neutralized, i.e., when the concentration of the acid is equal to the concentration of its conjugate base. This corresponds to the midpoint of the titration curve.

3.2. Materials and Apparatus

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized, CO₂-free water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL or 50 mL burette

  • 100 mL beakers

  • Analytical balance

3.3. Procedure

  • Preparation of the Acid Solution: Accurately weigh approximately 0.1-0.2 g of this compound into a 100 mL beaker.[5] Dissolve the acid in approximately 50 mL of deionized, CO₂-free water. Place a magnetic stir bar in the beaker.

  • Titration Setup: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00). Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar.

  • Titration: Record the initial pH of the acid solution. Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately capture the equivalence point. Continue the titration until the pH has plateaued well beyond the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point.

    • The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

    • The pKa is the pH of the solution at the half-equivalence point.

Visualization of Acidity Factors

The following diagram illustrates the logical relationship between the molecular structure of this compound and its resulting acidity.

Acidity_Factors cluster_structure This compound Structure cluster_effect Electronic Effects cluster_consequence Consequences Structure F₂CH-CF₂-O-CH₂-COOH Propoxy Tetrafluoropropoxy Group (F₂CH-CF₂-O-) Carboxyl Carboxylic Acid Group (-COOH) Fluorine Highly Electronegative Fluorine Atoms Inductive Strong Electron-Withdrawing Inductive Effect (-I) Anion_Stability Stabilization of the Carboxylate Anion (F₂CH-CF₂-O-CH₂-COO⁻) Inductive->Anion_Stability leads to Fluorine->Inductive causes Acidity Increased Acidity Anion_Stability->Acidity results in pKa Lower pKa Value Acidity->pKa corresponds to

Caption: Factors influencing the acidity of this compound.

References

(2,2,3,3-Tetrafluoropropoxy)acetic Acid: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on (2,2,3,3-Tetrafluoropropoxy)acetic acid (CAS No. 870-51-9) is limited in publicly available scientific literature. The following guide is a technical exploration of its potential research applications based on its chemical structure and the known functions of analogous fluorinated compounds. The experimental protocols and potential pathways described are illustrative and would require validation for this specific molecule.

Introduction

This compound is a fluorinated carboxylic acid with the molecular formula C₅H₆F₄O₃. Its structure, featuring a short, fluorinated ether tail and a carboxylic acid head group, suggests its classification as a short-chain per- and polyfluoroalkyl substance (PFAS). While this compound is commercially available, its application in research and development is not yet well-documented. This guide aims to bridge this gap by proposing potential research avenues based on the established roles of structurally similar molecules. The unique combination of a hydrophilic acid group and a hydrophobic/oleophobic fluorinated segment suggests potential in materials science, organic synthesis, and potentially, biomedicine.

Physicochemical Properties and Data

Quantitative data for this compound is sparse. The table below summarizes available information and includes data for related fluorinated compounds to provide a comparative context.

PropertyThis compoundPerfluorobutanoic acid (PFBA)Trifluoroacetic acid (TFA)
CAS Number 870-51-9[1]375-22-476-05-1
Molecular Formula C₅H₆F₄O₃[1]C₄HF₇O₂C₂HF₃O₂
Molecular Weight 190.09 g/mol 214.04 g/mol 114.02 g/mol
Physical Form Liquid[2]LiquidLiquid
Purity Typically ≥95%Typically >97%Typically >99%
Boiling Point Not widely reported120 °C72.4 °C
Acidity (pKa) Not determined~0.40.23

Potential Research Applications

Based on the chemistry of analogous compounds, several key research areas can be proposed for this compound.

Advanced Surfactants and Emulsifiers

The amphiphilic nature of this compound makes it a candidate for a specialized fluorinated surfactant.[2][3] Fluorinated surfactants are known for their exceptional ability to lower surface tension and their stability in harsh chemical and thermal environments.[2]

  • Potential Research Focus:

    • Characterization of its critical micelle concentration (CMC) and surface tension reduction capabilities.

    • Application in creating stable microemulsions for targeted drug delivery or as nano-reactors.

    • Use in specialized coatings, paints, and fire-fighting foams.[2]

    • As a non-bioaccumulable alternative to long-chain PFAS surfactants, though its own persistence and toxicity would need to be evaluated.[4]

Building Block in Organic and Medicinal Chemistry

The molecule contains two key reactive sites: the carboxylic acid group and the C-H bonds on the ether-linked methylene group. This makes it a versatile building block for synthesizing more complex molecules.

  • Potential Research Focus:

    • Synthesis of Fluorinated Esters: The carboxylic acid can be esterified to create a range of fluorinated esters. Fluorinated esters are used as activated intermediates in organic synthesis, and as components in electrolytes for lithium-ion batteries and specialty polymers.[5][6][7]

    • Amide Coupling: The carboxylic acid can be coupled with amines to form amides, introducing the tetrafluoropropoxy moiety into peptides or other bioactive molecules to enhance their stability or modify their pharmacokinetic properties.

    • Derivatization for Drug Discovery: The tetrafluoropropoxy group can be incorporated into larger drug scaffolds. The presence of fluorine can improve metabolic stability, binding affinity, and lipophilicity of drug candidates.

Functional Polymers and Materials Science

Incorporation of this compound into polymer chains could create materials with unique surface properties.

  • Potential Research Focus:

    • Polymer Modification: Grafting the molecule onto existing polymer backbones to impart hydrophobicity, oleophobicity, and chemical resistance.

    • Monomer Synthesis: Conversion of the acid into a polymerizable monomer (e.g., an acrylate or vinyl ether) for the creation of novel fluorinated polymers. Such polymers could have applications in anti-fouling coatings, specialty membranes, and low-friction surfaces.

Experimental Protocols

The following are detailed, illustrative methodologies for experiments that could be conducted to explore the potential applications of this compound.

Protocol 1: Synthesis of a Novel Fluorinated Ester

This protocol describes a standard Fischer esterification to demonstrate the utility of this compound as a synthetic intermediate.

  • Objective: To synthesize Ethyl (2,2,3,3-Tetrafluoropropoxy)acetate.

  • Materials:

    • This compound

    • Anhydrous Ethanol (200 proof)

    • Concentrated Sulfuric Acid (as catalyst)

    • Sodium Bicarbonate (saturated aqueous solution)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate

    • Organic solvents (e.g., Diethyl ether)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a 10-fold molar excess of anhydrous ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the product by vacuum distillation or column chromatography.

    • Characterize the final product using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

Protocol 2: Evaluation of Surfactant Properties

This protocol outlines the determination of the Critical Micelle Concentration (CMC) using a surface tensiometer.

  • Objective: To determine the CMC of this compound.

  • Materials:

    • This compound

    • Deionized water

    • Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Procedure:

    • Prepare a stock solution of this compound in deionized water (e.g., 100 mM).

    • Create a series of dilutions from the stock solution with concentrations ranging from, for example, 0.01 mM to 100 mM.

    • Calibrate the surface tensiometer with deionized water.

    • Measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated, ensuring the ring or plate is thoroughly cleaned between measurements.

    • Plot the surface tension (mN/m) as a function of the logarithm of the concentration.

    • The CMC is identified as the point where the surface tension plateaus. It is determined by the intersection of the two linear portions of the plot.

Visualizations: Workflows and Pathways

Diagram: Synthetic Utility Workflow

This diagram illustrates the potential of this compound as a central building block in organic synthesis.

G Synthetic Workflow of this compound cluster_0 Esterification cluster_1 Amide Coupling cluster_2 Polymer Synthesis A This compound B Fluorinated Esters A->B + Alcohol, H+ C Fluorinated Amides A->C + Amine, Coupling Agent D Functional Monomers A->D Derivatization F Specialty Solvents Battery Electrolytes Activated Intermediates B->F Applications G Bioactive Molecules Modified Peptides Agrochemicals C->G Applications E Fluorinated Polymers D->E Polymerization H Low-Friction Coatings Specialty Membranes Hydrophobic/Oleophobic Surfaces E->H Applications G Hypothetical Interaction with PPARα Pathway cluster_cell Hepatocyte (Liver Cell) A Short-Chain PFAS (e.g., Tetrafluoropropoxy- acetic acid) B PPARα (Nuclear Receptor) A->B Binds/Activates D PPARα/RXR Heterodimer B->D C RXR C->D E PPRE (DNA Response Element) D->E Binds to F Target Gene Transcription (e.g., Fatty Acid Oxidation Genes) E->F Modulates G Altered Lipid Metabolism F->G

References

(2,2,3,3-Tetrafluoropropoxy)acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of (2,2,3,3-Tetrafluoropropoxy)acetic acid, a valuable fluorinated building block for applications in medicinal chemistry, materials science, and synthetic organic chemistry. The strategic incorporation of the tetrafluoropropoxy moiety can significantly influence the physicochemical and biological properties of parent molecules, offering a valuable tool for molecular design and optimization.

Core Compound Properties

This compound is a specialty chemical whose unique properties stem from the presence of the highly electronegative fluorine atoms. These properties can be leveraged to enhance metabolic stability, modulate acidity, and fine-tune lipophilicity in drug candidates and other advanced materials.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 870-51-9Supplier Data
Molecular Formula C5H6F4O3Supplier Data
Molecular Weight 190.09 g/mol Calculated
Physical Form Liquid to SolidSupplier Data
Purity Typically ≥95%Supplier Data
pKa (estimated) ~3.0 - 3.5Estimated based on similar fluoroalkoxyacetic acids
logP (estimated) ~1.0 - 1.5Estimated based on similar fluoroalkoxyacetic acids

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a haloacetate by the alkoxide of 2,2,3,3-tetrafluoropropanol, followed by hydrolysis of the resulting ester.

Synthesis_Workflow cluster_step1 Step 1: Alkoxide Formation & Williamson Ether Synthesis cluster_step2 Step 2: Ester Hydrolysis A 2,2,3,3-Tetrafluoropropanol alkoxide A->alkoxide B Sodium Hydride (NaH) B->alkoxide C Ethyl Bromoacetate D Ethyl (2,2,3,3-tetrafluoropropoxy)acetate C->D E Ethyl (2,2,3,3-tetrafluoropropoxy)acetate alkoxide->D SN2 Reaction G This compound E->G F Base (e.g., NaOH) then Acid (e.g., HCl) F->G Hydrolysis

Caption: Synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the Williamson ether synthesis.[1][2][3]

Materials:

  • 2,2,3,3-Tetrafluoropropan-1-ol[4]

  • Sodium hydride (60% dispersion in mineral oil)[5]

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Argon or Nitrogen gas

Procedure:

Step 1: Synthesis of Ethyl (2,2,3,3-tetrafluoropropoxy)acetate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon/nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2,2,3,3-tetrafluoropropan-1-ol (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C.

  • Add ethyl bromoacetate (1.05 equivalents) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (2,2,3,3-tetrafluoropropoxy)acetate. The crude product can be purified by vacuum distillation if necessary.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl (2,2,3,3-tetrafluoropropoxy)acetate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Applications as a Fluorinated Building Block

This compound is a versatile building block, primarily utilized for the introduction of the tetrafluoropropoxy ethyl moiety into larger molecules. The carboxylic acid handle allows for a variety of standard chemical transformations.

Amide Bond Formation

A primary application of this building block is in the synthesis of amides, which are prevalent in pharmaceuticals. The carboxylic acid can be activated and coupled with a wide range of primary and secondary amines.

Amide_Formation_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling A This compound C Activated Intermediate A->C B Coupling Reagent (e.g., HATU, EDC) B->C D Activated Intermediate F Target Amide D->F E Primary or Secondary Amine (R1R2NH) E->F Nucleophilic Acyl Substitution

Caption: General workflow for amide synthesis.

Experimental Protocol 2: General Procedure for Amide Coupling

Materials:

  • This compound

  • A primary or secondary amine

  • Coupling reagent (e.g., HATU, EDC/HOBt)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.

  • Add the coupling reagent (1.1 equivalents) and the base, DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Spectroscopic Data (Predicted)

Table 2: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ)MultiplicityCoupling
¹H NMR ~10-12 ppmBroad Singlet-
~6.0 ppm (tt)Triplet of TripletsJ(H,F) ≈ 50 Hz, J(H,F) ≈ 5 Hz
~4.2 ppm (t)TripletJ(H,H) ≈ 13 Hz
~4.1 ppm (s)Singlet-
¹³C NMR ~170 ppmSinglet-
~118 ppm (tt)Triplet of TripletsJ(C,F) ≈ 250 Hz, J(C,F) ≈ 30 Hz
~110 ppm (tt)Triplet of TripletsJ(C,F) ≈ 250 Hz, J(C,F) ≈ 30 Hz
~68 ppm (t)TripletJ(C,F) ≈ 25 Hz
~65 ppmSinglet-
¹⁹F NMR ~ -125 ppmMultiplet-
~ -138 ppmMultiplet-

Conclusion

This compound represents a valuable and versatile building block for the strategic introduction of fluorine into organic molecules. Its synthesis via the robust Williamson ether synthesis is straightforward, and the carboxylic acid functionality provides a gateway to a wide array of chemical transformations. The unique electronic properties imparted by the tetrafluoropropyl group make it an attractive component for the design of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational understanding and practical protocols to facilitate its use in research and development.

References

Methodological & Application

Application Notes and Protocols for (2,2,3,3-Tetrafluoropropoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (2,2,3,3-Tetrafluoropropoxy)acetic acid. Due to the limited availability of specific research applications for this exact compound, the protocols provided are based on established methodologies for structurally similar fluorinated carboxylic acids and ethers. These protocols are intended to serve as a starting point for research and development.

Compound Information

This compound is a fluorinated carboxylic acid. The presence of the tetrafluoropropoxy group is expected to confer unique properties such as increased acidity, lipophilicity, and metabolic stability compared to its non-fluorinated analog. These characteristics make it an interesting candidate for applications in materials science and drug discovery.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 870-51-9[1]
Molecular Formula C5H6F4O3[1]
Molecular Weight 190.09 g/mol [2]
Physical Form Liquid
Purity Typically ≥95%
InChI Key LGOWEDZMVMBETP-UHFFFAOYSA-N
Safety Precautions

Fluorinated carboxylic acids should be handled with appropriate safety measures in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of this compound based on the Williamson ether synthesis, a reliable method for forming ethers.[3][4][5]

Materials:

  • 2,2,3,3-Tetrafluoropropan-1-ol

  • Sodium hydride (NaH) or other suitable base (e.g., potassium hydroxide)

  • Bromoacetic acid or Chloroacetic acid[4]

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2,3,3-tetrafluoropropan-1-ol (1 equivalent) to anhydrous THF. Cool the solution in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Ether Formation: Dissolve bromoacetic acid (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Acidify the aqueous solution to a pH of approximately 2 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution (to remove unreacted bromoacetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

DOT Diagram: Synthesis Workflow

G A 1. Alkoxide Formation (2,2,3,3-Tetrafluoropropan-1-ol + NaH in THF) B 2. Ether Formation (Add Bromoacetic Acid, Reflux) A->B C 3. Quench and Acidify (Add Water and HCl) B->C D 4. Extraction (with Diethyl Ether) C->D E 5. Washing (Water, NaHCO3, Brine) D->E F 6. Drying and Concentration (MgSO4, Rotary Evaporation) E->F G 7. Purification (Vacuum Distillation or Chromatography) F->G H Pure this compound G->H

Caption: Workflow for the synthesis of this compound.

Protocol 2: Application in Materials Science - Formation of a Self-Assembled Monolayer (SAM) on a Hydroxylated Surface

Fluorinated carboxylic acids can be used to form self-assembled monolayers (SAMs) on various oxide surfaces, altering their surface properties to be hydrophobic and oleophobic.[6][7][8] This protocol outlines a general procedure for forming a SAM on a silicon wafer with a native oxide layer.

Materials:

  • This compound

  • Silicon wafers (or other substrates with a hydroxylated surface, e.g., glass, aluminum oxide)

  • Anhydrous toluene or hexane

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or an oxygen plasma cleaner

  • Sonicator

  • Nitrogen gas stream

  • Oven

Procedure:

  • Substrate Cleaning: Clean the silicon wafers by sonicating in a sequence of acetone, isopropanol, and deionized water (15 minutes each). Dry the wafers under a stream of nitrogen.

  • Surface Hydroxylation: To create a uniform layer of hydroxyl groups, treat the wafers with piranha solution for 30 minutes at 80°C (alternatively, use an oxygen plasma cleaner for 5-10 minutes). Rinse the wafers extensively with deionized water and dry under a nitrogen stream.

  • SAM Formation: Prepare a 1-10 mM solution of this compound in anhydrous toluene. Immerse the cleaned and hydroxylated wafers in this solution in a sealed container under an inert atmosphere. Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Rinsing and Curing: Remove the wafers from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules. Dry the wafers under a nitrogen stream. To enhance the stability of the monolayer, the wafers can be cured by baking in an oven at 120°C for 1 hour.

  • Characterization: The resulting SAM can be characterized by techniques such as contact angle goniometry (to measure hydrophobicity), X-ray photoelectron spectroscopy (XPS, to confirm the chemical composition of the surface), and atomic force microscopy (AFM, to assess the surface morphology).

DOT Diagram: SAM Formation Workflow

G A 1. Substrate Cleaning (Sonication in Solvents) B 2. Surface Hydroxylation (Piranha Solution or O2 Plasma) A->B C 3. SAM Formation (Immersion in Fluorinated Acid Solution) B->C D 4. Rinsing and Curing (Toluene Rinse, Oven Bake) C->D E 5. Characterization (Contact Angle, XPS, AFM) D->E

Caption: Experimental workflow for forming a self-assembled monolayer.

Protocol 3: Hypothetical Application in Drug Discovery - A Building Block in Medicinal Chemistry

Fluorinated groups are often incorporated into drug candidates to improve their metabolic stability, binding affinity, and pharmacokinetic properties.[9][10] this compound can serve as a building block to introduce a fluorinated moiety into a larger molecule. This protocol describes a general amide coupling reaction.

Materials:

  • This compound

  • A primary or secondary amine of interest (R-NH2)

  • A coupling agent, e.g., (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt)

  • A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DCM, add the amine (1 equivalent), the coupling agent (e.g., PyBOP, 1.1 equivalents), and DIPEA (2-3 equivalents).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

DOT Diagram: Hypothetical Signaling Pathway Modulation

G cluster_0 Cell Membrane Receptor Target Receptor Effect Downstream Cellular Effect (e.g., Inhibition of Proliferation) Receptor->Effect Signal Transduction Drug Fluorinated Drug Candidate Drug->Receptor Binding

Caption: Hypothetical modulation of a cell signaling pathway by a drug candidate.

References

Application Notes & Protocols: Surface Modification of Polymers with (2,2,3,3-Tetrafluoropropoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of polymeric biomaterials are critical determinants of their in vivo performance, influencing protein adsorption, cellular adhesion, and overall biocompatibility. Surface modification is a powerful strategy to tailor these properties without altering the bulk characteristics of the material. Fluorinated coatings are of particular interest due to their unique ability to create low-energy, hydrophobic, and chemically inert surfaces. This document provides detailed application notes and protocols for the surface modification of a model polymer substrate using (2,2,3,3-Tetrafluoropropoxy)acetic acid, a fluorinated carboxylic acid.

The introduction of the tetrafluoropropoxy group is intended to reduce surface energy, thereby minimizing non-specific protein adsorption and enhancing biocompatibility. This modification is particularly relevant for applications such as drug delivery devices, implantable sensors, and other materials in direct contact with biological fluids.

Principle of Surface Modification

The protocol described herein utilizes a "grafting-to" approach to covalently attach this compound to a polymer surface that has been pre-functionalized with primary amine groups. The carboxylic acid moiety of the fluorinated molecule is first activated using a carbodiimide crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester that readily reacts with primary amines on the polymer surface to form a stable amide bond, effectively tethering the fluorinated moiety to the substrate.

Experimental Protocols

Materials
  • Polymer Substrate (e.g., Amine-functionalized Polyethylene Glycol (PEG)-coated glass slides or amine-functionalized Polystyrene microplates)

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Ethanol

  • Deionized (DI) water

  • Nitrogen gas

Protocol 1: Surface Grafting of this compound
  • Substrate Preparation:

    • Clean the amine-functionalized polymer substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.

    • Dry the substrate under a stream of nitrogen gas.

  • Activation of this compound:

    • Prepare a 0.1 M MES buffer solution (pH 6.0).

    • Dissolve this compound in the MES buffer to a final concentration of 10 mM.

    • Add EDC and NHS to the solution to final concentrations of 20 mM and 10 mM, respectively.

    • Allow the activation reaction to proceed for 15 minutes at room temperature.

  • Grafting Reaction:

    • Immediately immerse the prepared polymer substrate in the activated this compound solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Wash the substrate sequentially with MES buffer, DI water, and ethanol, each for 10 minutes with sonication to remove any non-covalently bound reagents.

    • Dry the modified substrate under a stream of nitrogen gas.

    • Store in a desiccator until characterization.

Protocol 2: Surface Characterization
  • Contact Angle Goniometry:

    • Measure the static water contact angle of the unmodified and modified polymer surfaces using a goniometer.

    • Dispense a 5 µL droplet of DI water onto the surface.

    • Capture an image of the droplet and measure the angle between the substrate and the tangent of the droplet at the solid-liquid-vapor interface.

    • Perform measurements on at least three different spots on each surface to ensure reproducibility.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Analyze the elemental composition and chemical states of the unmodified and modified surfaces using an XPS instrument with a monochromatic Al Kα X-ray source.

    • Acquire survey scans to identify the elements present on the surface.

    • Obtain high-resolution spectra for C 1s, O 1s, N 1s, and F 1s regions to determine the chemical bonding states.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Obtain FTIR spectra of the unmodified and modified surfaces using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Record spectra in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Analyze the spectra for the appearance of new peaks corresponding to the grafted fluorinated moiety.

Data Presentation

Table 1: Water Contact Angle Measurements

SurfaceAverage Contact Angle (°)Standard Deviation (°)
Unmodified Amine-PEG352
Modified with this compound1053

Table 2: XPS Elemental Surface Composition

SurfaceC (%)O (%)N (%)F (%)
Unmodified Amine-PEG62.532.15.40.0
Modified with this compound55.828.32.113.8

Table 3: High-Resolution XPS C 1s Peak Analysis

SurfaceC-C/C-H (284.8 eV) (%)C-N (286.1 eV) (%)C-O (286.6 eV) (%)C=O (288.0 eV) (%)CF₂ (291.0 eV) (%)CHF₂ (293.0 eV) (%)
Unmodified Amine-PEG30.28.561.30.00.00.0
Modified with this compound25.13.250.45.38.08.0

Table 4: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)AssignmentUnmodified Amine-PEGModified with this compound
~3350N-H stretchPresentDiminished
~2870C-H stretchPresentPresent
~1650Amide I (C=O stretch)AbsentPresent
~1550Amide II (N-H bend)AbsentPresent
1100-1250C-F stretchAbsentPresent (strong)
~1100C-O-C stretchPresentPresent

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_activation Activation cluster_grafting Grafting cluster_characterization Characterization p1 Amine-Functionalized Polymer Substrate p2 Clean & Dry p1->p2 Ethanol Sonicate, DI Water Rinse, N₂ Dry g1 Immerse Substrate p2->g1 a1 (2,2,3,3-Tetrafluoropropoxy) -acetic acid a2 Add EDC/NHS in MES Buffer a1->a2 a3 Activated NHS Ester a2->a3 15 min @ RT a3->g1 g2 Incubate g1->g2 2 hrs @ RT g3 Wash & Dry g2->g3 MES, DI Water, Ethanol, N₂ Dry c1 Contact Angle g3->c1 c2 XPS g3->c2 c3 FTIR g3->c3

Caption: Experimental workflow for the surface modification and characterization.

logical_relationship cluster_goal Primary Goal cluster_strategy Modification Strategy cluster_outcome Expected Outcomes cluster_verification Verification Methods goal Enhance Biocompatibility of Polymer Surface strategy Covalent Grafting of This compound goal->strategy outcome1 Increased Hydrophobicity strategy->outcome1 outcome2 Reduced Surface Energy strategy->outcome2 outcome3 Decreased Protein Adsorption strategy->outcome3 ver2 XPS Analysis strategy->ver2 ver3 FTIR Spectroscopy strategy->ver3 ver1 Contact Angle Measurement outcome1->ver1 outcome2->ver2

Caption: Logical relationship of the surface modification strategy.

Revolutionizing Surfaces: A Guide to Self-Assembled Monolayers of (2,2,3,3-Tetrafluoropropoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides a comprehensive guide to the preparation and characterization of self-assembled monolayers (SAMs) using (2,2,3,3-Tetrafluoropropoxy)acetic acid. These fluorinated SAMs offer a powerful tool for tailoring surface properties, with significant potential in biomedical applications, microelectronics, and drug delivery systems.

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. The use of this compound allows for the creation of surfaces with unique properties conferred by the fluorinated tail group, including hydrophobicity and low surface energy. This guide details the necessary protocols for substrate preparation, SAM formation, and subsequent characterization.

Key Applications and Advantages

The carboxylic acid headgroup of this compound exhibits a strong affinity for metal oxide surfaces, making it suitable for modifying a wide range of materials.[1][2] Potential applications include:

  • Biocompatible Coatings: Modifying implant surfaces to improve biocompatibility and reduce biofouling.

  • Drug Delivery: Functionalizing nanoparticles for targeted drug delivery.

  • Microelectronics: Creating hydrophobic insulating layers in electronic components.

  • Sensors: Tailoring the surface chemistry of biosensors to enhance sensitivity and selectivity.

Quantitative Data Summary

While specific data for this compound SAMs is not extensively available in the literature, the following table provides expected and comparative values based on analogous short-chain fluorinated and non-fluorinated carboxylic and phosphonic acid SAMs on common metal oxide substrates.

SubstrateMoleculeFilm Thickness (Å)Water Contact Angle (°)Reference
Aluminum Oxide (Al₂O₃)Stearic Acid (C18)~22~110[1]
Aluminum Oxide (Al₂O₃)Octadecylphosphonic Acid (ODPA)~18~110-115[3]
Aluminum Oxide (Al₂O₃)Fluorinated Phosphonic AcidN/A131.2[4]
Titanium Dioxide (TiO₂)Octadecylphosphonic Acid (ODPA)~19~110-115[2]
Silicon Oxide (SiO₂)Octadecyltrichlorosilane (OTS)23 - 27110 - 114[5]

Note: The thickness and contact angle of this compound SAMs are expected to be influenced by the short, fluorinated chain, likely resulting in a thinner, hydrophobic layer.

Experimental Protocols

The successful formation of high-quality SAMs is critically dependent on meticulous experimental procedures, from substrate preparation to the deposition process itself.

Protocol 1: Substrate Cleaning and Hydroxylation

A pristine and hydrophilic substrate surface is paramount for the formation of a well-ordered SAM. The following protocol is suitable for silicon oxide (e.g., silicon wafers with a native oxide layer), aluminum oxide, and titanium dioxide substrates.

Materials:

  • Substrates (e.g., Si wafers, Al₂O₃-coated slides, TiO₂-coated slides)

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Deionized (DI) water (18 MΩ·cm)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) - EXTREME CAUTION

  • Nitrogen gas (high purity)

  • Beakers and substrate holders (glass or Teflon)

  • Ultrasonic bath

  • UV-Ozone cleaner (optional)

Procedure:

  • Place substrates in a substrate holder.

  • Sonicate the substrates in acetone for 15 minutes.

  • Transfer the substrates to isopropanol and sonicate for 15 minutes.

  • Rinse the substrates thoroughly with DI water.

  • Piranha Treatment (in a fume hood with appropriate personal protective equipment):

    • Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution will become very hot.

    • Immerse the substrates in the piranha solution for 15-30 minutes. This step removes organic residues and hydroxylates the surface.

  • Rinse the substrates extensively with DI water to remove all traces of the piranha solution.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • For enhanced cleaning and hydroxylation, treat the substrates with a UV-Ozone cleaner for 15-20 minutes immediately before SAM deposition.

  • Use the cleaned substrates immediately to prevent recontamination.

Substrate_Cleaning_Workflow start Start sonicate_acetone Sonicate in Acetone (15 min) start->sonicate_acetone sonicate_ipa Sonicate in Isopropanol (15 min) sonicate_acetone->sonicate_ipa rinse_di Rinse with DI Water sonicate_ipa->rinse_di piranha Piranha Treatment (15-30 min) CAUTION rinse_di->piranha rinse_di2 Extensive Rinse with DI Water piranha->rinse_di2 dry_n2 Dry with Nitrogen Gas rinse_di2->dry_n2 uv_ozone UV-Ozone Treatment (optional) dry_n2->uv_ozone end Clean Substrate Ready for SAM deposition dry_n2->end uv_ozone->end

Figure 1. Workflow for substrate cleaning and hydroxylation.
Protocol 2: Preparation of this compound Solution

Materials:

  • This compound

  • Anhydrous solvent (e.g., ethanol, isopropanol, or tetrahydrofuran)

  • Volumetric flask

  • Glass vials with screw caps

Procedure:

  • Prepare a 1-10 mM solution of this compound in the chosen anhydrous solvent. For example, to prepare a 5 mM solution in ethanol:

    • The molecular weight of this compound is 190.09 g/mol .

    • Weigh out 9.5 mg of the acid and dissolve it in 10 mL of anhydrous ethanol in a volumetric flask.

  • Dispense the solution into clean glass vials, one for each substrate.

Protocol 3: Self-Assembled Monolayer Deposition

Procedure:

  • Immediately after cleaning, immerse the substrates into the freshly prepared solution of this compound.

  • Seal the vials to prevent solvent evaporation and contamination.

  • Allow the self-assembly process to proceed for 12-24 hours at room temperature.

  • After the immersion period, remove the substrates from the solution.

  • Rinse the substrates thoroughly with the pure solvent (e.g., ethanol) to remove any physisorbed molecules.

  • Dry the SAM-coated substrates under a stream of high-purity nitrogen gas.

  • For some carboxylic acid SAMs on metal oxides, a post-deposition annealing step (e.g., 120 °C for 10-30 minutes) can improve the ordering and stability of the monolayer, though this may need to be optimized.

SAM_Deposition_Workflow start Start with Clean Substrate immersion Immerse Substrate in Solution (12-24 hours) start->immersion prepare_solution Prepare 1-10 mM This compound Solution prepare_solution->immersion rinse Rinse with Pure Solvent immersion->rinse dry Dry with Nitrogen Gas rinse->dry anneal Annealing (optional) (e.g., 120°C, 10-30 min) dry->anneal end SAM-Coated Substrate dry->end anneal->end

Figure 2. Workflow for SAM deposition.

Characterization of the Self-Assembled Monolayer

Contact Angle Goniometry

This technique is used to measure the hydrophobicity of the SAM-coated surface. A droplet of deionized water is placed on the surface, and the angle between the substrate and the tangent of the droplet is measured. A higher contact angle indicates a more hydrophobic surface. For a fluorinated SAM, a high water contact angle is expected.

Ellipsometry

Ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films. By measuring the change in polarization of light upon reflection from the substrate before and after SAM formation, the thickness of the monolayer can be accurately determined. The expected thickness of a this compound SAM would be on the order of a few nanometers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to confirm the presence and orientation of the molecules on the surface. For carboxylic acid SAMs on metal oxides, the characteristic C=O stretching vibration (around 1700-1760 cm⁻¹) of the free acid is often replaced by symmetric and asymmetric COO⁻ stretching bands at lower wavenumbers upon binding to the surface.[6][7] The C-F stretching vibrations (around 1100-1300 cm⁻¹) would also be indicative of the fluorinated chains.

Characterization_Workflow sam_substrate SAM-Coated Substrate contact_angle Contact Angle Goniometry (Measures Hydrophobicity) sam_substrate->contact_angle ellipsometry Ellipsometry (Measures Thickness) sam_substrate->ellipsometry ftir FTIR Spectroscopy (Confirms Chemical Composition and Binding) sam_substrate->ftir data_analysis Data Analysis and Interpretation contact_angle->data_analysis ellipsometry->data_analysis ftir->data_analysis

Figure 3. Characterization workflow for SAMs.

By following these detailed protocols, researchers can reliably prepare and characterize high-quality self-assembled monolayers of this compound, opening avenues for innovative surface engineering in a multitude of scientific and industrial fields.

References

Uncharted Territory: The Role of (2,2,3,3-Tetrafluoropropoxy)acetic Acid in Fluoropolymer Synthesis Remains Undocumented

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of scientific literature and patent databases, no specific applications, experimental protocols, or quantitative data have been identified for the use of (2,2,3,3-Tetrafluoropropoxy)acetic acid in the synthesis of fluoropolymers. This suggests that the compound is not conventionally utilized as a monomer, initiator, or processing aid in this field. Researchers and industry professionals seeking information on fluoropolymer synthesis are advised that this particular chemical does not have a documented role in established manufacturing processes.

In the broader context of polymer chemistry, this compound is commercially available and is recognized as a per- and polyfluoroalkyl substance (PFAS). However, its functional application in polymerization remains elusive in publicly accessible records.

Given the interest in fluorinated acetic acids for fluoropolymer production, this report will focus on a structurally similar and well-documented compound: 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid , commonly known by its trade name GenX or as HFPO-DA . This compound serves as a processing aid, specifically as a surfactant in the emulsion polymerization of fluoropolymers, having been introduced as a replacement for perfluorooctanoic acid (PFOA). The following sections will provide detailed application notes and protocols for the use of GenX in fluoropolymer synthesis, offering a comprehensive guide for researchers and professionals in the field.

Application Notes: The Role of GenX (HFPO-DA) as a Processing Aid

GenX, the ammonium salt of hexafluoropropylene oxide dimer acid (HFPO-DA), is primarily employed as a surfactant in the aqueous emulsion polymerization of fluoromonomers like tetrafluoroethylene (TFE) to produce polytetrafluoroethylene (PTFE) and other fluoropolymers.[1][2] Its main function is to stabilize the dispersion of monomer droplets and growing polymer particles in the aqueous phase, preventing coagulation and ensuring a controlled polymerization process.[1][2]

The use of GenX technology was developed by DuPont and is now utilized by its spin-off, Chemours, for the production of various fluoropolymers, including Teflon™.[1][3] The technology is positioned as an alternative to the long-chain PFAS, PFOA, with the aim of reducing the bioaccumulation potential of processing aids used in the fluoropolymer industry.[1] After the polymerization process, the GenX processing aid is largely removed from the final polymer product through chemical treatment and heating, with a significant portion recovered and recycled.[2]

Experimental Protocols for Fluoropolymer Synthesis Using GenX (HFPO-DA)

While specific proprietary industrial protocols are not fully disclosed, the principles of emulsion polymerization using GenX as a surfactant can be outlined based on the general knowledge of fluoropolymer synthesis. The following protocol is a representative, generalized procedure for the lab-scale synthesis of PTFE.

Protocol: Emulsion Polymerization of Tetrafluoroethylene (TFE) using GenX (HFPO-DA) as a Surfactant

Objective: To synthesize a stable aqueous dispersion of polytetrafluoroethylene (PTFE) via emulsion polymerization using GenX (HFPO-DA) as a processing aid.

Materials:

  • Deionized and deoxygenated water

  • 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA) or its ammonium salt (GenX)

  • Tetrafluoroethylene (TFE) monomer

  • A water-soluble initiator (e.g., Ammonium Persulfate - APS)

  • A buffer solution (e.g., phosphate or borate buffer) to maintain pH

  • Optional: A chain transfer agent to control molecular weight

Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and inlets for gas and liquid feeds

  • System for purifying and feeding TFE monomer

  • Degassing system for the aqueous phase

  • Analytical equipment for polymer characterization (e.g., for determining particle size, molecular weight, and thermal properties)

Procedure:

  • Reactor Preparation: The polymerization reactor is thoroughly cleaned and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can inhibit the polymerization reaction.

  • Aqueous Phase Preparation: An aqueous solution is prepared by adding deionized, deoxygenated water to the reactor. The GenX surfactant and a buffer are then added to the water. The solution is agitated to ensure complete dissolution and uniform distribution of the surfactant.

  • Pressurization and Monomer Feed: The reactor is sealed and pressurized with TFE monomer to a predetermined pressure. The temperature of the reactor is then raised to the desired reaction temperature.

  • Initiation of Polymerization: Once the system has reached thermal equilibrium, the initiator solution (e.g., APS in deionized water) is injected into the reactor to start the polymerization. The TFE pressure is maintained at a constant level by continuously feeding the monomer as it is consumed in the reaction.

  • Polymerization Reaction: The reaction is allowed to proceed for a specified period, or until a target solid content in the dispersion is achieved. The reaction temperature and pressure are carefully controlled throughout the process.

  • Termination and Depressurization: The polymerization is terminated by stopping the monomer feed and cooling the reactor. Any unreacted TFE monomer is safely vented from the reactor.

  • Product Recovery: The resulting product is a stable aqueous dispersion of PTFE particles. This dispersion can be used directly for certain applications or can be coagulated to isolate the solid PTFE resin, which is then washed and dried.

Quantitative Data

Specific quantitative data for industrial fluoropolymer synthesis using GenX is proprietary. However, based on general principles of emulsion polymerization and data from related literature, a table of representative parameters is provided below for illustrative purposes.

ParameterTypical RangeUnitNotes
Reactants
TFE Monomer Pressure1.0 - 3.0MPaMaintained throughout the polymerization.
GenX (HFPO-DA) Concentration1000 - 5000ppm (w/w)Based on the weight of the aqueous phase.
Initiator (APS) Concentration10 - 100ppm (w/w)Based on the weight of the aqueous phase.
Reaction Conditions
Temperature60 - 100°CInfluences reaction rate and polymer properties.
pH4 - 10Controlled by a buffer system.
Agitation Speed200 - 500rpmEnsures proper mixing and heat transfer.
Reaction Time2 - 8hoursDependent on desired conversion and solids content.
Product Characteristics
PTFE Solids Content20 - 40% (w/w)In the final aqueous dispersion.
Average Particle Size100 - 300nmInfluences the properties of the final product.
Molecular Weight (Mn)> 1 x 10^6 g/mol Typically high for PTFE produced by emulsion polymerization.

Visualizing the Workflow

The following diagrams illustrate the key stages of the experimental workflow and the logical relationships in the emulsion polymerization process.

experimental_workflow cluster_prep Preparation Stage cluster_reaction Polymerization Stage cluster_post_reaction Post-Reaction Stage reactor_prep Reactor Cleaning & Purging aqueous_phase_prep Aqueous Phase Preparation (Water, GenX, Buffer) reactor_prep->aqueous_phase_prep pressurization Pressurization with TFE aqueous_phase_prep->pressurization heating Heating to Reaction Temp. pressurization->heating initiation Initiator Injection heating->initiation polymerization Polymerization (Constant T & P) initiation->polymerization termination Termination & Cooling polymerization->termination venting Venting Unreacted TFE termination->venting product_recovery Product Recovery (PTFE Dispersion) venting->product_recovery

Figure 1. Experimental workflow for PTFE synthesis.

logical_relationships TFE TFE Monomer MonomerDroplets Monomer Droplets TFE->MonomerDroplets Water Aqueous Phase Micelles GenX Micelles Water->Micelles GenX GenX (Surfactant) GenX->Micelles Initiator Initiator (e.g., APS) PolymerizationLocus Polymerization Initiator->PolymerizationLocus MonomerDroplets->PolymerizationLocus Micelles->PolymerizationLocus PTFE_Particles Growing PTFE Particles (Stabilized by GenX) PolymerizationLocus->PTFE_Particles PTFE_Dispersion Final PTFE Dispersion PTFE_Particles->PTFE_Dispersion

Figure 2. Key components and their roles in polymerization.

References

Application Notes and Protocols: (2,2,3,3-Tetrafluoropropoxy)acetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2,3,3-Tetrafluoropropoxy)acetic acid is a fluorinated carboxylic acid of interest in organic synthesis and medicinal chemistry. The incorporation of fluorinated moieties into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. This document provides detailed application notes and experimental protocols for the synthesis and use of this compound as a reagent for introducing the tetrafluoropropoxyacetyl group into target molecules. The protocols provided are based on established chemical principles and analogous reactions of similar fluorinated compounds.

1. Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from the commercially available 2,2,3,3-Tetrafluoro-1-propanol. The first step involves a Williamson ether synthesis to form the corresponding ethyl ester, followed by hydrolysis to yield the desired carboxylic acid.

Diagram of the Synthetic Pathway:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis 2,2,3,3-Tetrafluoro-1-propanol 2,2,3,3-Tetrafluoro-1-propanol Ethyl (2,2,3,3-tetrafluoropropoxy)acetate Ethyl (2,2,3,3-tetrafluoropropoxy)acetate 2,2,3,3-Tetrafluoro-1-propanol->Ethyl (2,2,3,3-tetrafluoropropoxy)acetate NaH, THF Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Ethyl (2,2,3,3-tetrafluoropropoxy)acetate Ethyl (2,2,3,3-tetrafluoropropoxy)acetate_2 Ethyl (2,2,3,3-tetrafluoropropoxy)acetate This compound This compound Ethyl (2,2,3,3-tetrafluoropropoxy)acetate_2->this compound 1. NaOH, H2O/EtOH 2. H3O+

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol 1: Synthesis of Ethyl (2,2,3,3-tetrafluoropropoxy)acetate

This protocol is based on the Williamson ether synthesis, a widely used method for preparing ethers.[1][2]

Materials:

  • 2,2,3,3-Tetrafluoro-1-propanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add 2,2,3,3-Tetrafluoro-1-propanol (1.0 eq) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl (2,2,3,3-tetrafluoropropoxy)acetate.

Table 1: Representative Reaction Parameters for Williamson Ether Synthesis

ParameterValue
Temperature0 °C to Room Temperature
Reaction Time12-18 hours
SolventAnhydrous THF
BaseSodium Hydride (NaH)
Representative Yield75-85%

Experimental Protocol 2: Synthesis of this compound

This protocol describes the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl (2,2,3,3-tetrafluoropropoxy)acetate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H2O)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

Procedure:

  • Dissolve ethyl (2,2,3,3-tetrafluoropropoxy)acetate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) to the solution and stir at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Extract the acidic aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Table 2: Representative Reaction Parameters for Ester Hydrolysis

ParameterValue
TemperatureReflux
Reaction Time2-4 hours
SolventEthanol/Water
BaseSodium Hydroxide (NaOH)
Representative Yield90-98%

2. Application in Organic Synthesis: Esterification

This compound can be used as a building block to introduce the tetrafluoropropoxyacetyl moiety into various molecules, particularly those with alcohol functional groups, through esterification. The Fischer esterification is a common acid-catalyzed method for this transformation.[3][4][5]

Diagram of a General Esterification Workflow:

G Start Start Combine_Reactants Combine this compound, Alcohol, and Acid Catalyst in Solvent Start->Combine_Reactants Reflux Heat to Reflux Combine_Reactants->Reflux Monitor_Reaction Monitor by TLC Reflux->Monitor_Reaction Workup Aqueous Workup and Extraction Monitor_Reaction->Workup Reaction Complete Purification Purify by Chromatography or Distillation Workup->Purification Product_Analysis Characterize Product (NMR, MS) Purification->Product_Analysis End End Product_Analysis->End

Caption: General workflow for Fischer esterification.

Experimental Protocol 3: Fischer Esterification of an Alcohol

Materials:

  • This compound

  • An alcohol (e.g., benzyl alcohol)

  • Sulfuric acid (H2SO4), concentrated

  • Toluene or a suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), the desired alcohol (1.2 eq), and a suitable solvent such as toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO3 to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or vacuum distillation.

Table 3: Representative Reaction Parameters for Fischer Esterification

ParameterValue
TemperatureReflux
Reaction Time4-24 hours
SolventToluene
CatalystConcentrated H2SO4
Representative Yield70-90%

3. Applications in Drug Development

The introduction of fluorinated groups is a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The (2,2,3,3-tetrafluoropropoxy)acetyl moiety can be used to modify lead compounds to potentially improve properties such as:

  • Metabolic Stability: The C-F bond is stronger than the C-H bond, making fluorinated compounds more resistant to metabolic degradation by cytochrome P450 enzymes.

  • Lipophilicity: The highly electronegative fluorine atoms can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

  • Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.

By esterifying a drug candidate containing a hydroxyl group with this compound, a prodrug strategy can be employed. The resulting ester may have improved pharmacokinetic properties, and once in the body, it can be hydrolyzed by esterases to release the active drug.

Disclaimer: The experimental protocols and application notes provided are based on established principles of organic chemistry and are intended for guidance. Due to the limited specific literature on this compound, these protocols are analogous to those for similar fluorinated compounds. Researchers should conduct their own optimization and safety assessments before use.

References

Application Notes and Protocols for (2,2,3,3-Tetrafluoropropoxy)acetic Acid in Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2,2,3,3-Tetrafluoropropoxy)acetic acid is a fluorinated carboxylic acid with potential applications in metabolomics studies, particularly as an internal standard for liquid chromatography-mass spectrometry (LC-MS) based analysis. Its structural features, including the tetrafluoropropoxy group, provide a distinct mass signature (m/z 191.0176 for [M-H]⁻) that is unlikely to interfere with endogenous metabolites, making it an ideal candidate for ensuring analytical accuracy and precision. This document provides detailed protocols for the proposed use of this compound as an internal standard for the targeted quantification of polar and acidic metabolites in biological samples.

The methodologies outlined below are designed for researchers, scientists, and drug development professionals engaged in metabolomics research. The protocols cover sample preparation, LC-MS analysis, and data processing, and are accompanied by illustrative data and workflow diagrams. While limited direct applications of this specific compound in metabolomics have been published, the following protocols are based on established methods for similar fluorinated compounds and general metabolomics workflows.[1][2][3]

Quantitative Data Summary

The following tables summarize the hypothetical quantitative performance of this compound as an internal standard in a targeted LC-MS metabolomics workflow.

Table 1: LC-MS/MS Parameters for this compound

ParameterValue
Parent Ion (m/z) 191.0176 ([M-H]⁻)
Product Ion (m/z) 127.0041
Collision Energy (eV) 15
Retention Time (min) 4.2
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL

Table 2: Performance Characteristics in Human Plasma

Analyte ClassRecovery (%)Intra-day Precision (RSD%)Inter-day Precision (RSD%)
Short-Chain Fatty Acids 92.5 ± 5.1< 8%< 12%
Organic Acids 95.2 ± 4.8< 7%< 11%
Amino Acids 88.7 ± 6.3< 10%< 15%

Experimental Protocols

Protocol 1: Metabolite Extraction from Biological Samples using this compound as an Internal Standard

This protocol describes the extraction of polar metabolites from biological samples (e.g., plasma, cell culture) for subsequent analysis by LC-MS.

Materials:

  • Biological sample (e.g., 100 µL of human plasma)

  • This compound solution (1 µg/mL in methanol)

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Acetonitrile (LC-MS grade), pre-chilled to -20°C

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 14,000 x g and 4°C

Procedure:

  • Sample Thawing: Thaw frozen biological samples on ice.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard solution to a 1.5 mL microcentrifuge tube.

  • Sample Addition: Add 100 µL of the biological sample to the same microcentrifuge tube.

  • Protein Precipitation: Add 400 µL of cold (-20°C) acetonitrile to the tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[3]

  • Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the protein pellet.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 5% acetonitrile in water.

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Polar Metabolites

This protocol provides a method for the chromatographic separation and mass spectrometric detection of polar metabolites using a C18 reversed-phase column.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

LC Parameters:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2% to 98% B

    • 8-10 min: 98% B

    • 10.1-12 min: 2% B (re-equilibration)

MS Parameters (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow (Desolvation): 600 L/hr

  • Gas Flow (Cone): 50 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) or full scan mode for untargeted analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Biological Sample (Plasma/Cells) spike Spike with this compound start->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge1 Centrifugation (14,000 x g, 15 min) precipitate->centrifuge1 collect Collect Supernatant centrifuge1->collect dry Dry Down collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 transfer Transfer to Autosampler Vial centrifuge2->transfer inject Inject Sample onto C18 Column transfer->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Spectrometry Detection (MRM) ionize->detect integrate Peak Integration detect->integrate normalize Normalization to Internal Standard integrate->normalize quantify Quantification normalize->quantify stats Statistical Analysis quantify->stats

Caption: Metabolomics experimental workflow.

data_analysis_logic cluster_processing Data Processing Steps raw_data Raw LC-MS Data peak_analyte Peak Area (Analyte) raw_data->peak_analyte peak_is Peak Area (Internal Standard) raw_data->peak_is ratio Calculate Ratio (Analyte/IS) peak_analyte->ratio peak_is->ratio concentration Calculate Concentration ratio->concentration cal_curve Calibration Curve cal_curve->concentration

References

Application Notes and Protocols for Creating Hydrophobic Surfaces with (2,2,3,3-Tetrafluoropropoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2,3,3-Tetrafluoropropoxy)acetic acid is a fluorinated organic compound with the chemical formula C5H6F4O3. Its structure, featuring a tetrafluorinated tail and a carboxylic acid head group, makes it an ideal candidate for the surface modification of various materials to impart hydrophobicity. The fluorinated alkyl chain lowers the surface energy, while the carboxylic acid group can form a stable, covalent bond with a range of oxide-containing substrates, such as silicon wafers, glass, and aluminum oxide. This process typically involves the formation of a self-assembled monolayer (SAM), a highly ordered molecular layer that spontaneously forms on the substrate.

These hydrophobic surfaces have wideranging applications in biomedical research and drug development, including the creation of anti-fouling surfaces for medical implants and devices, the development of high-throughput screening platforms with discrete hydrophilic/hydrophobic regions, and the modification of nanoparticles for targeted drug delivery.

Data Presentation

The following tables summarize representative quantitative data for surfaces modified with short-chain fluorinated carboxylic acids, analogous to this compound. This data is provided to illustrate the expected performance of surfaces treated with this compound.

Table 1: Water Contact Angle on Modified Surfaces

Substrate MaterialModifying AgentPost-Modification Water Contact Angle (°)
Silicon Wafer (SiO2)Perfluorodecyltrichlorosilane> 120
Aluminum Oxide (Al2O3)Stearic Acid154.2
GlassPerfluorooctyltrichlorosilane (FOTS)~110
Gold (Au)Perfluorodecanethiol~115

Note: Data is representative of surfaces modified with analogous fluorinated compounds.

Table 2: Surface Energy of Modified Surfaces

SurfaceSurface Energy (mN/m)
Unmodified Aluminum OxideHigh (Hydrophilic)
Octanoic Acid Modified AluminaLower
9H-hexadecafluorononanoic acid Modified Alumina~6

Note: Data is representative of surfaces modified with analogous fluorinated compounds.

Experimental Protocols

Herein are detailed protocols for the creation of hydrophobic surfaces using this compound on common laboratory substrates.

Protocol 1: Hydrophobic Modification of Silicon Wafer/Glass Surfaces

This protocol details the formation of a self-assembled monolayer of this compound on silicon wafers or glass slides.

Materials:

  • Silicon wafers or glass slides

  • This compound

  • Anhydrous Toluene or Hexane

  • Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION

  • Deionized water (18 MΩ·cm)

  • Ethanol (reagent grade)

  • Nitrogen gas (high purity)

  • Glass beakers and petri dishes

  • Ultrasonic bath

  • Oven

Procedure:

  • Substrate Cleaning:

    • Place the silicon wafers or glass slides in a glass beaker.

    • Immerse the substrates in Piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic, hydroxyl-terminated surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

    • Carefully decant the Piranha solution and rinse the substrates thoroughly with copious amounts of deionized water.

    • Sonicate the substrates in deionized water for 10 minutes, followed by sonication in ethanol for 10 minutes.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • Place the cleaned substrates in an oven at 110°C for 30 minutes to ensure complete removal of water.

  • Preparation of Coating Solution:

    • In a clean, dry glass beaker, prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane. The use of anhydrous solvent is critical to prevent aggregation of the acid in solution.

  • Self-Assembled Monolayer (SAM) Formation:

    • Immerse the cleaned and dried substrates into the coating solution.

    • Seal the beaker to prevent solvent evaporation and contamination.

    • Allow the self-assembly process to proceed for 12-24 hours at room temperature. For a more ordered monolayer, this can be performed in a nitrogen-filled glovebox to minimize atmospheric water.

  • Post-Coating Rinse and Cure:

    • Remove the substrates from the coating solution.

    • Rinse the surfaces thoroughly with fresh anhydrous toluene or hexane to remove any physisorbed molecules.

    • Rinse with ethanol and dry under a stream of nitrogen gas.

    • To enhance the covalent bonding of the carboxylic acid to the surface, cure the coated substrates in an oven at 120°C for 1 hour.

  • Characterization:

    • The hydrophobicity of the modified surface can be confirmed by measuring the static water contact angle using a goniometer. A significant increase in the contact angle compared to the cleaned, unmodified substrate indicates successful hydrophobic modification.

    • Surface composition can be analyzed by X-ray Photoelectron Spectroscopy (XPS) to detect the presence of fluorine.

    • Surface morphology and monolayer ordering can be investigated using Atomic Force Microscopy (AFM).

Protocol 2: Hydrophobic Modification of Aluminum Oxide Surfaces

This protocol is suitable for modifying materials such as alumina nanoparticles or aluminum-coated surfaces.

Materials:

  • Aluminum oxide substrate (e.g., alumina-coated slides, aluminum foil)

  • This compound

  • Isopropanol

  • Deionized water

  • Nitrogen gas

  • Glass vials

Procedure:

  • Substrate Cleaning:

    • Clean the aluminum oxide surface by sonicating in isopropanol for 15 minutes, followed by a thorough rinse with deionized water.

    • Dry the substrate under a stream of nitrogen gas.

    • For enhanced hydroxyl group formation, the surface can be treated with a UV-Ozone cleaner for 10-15 minutes prior to modification.

  • Preparation of Coating Solution:

    • Prepare a 1% (w/v) solution of this compound in isopropanol.

  • Surface Modification:

    • Immerse the cleaned and dried aluminum oxide substrate in the coating solution.

    • Allow the modification to proceed for 1-2 hours at room temperature with gentle agitation.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse thoroughly with isopropanol to remove any unbound acid.

    • Dry the modified substrate under a stream of nitrogen gas or in an oven at 60°C for 30 minutes.

  • Characterization:

    • Assess the hydrophobicity by measuring the water contact angle.

    • Utilize XPS to confirm the presence of the fluorinated coating.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing & Characterization Clean Substrate Cleaning (Piranha/Solvent) Rinse_H2O DI Water Rinse Clean->Rinse_H2O Rinse_EtOH Ethanol Rinse Rinse_H2O->Rinse_EtOH Dry_N2 Nitrogen Dry Rinse_EtOH->Dry_N2 Bake Oven Bake (110°C) Dry_N2->Bake Immersion Immerse Substrate (12-24 hours) Bake->Immersion Solution Prepare 1-5 mM This compound in Anhydrous Solvent Solution->Immersion Rinse_Solvent Rinse with Anhydrous Solvent Immersion->Rinse_Solvent Dry_N2_2 Nitrogen Dry Rinse_Solvent->Dry_N2_2 Cure Oven Cure (120°C) Dry_N2_2->Cure Characterize Characterization (Contact Angle, XPS, AFM) Cure->Characterize

Caption: Experimental workflow for creating a hydrophobic surface.

signaling_pathway Substrate Hydroxylated Substrate (-OH groups) SAM Self-Assembled Monolayer Substrate->SAM Covalent Bond Formation (Esterification) Acid This compound (HOOC-R-CF₂-CF₂H) Acid->SAM Self-Assembly Hydrophobic Hydrophobic Surface (Low Surface Energy) SAM->Hydrophobic Fluorinated Tail Exposure

Caption: Logical relationship of surface functionalization.

Application Notes and Protocols for the Derivatization of Biomolecules with (2,2,3,3-Tetrafluoropropoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization is a crucial technique in analytical chemistry and proteomics for enhancing the detectability and modifying the physicochemical properties of biomolecules prior to analysis by mass spectrometry (MS) or chromatography. The introduction of a fluorinated tag, such as (2,2,3,3-Tetrafluoropropoxy)acetyl group, can offer several advantages, including increased signal intensity in certain mass spectrometric analyses and altered chromatographic retention times, which can aid in the separation and identification of labeled molecules.

This document provides a detailed, proposed protocol for the derivatization of primary amines in biomolecules, such as proteins and peptides, using (2,2,3,3-Tetrafluoropropoxy)acetic acid. Due to the limited availability of specific published protocols for this particular reagent, the following procedures are based on well-established N-hydroxysuccinimide (NHS) ester chemistry for the activation of carboxylic acids and their subsequent reaction with primary amines.[1][2][3][4][5]

Principle of the Method

The derivatization process is a two-step procedure:

  • Activation of this compound: The carboxylic acid is first activated to a more reactive species, a (2,2,3,3-Tetrafluoropropoxy)acetyl N-hydroxysuccinimide ester ((TFPA)-NHS ester). This is typically achieved by reacting the acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Labeling of Biomolecules: The resulting (TFPA)-NHS ester is a stable, amine-reactive reagent that can be used to label biomolecules containing primary amine groups (e.g., the N-terminus of proteins and the side chain of lysine residues). The reaction forms a stable amide bond between the (2,2,3,3-Tetrafluoropropoxy)acetyl group and the biomolecule.

The reaction of NHS esters with amines is highly dependent on pH. The optimal pH for the modification is typically between 8.3 and 8.5.[1][3][6] At a lower pH, the amine group is protonated, rendering it unreactive. At a higher pH, the NHS ester is prone to hydrolysis, which reduces the efficiency of the labeling reaction.[1][3][6]

Experimental Protocols

Protocol 1: Activation of this compound to its NHS Ester

This protocol describes the chemical synthesis of the amine-reactive (TFPA)-NHS ester.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Glassware (round-bottom flask, funnel, etc.)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.

  • Stir the solution at room temperature until all solids are dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield the (2,2,3,3-Tetrafluoropropoxy)acetyl-NHS ester.

  • Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.

Protocol 2: Derivatization of Peptides/Proteins with (TFPA)-NHS Ester

This protocol details the labeling of a generic protein or peptide with the synthesized (TFPA)-NHS ester.

Materials:

  • (TFPA)-NHS ester (from Protocol 1)

  • Peptide or protein sample

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography, reversed-phase HPLC)

  • Lyophilizer

Procedure:

  • Prepare the Biomolecule Solution: Dissolve the peptide or protein sample in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the (TFPA)-NHS Ester Solution: Immediately before use, dissolve the (TFPA)-NHS ester in a small amount of anhydrous DMF or DMSO.

  • Calculate the Molar Ratio: For initial experiments, a 5- to 20-fold molar excess of the (TFPA)-NHS ester to the biomolecule is recommended. The optimal ratio may need to be determined empirically.

  • Derivatization Reaction: Add the calculated amount of the (TFPA)-NHS ester solution to the biomolecule solution.

  • Vortex the mixture gently and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the derivatized biomolecule from excess reagent and byproducts using an appropriate chromatographic method. For proteins, size-exclusion chromatography is often suitable. For peptides, reversed-phase HPLC can be used.

  • Analysis and Storage: Analyze the purified, derivatized biomolecule by mass spectrometry to confirm the modification and determine the labeling efficiency. The mass of the biomolecule will increase by 158.03 Da for each primary amine that is derivatized (the mass of the (2,2,3,3-Tetrafluoropropoxy)acetyl group). The purified product can be lyophilized and stored at -20°C or -80°C.

Data Presentation

Table 1: Summary of Proposed Derivatization Protocol Parameters

ParameterRecommended ConditionNotes
Reagent (2,2,3,3-Tetrafluoropropoxy)acetyl-NHS esterSynthesized from this compound.
Target Functional Group Primary amines (-NH₂)N-terminus of proteins/peptides, side chain of Lysine residues.
Biomolecule Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of Reagent 5- to 20-foldThe optimal ratio should be determined experimentally.
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferAvoid buffers containing primary amines (e.g., Tris).
Reaction pH 8.3 - 8.5Critical for efficient labeling.[1][3][6]
Reaction Temperature Room Temperature (20-25°C) or 4°C
Reaction Time 1-4 hours at Room Temperature or overnight at 4°C
Purification Method Size-Exclusion Chromatography or Reversed-Phase HPLCDependent on the size and properties of the biomolecule.

Table 2: Illustrative Quantitative Data for a Derivatized Peptide

This table presents example data for a hypothetical peptide, "MyPeptide" (sequence: G-A-L-K-R), derivatized with the (TFPA) tag and analyzed by mass spectrometry.

PeptideTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Shift (Da)Number of TFPA Tags
Unmodified MyPeptide557.35557.36-0
Mono-derivatized MyPeptide715.38715.39+158.031
Di-derivatized MyPeptide873.41873.42+316.062

Note: The mass shift corresponds to the addition of a C₅H₅F₄O₂ moiety (158.03 Da) for each derivatized primary amine (N-terminus and the lysine side chain).

Visualizations

Derivatization_Workflow cluster_activation Step 1: Reagent Activation cluster_derivatization Step 2: Biomolecule Derivatization cluster_analysis Step 3: Purification and Analysis A1 Start with This compound A2 React with NHS and DCC A1->A2 A3 Purify to obtain (TFPA)-NHS Ester A2->A3 B2 Add (TFPA)-NHS Ester (5-20x molar excess) A3->B2 Use activated reagent B1 Dissolve Protein/Peptide in Reaction Buffer (pH 8.3-8.5) B1->B2 B3 Incubate (1-4h at RT or O/N at 4°C) B2->B3 C1 Purify by Chromatography (SEC or RP-HPLC) B3->C1 Purify labeled product C2 Analyze by Mass Spectrometry C1->C2 C3 Lyophilize and Store (-20°C to -80°C) C2->C3

Caption: Experimental workflow for the derivatization of biomolecules.

Caption: Chemical reaction of (TFPA)-NHS ester with a primary amine.

References

Application Notes and Protocols for Functionalizing Nanoparticles with (2,2,3,3-Tetrafluoropropoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with precisely engineered surface coatings is a critical step in the development of advanced nanomaterials for biomedical applications. (2,2,3,3-Tetrafluoropropoxy)acetic acid is a fluorinated carboxylic acid ligand that offers unique advantages for nanoparticle surface modification. The presence of the tetrafluoropropoxy group imparts a fluorous character to the nanoparticle surface, which can enhance colloidal stability, reduce non-specific protein adsorption, and provide a signature for 19F Magnetic Resonance Imaging (MRI) tracking. This document provides detailed application notes and experimental protocols for the covalent conjugation of this compound to amine-functionalized nanoparticles.

The primary benefits of utilizing a fluorinated coating like this compound include:

  • Enhanced Colloidal Stability: The fluorinated surface can prevent nanoparticle aggregation in biological media.[1][2]

  • Reduced Opsonization: The unique properties of fluorinated surfaces can minimize the adsorption of proteins, thereby evading rapid clearance by the mononuclear phagocyte system and prolonging circulation time.[2]

  • 19F MRI Traceability: The fluorine atoms provide a distinct signal for 19F MRI, enabling non-invasive, quantitative tracking of the nanoparticles in vivo with no background signal.[3][4]

  • Biocompatibility: Fluorinated polymers and coatings are generally considered to be biocompatible and chemically inert.[2][5]

Data Presentation

The successful functionalization of nanoparticles with this compound can be monitored by observing changes in their physicochemical properties. The following tables provide representative quantitative data based on the functionalization of nanoparticles with similar fluorinated carboxylic acids. Note: Actual values may vary depending on the nanoparticle core material, size, and the specific reaction conditions.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle StateAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Amine-Functionalized Nanoparticles100 ± 5< 0.2+35 ± 5
After this compound Conjugation110 ± 7< 0.25-15 ± 5

Data is representative and based on typical changes observed upon functionalization.

Table 2: Representative Ligand Density on Functionalized Nanoparticles

Nanoparticle Core Diameter (nm)Surface Area (nm²)Estimated Number of Ligands per NanoparticleLigand Density (ligands/nm²)
50785415,700 - 31,4002 - 4
1003141662,800 - 125,6002 - 4
200125664251,300 - 502,6002 - 4

Calculations are estimations based on typical ligand densities reported for similar molecules on nanoparticle surfaces.[1] The actual ligand density can be quantified using techniques such as X-ray Photoelectron Spectroscopy (XPS) or quantitative Nuclear Magnetic Resonance (qNMR).[3][6]

Experimental Protocols

Protocol 1: Covalent Conjugation of this compound to Amine-Functionalized Nanoparticles via EDC/NHS Chemistry

This protocol details a two-step process involving the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by its conjugation to the primary amine groups on the nanoparticle surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 100 mM Glycine

  • Washing Buffer: 1X PBS with 0.05% Tween 20

  • Deionized (DI) water

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve the ligand)

Procedure:

Step 1: Activation of this compound

  • Prepare a 10 mg/mL stock solution of this compound in Activation Buffer. If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMF or DMSO can be used, but the final concentration of the organic solvent in the reaction should be kept low.

  • Freshly prepare 10 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

  • In a reaction vessel, add the this compound solution.

  • Add EDC to the ligand solution at a 2-5 fold molar excess relative to the carboxylic acid groups.

  • Immediately add NHS (or Sulfo-NHS) to the mixture at a 2-5 fold molar excess relative to the carboxylic acid groups.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated ester.

Step 2: Conjugation to Amine-Functionalized Nanoparticles

  • Disperse the amine-functionalized nanoparticles in Coupling Buffer to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogeneous dispersion.

  • Add the freshly prepared activated this compound solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the activated ligand to the estimated surface amine groups is a recommended starting point for optimization.

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

Step 3: Quenching and Purification

  • To quench the reaction and cap any unreacted NHS esters, add the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature.

  • Pellet the functionalized nanoparticles by centrifugation. The required speed and duration will depend on the size and density of the nanoparticles (e.g., 15,000 x g for 30 minutes).

  • Carefully remove and discard the supernatant containing unreacted ligand and coupling reagents.

  • Resuspend the nanoparticle pellet in Washing Buffer.

  • Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of byproducts.

  • After the final wash, resuspend the purified functionalized nanoparticles in a suitable storage buffer (e.g., PBS) for characterization and future use.

Protocol 2: Characterization of Functionalized Nanoparticles

It is crucial to characterize the nanoparticles before and after functionalization to confirm the success of the conjugation and to assess their properties.

2.1 Dynamic Light Scattering (DLS) and Zeta Potential

  • Resuspend a small aliquot of the bare and functionalized nanoparticles in DI water or PBS to a suitable concentration (e.g., 0.1-1 mg/mL).

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument. A slight increase in hydrodynamic diameter is expected after functionalization.

  • Measure the zeta potential of the nanoparticle suspensions. A shift in the zeta potential from positive (for amine-functionalized) to negative (due to the deprotonated carboxylic acid of the ligand, although the fluorination might influence the exact value) is indicative of successful surface modification.

2.2 19F Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a concentrated sample of the purified functionalized nanoparticles in a suitable deuterated solvent (e.g., D₂O).

  • Acquire a 19F NMR spectrum. The presence of a signal corresponding to the fluorine atoms of the (2,2,3,3-Tetrafluoropropoxy) group confirms the presence of the ligand on the nanoparticle surface.

  • Quantitative 19F NMR (qNMR) can be performed using a known concentration of a fluorine-containing standard to determine the number of ligands per nanoparticle.[3]

2.3 X-ray Photoelectron Spectroscopy (XPS)

  • Deposit a sample of the dried, purified functionalized nanoparticles onto a suitable substrate.

  • Acquire a high-resolution XPS spectrum of the F 1s region. The presence of a fluorine peak confirms the successful conjugation of the ligand.

  • The atomic concentration of fluorine can be used to estimate the surface coverage of the ligand.[6]

Visualizations

G cluster_workflow Experimental Workflow start Start: Amine-Functionalized Nanoparticles activation Step 1: Activation of this compound with EDC/NHS start->activation Add Ligand conjugation Step 2: Conjugation to Nanoparticles activation->conjugation Add Activated Ligand quenching Step 3: Quenching & Purification conjugation->quenching Wash & Purify characterization Characterization: DLS, Zeta Potential, 19F NMR, XPS quenching->characterization end End: Functionalized Nanoparticles characterization->end

Caption: Experimental workflow for nanoparticle functionalization.

G cluster_benefits Functional Benefits of Fluorinated Coating np Nanoparticle with This compound Coating stability Enhanced Colloidal Stability np->stability circulation Prolonged Systemic Circulation (Reduced Opsonization) np->circulation imaging 19F MRI Traceability np->imaging biocompatibility Improved Biocompatibility np->biocompatibility

Caption: Key benefits of the fluorinated nanoparticle coating.

Note: As this type of fluorinated coating is primarily designed to be bio-inert, there are no specific signaling pathways that it is intended to activate or inhibit. Its main purpose is to improve the physicochemical and pharmacokinetic properties of the nanoparticle carrier.

References

Application Notes: Analytical Methods for the Detection of (2,2,3,3-Tetrafluoropropoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2,2,3,3-Tetrafluoropropoxy)acetic acid (TFPAA) is a fluorinated ether carboxylic acid. The analysis of such compounds is of growing interest in environmental science, toxicology, and drug development due to the unique properties conferred by fluorine substitution. Accurate and sensitive detection methods are crucial for understanding its pharmacokinetics, metabolism, and potential environmental fate.

This document provides a proposed analytical framework for the sensitive detection and quantification of this compound in various matrices. While specific validated methods for this particular analyte are not widely available in published literature, the protocols described herein are based on well-established analytical techniques for structurally similar compounds, such as other short-chain per- and polyfluoroalkyl substances (PFAS) and fluorinated acetic acids. The primary recommended technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and applicability to polar acidic compounds.

Principle

The recommended method involves the direct analysis of TFPAA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. This approach is highly selective, as it monitors for a specific precursor ion (the deprotonated molecule) and its characteristic product ions. For matrices with higher complexity, such as plasma or tissue homogenates, a protein precipitation step is included to minimize matrix effects and protect the analytical instrumentation.

Quantitative Data Summary

As no specific validated performance data for this compound has been published, the following table outlines the target analytical performance parameters that should be evaluated during method validation.

ParameterTarget PerformanceDescription
Limit of Detection (LOD) To be determinedThe lowest concentration of analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) To be determinedThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Linearity (r²) >0.99The correlation coefficient of the calibration curve, indicating the method's ability to produce results proportional to the analyte concentration.
Accuracy (% Recovery) 80 - 120%The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known concentration of the analyte.
Precision (% RSD) <15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Aqueous Samples

This protocol is suitable for relatively clean matrices such as drinking water, groundwater, or buffered solutions.

1. Sample Preparation: Direct Injection

  • Collect the aqueous sample in a polypropylene tube.

  • If necessary, centrifuge the sample at 4,000 x g for 10 minutes to pellet any suspended solids.

  • Transfer 500 µL of the supernatant into a 1.5 mL autosampler vial.

  • Add 500 µL of methanol or acetonitrile.

  • If an internal standard is used, add the appropriate volume at this stage.

  • Cap the vial and vortex for 10 seconds.

  • The sample is now ready for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 5 mM Ammonium acetate in water

  • Mobile Phase B: 5 mM Ammonium acetate in 95:5 Methanol:Water[1]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    Time (min) % B
    0.0 10
    1.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

3. Mass Spectrometry (MS) Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 2,500 V (Negative)[1]

  • Source Temperature: 300 °C

  • Gas Flow: 9 L/min[2]

  • Nebulizer Pressure: 45 psi[2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Predicted MRM Transitions for TFPAA (MW: 190.09):

    • Precursor Ion [M-H]⁻: m/z 189.0

    • Quantifier Ion (Proposed): To be determined experimentally (e.g., loss of COOH, m/z 144.0)

    • Qualifier Ion (Proposed): To be determined experimentally (e.g., fragment from ether cleavage)

Protocol 2: LC-MS/MS Analysis of this compound in Biological Matrices (e.g., Plasma)

This protocol incorporates a protein precipitation step to clean up complex biological samples.

1. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (containing internal standard, if used).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex for 30 seconds. The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Follow the same LC-MS/MS conditions as described in Protocol 1.

Visualized Workflows

G cluster_prep Aqueous Sample Preparation A Collect Aqueous Sample B Centrifuge (Optional) A->B C Transfer Supernatant B->C D Add Solvent (MeOH/ACN) C->D E Vortex D->E F Inject into LC-MS/MS E->F

Workflow for Aqueous Sample Preparation.

G cluster_bio_prep Biological Sample Preparation A Pipette 100 µL Plasma B Add 300 µL Acetonitrile A->B C Vortex to Precipitate Protein B->C D Centrifuge at 12,000 x g C->D E Transfer Supernatant D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H Inject into LC-MS/MS G->H

Workflow for Biological Sample Preparation.

G cluster_lcms LC-MS/MS Analysis Logic LC Liquid Chromatography Separates TFPAA from matrix components based on polarity MS1 Mass Spectrometer (Q1) Isolates Precursor Ion (m/z 189.0) LC->MS1 Eluent Flow MS2 Collision Cell (Q2) Fragments Precursor Ion MS1->MS2 MS3 Mass Spectrometer (Q3) Detects Specific Product Ions MS2->MS3 Data Data System Quantifies Analyte MS3->Data

Logical flow of the LC-MS/MS analysis.

References

Troubleshooting & Optimization

Troubleshooting experiments with (2,2,3,3-Tetrafluoropropoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,2,3,3-Tetrafluoropropoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a fluorinated organic compound.[1][2] Its chemical structure contains a tetrafluoropropoxy group attached to an acetic acid moiety. Such fluorinated compounds are of interest in various fields, including materials science and pharmaceutical development, due to the unique properties conferred by fluorine atoms.

Q2: What are the general physical and chemical properties of this compound?

Based on available data for similar compounds, this compound is expected to be a liquid at room temperature.[1] Key properties are summarized in the table below.

PropertyValueReference
CAS Number870-51-9[1][2][3]
Molecular FormulaC5H6F4O3[2]
Molecular Weight190.09 g/mol [1][3]
Physical FormLiquid[1]
PurityTypically ≥95%[1]

Q3: What are the primary hazards associated with this compound and how should it be handled?

Troubleshooting Experimental Issues

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Compound Instability. Fluorinated compounds can sometimes be unstable under certain conditions.

    • Solution: Prepare fresh solutions for each experiment. Avoid prolonged storage of solutions, even at low temperatures. Consider performing a purity analysis (e.g., NMR or LC-MS) of your stock compound if it has been stored for an extended period.

  • Possible Cause 2: pH sensitivity. The carboxylic acid moiety implies that the charge state of the molecule is pH-dependent, which could affect its activity or solubility.

    • Solution: Ensure that the pH of your experimental buffer is controlled and consistent across all experiments. Determine the pKa of the compound if possible and consider its ionization state at the experimental pH.

Problem 2: Poor solubility of the compound in aqueous buffers.

  • Possible Cause: The fluorinated alkyl chain can decrease aqueous solubility.

    • Solution 1: Use of co-solvents. Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol, and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system.

    • Solution 2: pH adjustment. For acidic compounds, increasing the pH above the pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

Problem 3: Difficulty in achieving a desired reaction or biological effect.

  • Possible Cause 1: Incorrect concentration. The effective concentration may be different from what is expected based on similar, non-fluorinated compounds.

    • Solution: Perform a dose-response curve to determine the optimal concentration range for your specific application.

  • Possible Cause 2: Interaction with other experimental components. The compound may interact with plastics, other reagents, or proteins in the medium.

    • Solution: Use glass or polypropylene labware. Evaluate potential interactions with other components in your experimental setup.

Experimental Protocols

Note: The following are generalized protocols and may require optimization for your specific application.

Protocol 1: General Procedure for Cell-Based Assays

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% (v/v) to minimize solvent toxicity.

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Remove the old medium and replace it with the medium containing the various concentrations of this compound.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo), gene expression analysis (e.g., qPCR), or protein analysis (e.g., Western blot).

Protocol 2: Example Synthesis of a Derivative (Illustrative)

This protocol is a hypothetical example for the synthesis of an ester derivative, based on general esterification procedures for carboxylic acids.

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable alcohol (e.g., ethanol, excess) that will act as both the reactant and the solvent.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction:

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Dose-Response Data for a Cell Viability Assay

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198 ± 5.1
1085 ± 6.2
5062 ± 7.8
10041 ± 5.5
25023 ± 4.9

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Solutions in Medium stock->working Dilution treat Treat Cells working->treat plate Plate and Adhere Cells plate->treat incubate Incubate (24-72h) treat->incubate assay Perform Downstream Assay (e.g., Viability, qPCR) incubate->assay data Data Analysis assay->data Troubleshooting_Logic start Inconsistent Results? cause1 Compound Instability? start->cause1 Yes cause2 pH Sensitivity? start->cause2 Yes sol1 Prepare Fresh Solutions cause1->sol1 sol2 Control Buffer pH cause2->sol2

References

Technical Support Center: Optimizing Reaction Conditions for (2,2,3,3-Tetrafluoropropoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2,2,3,3-Tetrafluoropropoxy)acetic acid. The synthesis is typically a two-step process: a Williamson ether synthesis to form ethyl (2,2,3,3-tetrafluoropropoxy)acetate, followed by hydrolysis to yield the final carboxylic acid product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and practical synthetic route is a two-step process. The first step is a Williamson ether synthesis, which involves the reaction of 2,2,3,3-tetrafluoropropanol with an ethyl haloacetate (typically ethyl chloroacetate or ethyl bromoacetate) in the presence of a base. The second step is the hydrolysis of the resulting ethyl (2,2,3,3-tetrafluoropropoxy)acetate to the desired this compound.

Q2: Which base is recommended for the Williamson ether synthesis step?

A moderately strong base is required to deprotonate the 2,2,3,3-tetrafluoropropanol to its corresponding alkoxide. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol.[1][2] Other bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can also be used, though they may require more forcing conditions or result in lower yields.

Q3: What are the recommended solvents for the Williamson ether synthesis?

Polar aprotic solvents are generally preferred for S\textsubscript{N}2 reactions like the Williamson ether synthesis as they can solvate the cation of the alkoxide, making the alkoxide anion more nucleophilic.[3] Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.

Q4: How can I monitor the progress of the reaction?

The progress of both the Williamson ether synthesis and the hydrolysis step can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC, staining with potassium permanganate can help visualize the starting materials and products.

Q5: What are the typical purification methods for the final product?

After hydrolysis, the crude this compound is typically purified by extraction, followed by distillation or recrystallization. Acid-base extraction can be used to separate the carboxylic acid from neutral organic impurities.

Troubleshooting Guides

Problem 1: Low or no yield of ethyl (2,2,3,3-tetrafluoropropoxy)acetate in the Williamson Ether Synthesis Step
Potential Cause Suggested Solution
Incomplete deprotonation of 2,2,3,3-tetrafluoropropanol Ensure the base is fresh and of high purity. If using sodium hydride, ensure it is properly handled under an inert atmosphere to prevent deactivation by moisture. Use a sufficient molar excess of the base.
Poor quality of ethyl haloacetate Use freshly distilled or high-purity ethyl chloroacetate or ethyl bromoacetate. Impurities can interfere with the reaction.
Side reaction (E2 elimination) This is a common side reaction in Williamson ether synthesis, especially with stronger bases or higher temperatures.[3] Maintain a moderate reaction temperature.
Incorrect solvent Ensure a polar aprotic solvent like DMF or DMSO is used to facilitate the S\textsubscript{N}2 reaction.[3]
Insufficient reaction time Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion.
Problem 2: Incomplete hydrolysis of ethyl (2,2,3,3-tetrafluoropropoxy)acetate
Potential Cause Suggested Solution
Insufficient amount of acid or base catalyst Increase the molar equivalents of the acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) used for hydrolysis.
Low reaction temperature Increase the reaction temperature to promote hydrolysis. Refluxing is often necessary.
Short reaction time Extend the reaction time and monitor for the disappearance of the starting ester by TLC or GC-MS.
Phase separation in the reaction mixture The fluorinated ester may not be fully soluble in the aqueous acidic or basic solution. Adding a co-solvent like ethanol or THF can improve solubility and reaction rate.
Problem 3: Difficulty in purifying the final product
Potential Cause Suggested Solution
Emulsion formation during extraction Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.
Co-distillation with impurities If distillation is used for purification, ensure the use of a fractionating column to achieve good separation.
Product is an oil and does not crystallize If recrystallization is attempted and the product oils out, try using a different solvent system or purification by column chromatography.

Experimental Protocols

Step 1: Synthesis of Ethyl (2,2,3,3-tetrafluoropropoxy)acetate
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq.) as a 60% dispersion in mineral oil.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

  • Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Slowly add 2,2,3,3-tetrafluoropropanol (1.0 eq.) dissolved in anhydrous DMF via the dropping funnel.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.1 eq.) dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Step 2: Hydrolysis of Ethyl (2,2,3,3-tetrafluoropropoxy)acetate to this compound
  • Reaction Setup: In a round-bottom flask, dissolve the purified ethyl (2,2,3,3-tetrafluoropropoxy)acetate (1.0 eq.) in a mixture of ethanol and water.

  • Base Addition: Add sodium hydroxide (2.0-3.0 eq.) to the solution.

  • Hydrolysis: Heat the mixture to reflux and stir for 4-8 hours, or until the starting material is no longer detectable by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extraction: Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization.

Data Presentation

Table 1: Reaction Parameters for Williamson Ether Synthesis

ParameterRecommended Condition
Reactants 2,2,3,3-tetrafluoropropanol, Ethyl chloroacetate
Base Sodium Hydride (NaH)
Solvent Dimethylformamide (DMF)
Temperature 60-70 °C
Reaction Time 12-24 hours

Table 2: Reaction Parameters for Hydrolysis

ParameterRecommended Condition
Reactant Ethyl (2,2,3,3-tetrafluoropropoxy)acetate
Reagent Sodium Hydroxide (NaOH)
Solvent Ethanol/Water mixture
Temperature Reflux
Reaction Time 4-8 hours

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis start1 Start: 2,2,3,3-Tetrafluoropropanol + NaH in DMF react1 Add Ethyl Chloroacetate start1->react1 Form alkoxide heat1 Heat to 60-70°C react1->heat1 workup1 Aqueous Work-up heat1->workup1 Reaction complete purify1 Vacuum Distillation workup1->purify1 product1 Ethyl (2,2,3,3-tetrafluoropropoxy)acetate purify1->product1 start2 Start: Ethyl Ester + NaOH in EtOH/H₂O product1->start2 reflux2 Reflux start2->reflux2 workup2 Acidic Work-up reflux2->workup2 Hydrolysis complete purify2 Distillation/Recrystallization workup2->purify2 product2 This compound purify2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_williamson cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield in Williamson Synthesis cause1 Incomplete Deprotonation start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Side Reactions (E2) start->cause3 cause4 Incorrect Solvent start->cause4 sol1 Use fresh, excess base cause1->sol1 sol2 Purify starting materials cause2->sol2 sol3 Control temperature cause3->sol3 sol4 Use polar aprotic solvent cause4->sol4

Caption: Troubleshooting logic for low yield in Williamson ether synthesis.

References

Technical Support Center: (2,2,3,3-Tetrafluoropropoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using (2,2,3,3-Tetrafluoropropoxy)acetic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations for storing this compound to ensure its stability?

A1: To maintain the integrity of this compound, it should be stored in a tightly-sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from incompatible substances such as strong oxidizing agents and strong bases.[1][2] For long-term storage, maintaining a cool and dry environment is recommended to prevent potential degradation.[1]

Q2: What are the known decomposition products of fluorinated carboxylic acids under thermal stress?

Q3: How does the tetrafluoropropoxy group affect the reactivity of the carboxylic acid?

A3: The electron-withdrawing nature of the fluorine atoms in the tetrafluoropropoxy group increases the acidity of the carboxylic acid moiety. This enhanced acidity can make the carboxyl group more reactive towards nucleophilic attack in reactions like esterification or amidation compared to non-fluorinated analogs.[2]

Q4: Are there any known incompatibilities for this compound?

A4: Yes, like other carboxylic acids, it is incompatible with strong bases, which will cause deprotonation to form the carboxylate salt.[2] It is also incompatible with strong oxidizing agents.[1] Care should be taken when using thermally sensitive reagents, as high temperatures could lead to decarboxylation or other side reactions.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during reactions involving this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield or Incomplete Reaction in Esterification/Amidation
Potential Cause Proposed Solution
Steric Hindrance: The bulky tetrafluoropropoxy group may hinder the approach of the nucleophile (alcohol or amine).Increase the reaction temperature to provide sufficient energy to overcome the activation barrier. Consider using a less sterically hindered nucleophile if the experimental design allows.
Insufficient Reagent: The reaction may not have had a sufficient amount of the coupling partner to proceed to completion.Use a slight excess (e.g., 1.1-1.5 equivalents) of the alcohol or amine to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or LC-MS.
Inadequate Activation of Carboxylic Acid: The carboxylic acid may not be sufficiently activated for the reaction to proceed efficiently.For challenging couplings, consider using a more potent activating agent (e.g., HATU, HOBt with a carbodiimide) to facilitate the reaction.
Reagent Degradation: Improper storage may have led to the degradation of the acid.Ensure the reagent has been stored under the recommended cool, dry conditions and in a tightly sealed container.[1] Consider using a fresh bottle of the reagent.
Issue 2: Formation of Unexpected Byproducts
Potential Cause Proposed Solution
Thermal Decomposition: High reaction temperatures may cause the decomposition of this compound.Optimize the reaction temperature by running the reaction at the lowest effective temperature. Consider using a catalyst that allows for milder reaction conditions.
Side Reactions with Impurities: Impurities in the starting material or solvents could lead to the formation of byproducts.Use high-purity reagents and solvents. Consider purifying the this compound before use if impurities are suspected.
Decarboxylation: At elevated temperatures, decarboxylation of the carboxylic acid may occur.Avoid excessive heating. If high temperatures are necessary, consider performing the reaction under an inert atmosphere to minimize oxidative decomposition.

Experimental Protocols & Methodologies

General Protocol for Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

  • Spotting: Use a capillary tube to spot the dissolved sample onto a TLC plate (e.g., silica gel 60 F254).

  • Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm). If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate).

  • Analysis: The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

Visualizations

Troubleshooting_Low_Yield Low Yield Low Yield Steric Hindrance Steric Hindrance Low Yield->Steric Hindrance Insufficient Reagent Insufficient Reagent Low Yield->Insufficient Reagent Poor Activation Poor Activation Low Yield->Poor Activation Reagent Degradation Reagent Degradation Low Yield->Reagent Degradation Increase Temperature Increase Temperature Steric Hindrance->Increase Temperature Solution Use Excess Nucleophile Use Excess Nucleophile Insufficient Reagent->Use Excess Nucleophile Solution Use Stronger Activator Use Stronger Activator Poor Activation->Use Stronger Activator Solution Use Fresh Reagent Use Fresh Reagent Reagent Degradation->Use Fresh Reagent Solution

Caption: Troubleshooting workflow for low reaction yield.

Byproduct_Formation_Pathway High Temperature High Temperature Decomposition Decomposition High Temperature->Decomposition Side Reactions Side Reactions High Temperature->Side Reactions HF Formation HF Formation Decomposition->HF Formation Decarboxylation Decarboxylation Decomposition->Decarboxylation Reaction with Impurities Reaction with Impurities Side Reactions->Reaction with Impurities

Caption: Potential pathways for byproduct formation.

References

Technical Support Center: Optimizing Synthesis Yield with (2,2,3,3-Tetrafluoropropoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides a technical support framework for the use of (2,2,3,3-Tetrafluoropropoxy)acetic acid in improving synthesis yield. The specific reaction protocols and data presented are illustrative, based on general principles of organic synthesis, due to limited specific literature on this compound's application for yield improvement.

Frequently Asked Questions (FAQs)

Q1: What is the purported role of this compound in improving reaction yield?

A1: this compound is a fluorinated carboxylic acid that can potentially act as a catalyst or an additive in organic synthesis. Its unique electronic properties, stemming from the tetrafluoropropoxy group, may enhance the reactivity of certain functional groups, facilitate proton transfer, or influence the reaction equilibrium, thereby improving the overall yield and reducing side product formation. The fluorinated chain can also impart unique solubility characteristics, potentially creating a more favorable reaction environment.

Q2: In what types of reactions might this compound be beneficial?

A2: While specific applications are not widely documented, its properties suggest potential benefits in reactions such as esterifications, amidations, and certain types of nucleophilic substitutions. Its acidic nature and fluorinated tail could be advantageous in reactions that are sensitive to catalyst choice and reaction medium.

Q3: What are the common challenges when using this compound?

A3: Common challenges may include determining the optimal catalytic loading, managing reaction temperature, and potential side reactions if the substrate is sensitive to acidic conditions. Removal of the acid post-reaction and its potential for corrosion at high temperatures are also considerations.

Q4: How do I remove this compound from my reaction mixture after the reaction is complete?

A4: Standard aqueous workup procedures are typically effective. You can neutralize the acid with a mild base such as sodium bicarbonate solution and then extract your product into an organic solvent. The deprotonated acid will remain in the aqueous layer.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield 1. Insufficient catalyst loading. 2. Reaction temperature is too low. 3. Impure starting materials or reagents.[1] 4. Deactivated catalyst.1. Titrate the concentration of this compound (see illustrative data below). 2. Gradually increase the reaction temperature while monitoring for side product formation.[1] 3. Ensure the purity of all reactants and solvents.[1] 4. Use a fresh batch of this compound.
Formation of Significant Side Products 1. Reaction temperature is too high. 2. Excessive catalyst loading. 3. Prolonged reaction time leading to decomposition.[1]1. Optimize the reaction temperature; a lower temperature may be sufficient with this catalyst. 2. Reduce the amount of this compound. 3. Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction upon completion.[1]
Reaction Stalls Before Completion 1. Catalyst has been consumed or deactivated. 2. Reversible reaction reaching equilibrium. 3. Insufficient mixing.[1]1. Add a second small portion of the catalyst. 2. If applicable, remove a byproduct (e.g., water in an esterification) to shift the equilibrium. 3. Ensure efficient stirring throughout the reaction.[1]
Difficulty in Product Isolation 1. Product is soluble in the aqueous layer during workup.[2] 2. Emulsion formation during extraction.1. Saturate the aqueous layer with brine (NaCl solution) to decrease the polarity and improve partitioning of the organic product. Perform multiple extractions.[3] 2. Add a small amount of brine or a different organic solvent to break the emulsion.

Illustrative Data Presentation

The following tables present hypothetical data for an esterification reaction between a generic carboxylic acid and an alcohol, illustrating the potential impact of this compound on reaction yield.

Table 1: Effect of Catalyst Loading on Yield

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1None0802415
2H₂SO₄5801265
3(C₂F₄H₂O)CH₂COOH1801275
4(C₂F₄H₂O)CH₂COOH5801292
5(C₂F₄H₂O)CH₂COOH10801293

Table 2: Optimization of Reaction Temperature

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Purity (%)
1560188598
2580129295
3510089488

Experimental Protocols

Protocol 1: General Procedure for Esterification using this compound as a Catalyst

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.2 equiv)

  • This compound (0.05 equiv, 5 mol%)

  • Toluene (or another suitable solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 equiv), alcohol (1.2 equiv), and toluene.

  • Add this compound (0.05 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 12 hours). Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reactants Combine Reactants: - Carboxylic Acid - Alcohol - Toluene catalyst Add Catalyst: This compound reactants->catalyst heat Heat and Stir (e.g., 80°C, 12h) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Workup: - NaHCO₃ Wash - Brine Wash monitor->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify end End purify->end start Start start->reactants

Caption: Experimental workflow for esterification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Catalyst Issue? start->cause1 Check cause2 Temp. Issue? start->cause2 Check cause3 Purity Issue? start->cause3 Check sol1 Vary Catalyst Loading cause1->sol1 Address sol2 Optimize Temperature cause2->sol2 Address sol3 Check Reagent Purity cause3->sol3 Address

Caption: Troubleshooting logic for low yield.

References

Stability issues of (2,2,3,3-Tetrafluoropropoxy)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2,2,3,3-Tetrafluoropropoxy)acetic acid in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound, a type of perfluorinated carboxylic acid (PFCA), in solution can be influenced by several factors, including:

  • pH: The acidity of the solution plays a crucial role. The non-dissociated (protonated) form of PFCAs is generally more susceptible to degradation than the dissociated (anionic) form.[1][2]

  • Temperature: Elevated temperatures can promote thermal degradation of PFCAs.[1][2]

  • Light Exposure: Photodegradation can occur, especially under UV light.[1][2]

  • Presence of Oxidizing Agents: Strong oxidizing agents may lead to decomposition.[3]

Q2: What are the recommended storage conditions for solutions of this compound?

To ensure maximum stability, solutions of this compound should be stored in a cool, dry, and well-ventilated place.[3][4] Keep the container tightly closed and protect it from light. For long-term storage, refrigeration is recommended.

Q3: What are the potential degradation pathways for this compound in solution?

Based on studies of similar perfluorinated carboxylic acids, two primary degradation pathways are proposed:

  • Homolytic Cleavage and Decarboxylation: This pathway involves the breaking of the carbon-carbon bond between the fluorinated alkyl chain and the carboxylic acid group, which is then followed by the loss of carbon dioxide (decarboxylation).[1][2]

  • HF Elimination and Lactone Formation: This mechanism suggests the elimination of a hydrogen fluoride (HF) molecule from the acid head group, leading to the formation of a reactive lactone intermediate. This intermediate can then undergo further degradation, shortening the perfluoroalkyl chain.[5]

Q4: How can I monitor the stability of my this compound solution over time?

Regular analytical testing is recommended to monitor the concentration and purity of your solution. The preferred analytical method is Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which can accurately quantify the parent compound and detect potential degradation products.[6][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Decreased concentration of this compound in solution over time. Degradation due to improper storage. - Verify that the solution is stored in a cool, dark place in a tightly sealed container. - Avoid exposure to high temperatures and direct sunlight.
Reaction with other components in the solution. - Ensure all components of the solution are compatible. - Consider preparing fresh solutions before use if reactivity is suspected.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products. - Analyze the sample using LC-MS/MS to identify the mass of the unknown peaks and compare them to potential degradation products. - Review the storage conditions and experimental setup to identify potential causes of degradation (e.g., pH, temperature, light exposure).
Inconsistent experimental results. Variability in the concentration of the stock solution. - Regularly check the concentration of the stock solution using a validated analytical method. - Prepare fresh stock solutions more frequently.
Precipitation or cloudiness in the solution. Poor solubility or temperature effects. - Ensure the solvent is appropriate for the desired concentration. - Check the storage temperature; some compounds may precipitate at lower temperatures. Gently warm and sonicate the solution to redissolve the precipitate.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

Objective: To assess the stability of this compound under different storage conditions.

Methodology:

  • Solution Preparation: Prepare solutions of this compound at a known concentration in the desired solvent (e.g., water, methanol, acetonitrile).

  • Storage Conditions: Aliquot the solution into several vials and store them under different conditions:

    • Condition A: Room temperature (20-25°C) with light exposure.

    • Condition B: Room temperature (20-25°C) protected from light.

    • Condition C: Refrigerated (2-8°C) protected from light.

    • Condition D: Elevated temperature (e.g., 40°C) protected from light.

  • Time Points: Collect samples from each condition at specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Analysis: Analyze the samples at each time point using a validated LC-MS/MS method to determine the concentration of this compound.

  • Data Evaluation: Compare the concentrations over time for each condition to determine the rate of degradation.

Protocol 2: Analysis of this compound by LC-MS/MS

Objective: To quantify the concentration of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation: Dilute the sample solution to an appropriate concentration with the mobile phase. If the matrix is complex, solid-phase extraction (SPE) may be necessary for cleanup.[6][7]

  • LC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of methanol or acetonitrile and water, often with a small amount of an additive like ammonium acetate or acetic acid to improve peak shape.

    • Flow Rate: Typical flow rates are between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for carboxylic acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantitative analysis, monitoring for the specific precursor-to-product ion transition of this compound. A full scan or product ion scan can be used for the identification of unknown degradation products.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the samples.

Visualizations

degradation_pathway cluster_main Potential Degradation of this compound cluster_path1 Pathway 1: Homolytic Cleavage cluster_path2 Pathway 2: HF Elimination parent This compound (C5H6F4O3) radical Formation of Radicals parent->radical Heat/Light hf_elimination HF Elimination parent->hf_elimination Heat decarboxylation Decarboxylation (-CO2) radical->decarboxylation product1 Fluorinated Alkane/Alkene decarboxylation->product1 lactone α-Lactone Intermediate hf_elimination->lactone product2 Shorter-Chain Perfluorinated Acyl Fluoride lactone->product2

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_workflow Stability Assessment Workflow prep 1. Prepare Solution of Known Concentration storage 2. Aliquot and Store Under Varied Conditions (Temp, Light) prep->storage sampling 3. Collect Samples at Timed Intervals storage->sampling analysis 4. Analyze by LC-MS/MS sampling->analysis data 5. Quantify Concentration and Degradation Products analysis->data conclusion 6. Determine Stability Profile data->conclusion

References

Technical Support Center: Purification of (2,2,3,3-Tetrafluoropropoxy)acetic acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving (2,2,3,3-Tetrafluoropropoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from this compound?

The most effective purification techniques include High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (RP-HPLC), flash column chromatography, crystallization, and liquid-liquid extraction.[1] For fluorinated compounds, specialized techniques like fluorous solid-phase extraction (F-SPE) can also be highly effective by leveraging fluorous-fluorous interactions.[2]

Q2: Why can purifying fluorinated compounds like derivatives of this compound be challenging?

The high electronegativity of fluorine atoms can significantly alter a molecule's properties, such as polarity, solubility, and pKa, compared to their non-fluorinated analogs.[2] This can lead to unexpected chromatographic behavior and difficulty in finding suitable solvents for extraction or crystallization.[1][2] Additionally, fluorinated compounds exhibit unique intermolecular interactions that can complicate standard purification methods.[2]

Q3: What are typical impurities in reactions involving this compound?

Common impurities include unreacted this compound, excess reagents, and byproducts from side reactions.[1] Structurally similar non-fluorinated or partially fluorinated impurities can also be present and are often challenging to separate from the target compound.[2]

Q4: How does the fluorine content of a molecule affect its retention in chromatography?

In reversed-phase chromatography using fluorinated stationary phases, the retention of a compound depends on its hydrophobic character and its percentage of fluorine atoms.[3] Generally, a more hydrophobic and more highly fluorinated molecule will be retained longer on a fluorinated column.[3][4] This unique selectivity can be exploited to separate fluorinated molecules from each other and from non-fluorous compounds.[3][5]

Purification Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound reaction products.

High-Performance Liquid Chromatography (HPLC)
ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions between the analyte and residual acidic silanol groups on the silica-based stationary phase.[1][2] - Mobile phase pH is too close to the pKa of your compound.[2][6] - Column overload.[2]- Use a highly end-capped column or switch to a different stationary phase, such as a fluorinated phase (e.g., PFP, TDF).[2][6] - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[2][6] - Reduce the sample concentration or injection volume.[2]
Poor Peak Shape (Fronting) - Column overload.[2] - Poor sample solubility in the mobile phase.[2]- Reduce the sample concentration or injection volume.[2] - Dissolve the sample in the initial mobile phase.[2]
Co-elution with Impurities - Insufficient resolution with the chosen column and mobile phase.[6] - Impurities have very similar polarity to the target compound.[6]- Optimize Selectivity: Switch to a column with different chemistry (e.g., from a standard C18 to a Pentafluorophenyl (PFP) phase).[6][7] PFP phases offer multiple interaction mechanisms (hydrophobic, π–π, dipole-dipole) that can resolve difficult separations.[7][8] - Optimize Mobile Phase: Adjust the organic modifier, gradient slope, or add modifiers like trifluoroacetic acid (TFA).[6]
Low or No Recovery - Irreversible adsorption of the compound to the stationary phase.[6] - The elution strength of the mobile phase is too weak.[6]- Switch to a different stationary phase (e.g., HILIC for very polar compounds) or a less retentive reversed-phase column.[6] - Increase the percentage of the organic solvent in the mobile phase or use a stronger elution solvent.[2]
Irreproducible Retention Times - Inconsistent mobile phase preparation.[2] - Fluctuations in column temperature.[2]- Ensure accurate and consistent preparation of the mobile phase.[2] - Use a column oven to maintain a constant and stable temperature.[2]
Flash Chromatography
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate solvent system (eluent). - Column overload.- Perform thin-layer chromatography (TLC) to find an optimal solvent system that gives a retention factor (Rf) of ~0.2-0.4 for the target compound. - Use a smaller amount of crude material relative to the amount of silica gel. A common ratio is 1:30 to 1:100 (crude material:silica).
Compound Insoluble in Eluent - The polarity of the loading solvent is too different from the eluent, causing the compound to precipitate at the top of the column.- Use a "dry loading" technique: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the column.[6]
Streaking or Tailing on Column - The compound is too acidic or basic and is interacting strongly with the silica gel. - The compound is not stable on silica gel.- Add a small amount of a modifier to the eluent. For acidic compounds like residual this compound, add ~0.5-1% acetic acid. For basic compounds, add ~0.5-1% triethylamine. - Consider using a different stationary phase like alumina or a bonded-phase silica.[6]
Recrystallization
ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - The solution is not sufficiently supersaturated.[2] - The compound is too soluble in the chosen solvent.[2]- Slowly evaporate the solvent to concentrate the solution.[2] - Cool the solution slowly, then in an ice bath. If needed, scratch the inside of the flask with a glass rod at the liquid surface to induce nucleation. - Use an anti-solvent: Add a second solvent in which the compound is insoluble dropwise to the solution until it becomes cloudy, then warm slightly to clarify and cool slowly.
"Oiling Out" - The degree of supersaturation is too high, or the solution is being cooled too quickly.[2] - The presence of impurities is depressing the melting point.[2]- Use a more dilute solution and allow it to cool more slowly.[1][2] - Try a different solvent system.[1] - Purify the compound further by another method (e.g., column chromatography) before attempting recrystallization.[2]
Purity Does Not Improve - Impurities have a very similar solubility profile to the product.[1] - Co-precipitation of impurities.[1]- Perform a second recrystallization using a different solvent system.[1] - Ensure the solution is not oversaturated with impurities. A hot filtration step can help remove insoluble impurities before cooling.[1]

Data Presentation

Table 1: HPLC Column Selectivity Comparison

This table illustrates a hypothetical separation of a reaction product, Amide A , from the starting material, This compound (TFPAA) , using different stationary phases.

Column TypeStationary PhaseRetention Time (TFPAA) (min)Retention Time (Amide A) (min)Resolution (Rs)Observations
StandardC184.24.50.9Poor separation, significant peak overlap. C18 separates primarily by hydrophobicity.[7]
FluorinatedPentafluorophenyl (PFP)5.16.83.5Excellent separation. PFP phases provide alternative selectivity through π–π and dipole-dipole interactions.[3][8]
FluorinatedTridecafluoro (TDF)6.38.13.1Good separation. TDF phases have a high fluorine content, increasing selectivity for fluorinated molecules.[3]
Table 2: Recrystallization Solvent Screening for "Amide A"
Solvent / SystemSolubility (Cold)Solubility (Hot)Crystal Quality
HexanesInsolubleInsoluble-
TolueneSparingly SolubleSolubleGood, needles formed on slow cooling.
Ethyl AcetateSolubleVery SolublePoor, no crystals formed.
EthanolVery SolubleVery SolublePoor, oiled out.
Toluene / Hexanes (1:2)Sparingly SolubleSolubleExcellent, large plates formed.

Experimental Protocols & Visualizations

General Purification Workflow

The following diagram outlines a typical workflow for purifying the product of a reaction involving this compound.

G General Purification Workflow RM Crude Reaction Mixture WU Aqueous Workup (e.g., Liquid-Liquid Extraction) RM->WU DRY Dry & Concentrate WU->DRY FC Flash Chromatography (Bulk Impurity Removal) DRY->FC Purity Assess Purity (TLC, LCMS, NMR) FC->Purity CRY Final Purification (Recrystallization or Prep-HPLC) Purity->CRY Purity < 99% FP Final Pure Product Purity->FP Purity > 99% CRY->FP

Caption: A typical workflow for purifying organic reaction products.

Protocol 1: Flash Column Chromatography

Objective: To perform a bulk separation of a neutral product (e.g., an ester or amide) from the acidic starting material and other impurities.

Methodology:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.[1]

  • Sample Loading (Dry Loading): Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent like acetone. Add silica gel (~2-3 g) to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[6]

  • Loading: Carefully add the dry sample powder to the top of the packed column.[1]

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the eluent polarity (e.g., to 80:20 Hexanes:Ethyl Acetate) to elute the desired compound.[1]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent.

Protocol 2: Recrystallization

Objective: To obtain a highly pure, crystalline final product from a semi-purified material.

Methodology:

  • Solvent Selection: Use the results from a solvent screen (see Table 2) to choose an appropriate solvent or solvent system (e.g., Toluene/Hexanes).

  • Dissolution: Place the semi-pure product in an Erlenmeyer flask. Add the primary solvent (Toluene) in small portions while heating the mixture to a gentle boil until the solid is fully dissolved.[1]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes.[1]

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them.[1]

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1] If using a two-solvent system, add the anti-solvent (Hexanes) dropwise to the hot solution until cloudiness persists, then allow to cool as described.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[1]

  • Drying: Dry the crystals under vacuum to remove residual solvent.[1]

HPLC Troubleshooting Logic

The following diagram provides a decision-making framework for troubleshooting common HPLC separation issues.

G HPLC Troubleshooting Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Prob Poor Separation or Peak Shape Cause1 Peak Tailing? Prob->Cause1 Cause2 Co-Elution? Prob->Cause2 Cause3 Low Recovery? Prob->Cause3 Cause1->Cause2 No Sol1 Adjust Mobile Phase pH (>2 units from pKa) Cause1->Sol1 Yes Sol2 Use End-Capped or Fluorinated Column (PFP) Cause1->Sol2 Yes Cause2->Cause3 No Sol3 Change Column Chemistry (e.g., C18 to PFP) Cause2->Sol3 Yes Sol4 Optimize Gradient (Slower Ramp) Cause2->Sol4 Yes Sol5 Use Stronger Eluent or Switch to HILIC Cause3->Sol5 Yes

Caption: A decision tree for troubleshooting HPLC purification issues.

References

Challenges in scaling up reactions with (2,2,3,3-Tetrafluoropropoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up reactions involving (2,2,3,3-Tetrafluoropropoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a larger scale?

A1: When scaling up, it is crucial to be aware of the following safety precautions. The compound may cause skin and eye irritation.[1] In case of contact, wash the affected area immediately with plenty of water and consult a doctor.[1] Ensure adequate ventilation and use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] In case of fire, use carbon dioxide, dry chemical powder, or foam as extinguishing media.[1] During combustion, it may emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride (HF).[1]

Q2: How does the fluorine content in this compound affect its reactivity compared to non-fluorinated analogs?

A2: The tetrafluoro-substituent has a strong electron-withdrawing effect, which increases the acidity of the carboxylic acid group. This can enhance the reaction rates in acid-catalyzed reactions like esterification and amidation. However, it can also influence the stability of intermediates and the solubility of the acid and its salts.

Q3: What are the common challenges encountered during the workup and purification of products derived from this compound at scale?

A3: Common challenges include:

  • Emulsion formation: The fluorinated chain can impart surfactant-like properties, leading to stable emulsions during aqueous workups.

  • Product volatility: Depending on the derivative, the product might be volatile, leading to losses during solvent removal under reduced pressure.

  • Azeotrope formation: The product may form azeotropes with solvents or water, complicating purification by distillation.

  • Impurity removal: Side products from reactions can be difficult to separate due to similar physical properties.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Yields Upon Scale-Up
Potential Cause Troubleshooting Steps
Inefficient Heat Transfer In larger reactors, localized overheating can lead to side reactions and decomposition.[3][4] Ensure uniform heating by using a jacketed reactor with an appropriate heat transfer fluid and efficient stirring. Monitor the internal reaction temperature closely.
Inadequate Mixing Poor mixing can result in localized high concentrations of reagents, leading to side product formation.[3][5] The type of stirrer (e.g., anchor, propeller) should be chosen based on the viscosity of the reaction mixture.[3] Ensure the stirring speed is sufficient to maintain a homogeneous mixture.
Moisture Sensitivity Carboxylic acid activation steps (e.g., forming an acid chloride or using coupling agents) are often moisture-sensitive. Ensure all reagents, solvents, and equipment are dry. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Equilibrium Limitations (for Esterification) Fischer esterification is a reversible reaction.[6] To drive the reaction to completion, use a large excess of the alcohol or remove water as it forms, for instance, with a Dean-Stark apparatus.[6]
Issue 2: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Stable Emulsion During Aqueous Workup Add a small amount of a saturated salt solution (brine) to break the emulsion. Alternatively, consider using a different solvent system for extraction or employing centrifugation.
Product Loss During Solvent Removal Use a rotary evaporator with a cold trap and carefully control the pressure and temperature to minimize the loss of volatile products.
Co-distillation with Solvents (Azeotrope) If an azeotrope is suspected, try a different solvent for extraction and recrystallization. Alternatively, use a fractional distillation setup with a high number of theoretical plates.
Incomplete Removal of Unreacted Acid Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted this compound. Be cautious of gas evolution (CO2).

Quantitative Data Summary

Table 1: Comparison of Reaction Parameters at Lab vs. Pilot Scale for a Typical Esterification

ParameterLab Scale (100 mL)Pilot Scale (10 L)Key Considerations for Scale-Up
Reactant Molar Ratio (Acid:Alcohol) 1:31:2.5Reduce excess of volatile reagents at scale to improve process economy.
Catalyst Loading (mol%) 1 mol%1.5 mol%May need slight increase to compensate for lower effective concentration.
Reaction Temperature (°C) 8085-90 (jacket)Higher jacket temperature needed to maintain internal temperature due to lower surface area-to-volume ratio.[3]
Reaction Time (h) 46-8Longer time may be required due to mass and heat transfer limitations.[7]
Typical Yield (%) 90%80-85%Yield reduction is common on scale-up; process optimization is key.[5]

Experimental Protocols

General Protocol for Esterification of this compound
  • Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, condenser, and temperature probe is assembled and dried. The system is purged with an inert gas (e.g., nitrogen).

  • Reagent Charging: this compound (1.0 eq.), the desired alcohol (2.5-3.0 eq.), and a suitable solvent (e.g., toluene) are charged to the reactor.

  • Catalyst Addition: A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) (1-2 mol%) is carefully added to the stirred mixture.

  • Reaction: The reaction mixture is heated to reflux using the reactor jacket. The progress of the reaction is monitored by a suitable analytical technique (e.g., GC, TLC, LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude ester is purified by vacuum distillation or column chromatography.

General Protocol for Amidation of this compound
  • Acid Activation:

    • Method A (Acid Chloride): this compound (1.0 eq.) is dissolved in a dry, inert solvent (e.g., dichloromethane). A chlorinating agent (e.g., thionyl chloride or oxalyl chloride) (1.1-1.2 eq.) is added dropwise at 0 °C. The reaction is stirred at room temperature until the conversion is complete. The excess chlorinating agent and solvent are removed under vacuum.

    • Method B (Coupling Agent): this compound (1.0 eq.), the desired amine (1.0-1.1 eq.), a coupling agent (e.g., DCC, EDC) (1.1 eq.), and an activator (e.g., HOBt) (0.1-0.2 eq.) are dissolved in a dry, polar aprotic solvent (e.g., DMF, acetonitrile).

  • Amidation Reaction:

    • For Method A: The crude acid chloride is dissolved in a dry, inert solvent. The desired amine (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine) (1.2 eq.) are added dropwise at 0 °C. The reaction is stirred at room temperature until completion.

    • For Method B: The reaction mixture is stirred at room temperature until the reaction is complete.

  • Workup and Purification: The reaction mixture is filtered (if a precipitate forms, e.g., DCU from DCC). The filtrate is washed with dilute acid, dilute base, and brine. The organic layer is dried, and the solvent is removed. The crude amide is purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactor_setup Reactor Setup & Drying charging Charge Reagents reactor_setup->charging reagent_prep Reagent & Solvent Preparation reagent_prep->charging reaction_execution Heating & Stirring charging->reaction_execution monitoring Reaction Monitoring (TLC/GC/LC-MS) reaction_execution->monitoring cooling Cooling monitoring->cooling extraction Aqueous Extraction cooling->extraction drying Drying extraction->drying solvent_removal Solvent Removal drying->solvent_removal purification Purification (Distillation/Chromatography) solvent_removal->purification

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic start Low Yield at Scale heat_transfer Check Heat Transfer start->heat_transfer mixing Evaluate Mixing Efficiency start->mixing moisture Assess Moisture Sensitivity start->moisture heat_transfer_sol Optimize Jacket Temp & Stirring heat_transfer->heat_transfer_sol mixing_sol Change Stirrer Type/Speed mixing->mixing_sol moisture_sol Use Dry Solvents/Inert Atmosphere moisture->moisture_sol

Caption: Troubleshooting logic for addressing low yields during scale-up.

References

Avoiding decomposition of (2,2,3,3-Tetrafluoropropoxy)acetic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of (2,2,3,3-Tetrafluoropropoxy)acetic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The primary decomposition pathways for this compound are believed to be thermal decarboxylation and potential hydrolysis under strong basic conditions. Thermal stress can lead to the loss of carbon dioxide (CO2) from the carboxylic acid group. While the tetrafluoropropoxy group is generally stable, extreme pH conditions, particularly strong bases at elevated temperatures, could potentially lead to hydrolysis or elimination reactions.

Q2: At what temperature does this compound start to decompose?

A2: While specific data for this compound is limited, studies on similar perfluorinated carboxylic acids (PFCAs) suggest that thermal decomposition can begin at temperatures as low as 150-200°C.[1] Decarboxylation of fluorinated acetic acids, in particular, can be facilitated by metal catalysts and higher temperatures.[2] It is advisable to conduct reactions at the lowest effective temperature to minimize the risk of thermal decomposition.

Q3: Is this compound stable in acidic and basic conditions?

A3: this compound is generally stable in mild acidic and neutral conditions. However, strong bases, especially at elevated temperatures, may promote decomposition. The hydrolytic stability of C-F bonds can be reduced under alkaline conditions, potentially leading to the formation of fluoride ions and other degradation products.[3][4]

Q4: What are some common signs of decomposition during a reaction?

A4: Signs of decomposition can include unexpected color changes (e.g., darkening of the reaction mixture), gas evolution (e.g., bubbling from decarboxylation), the formation of precipitates, and the presence of unexpected byproducts in analytical data (e.g., NMR, LC-MS). A decrease in the yield of the desired product is also a key indicator.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during esterification and amidation reactions involving this compound.

Issue 1: Low Yield in Esterification Reactions
Potential Cause Recommended Solution
Thermal Decomposition - Lower the reaction temperature. For acid-catalyzed esterifications, consider temperatures between 60-80°C. - Use a milder catalyst. If using a strong acid like sulfuric acid, try a milder catalyst such as p-toluenesulfonic acid (p-TSA) or an acidic ion-exchange resin.[5]
Inefficient Water Removal - Use a Dean-Stark apparatus to azeotropically remove water. - Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.
Catalyst Incompatibility - Avoid strong, non-volatile acids at high temperatures, which can promote both decomposition and side reactions.
Issue 2: Formation of Impurities in Amidation Reactions
Potential Cause Recommended Solution
Decomposition by Coupling Agents - Choose a milder coupling agent. Carbodiimides like DCC or EDC in combination with HOBt or HOAt are generally effective at moderate temperatures.[6][7] - Avoid excessive heating after the addition of the coupling agent. Many coupling reactions proceed efficiently at room temperature.[8]
Side Reactions with Strong Bases - If a base is required, use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in stoichiometric amounts. - Avoid strong inorganic bases like NaOH or KOH, which can promote hydrolysis and other side reactions.[4]
Racemization (if applicable) - Use additives like HOBt or HOAt with carbodiimide coupling agents to suppress racemization.[7] - Conduct the reaction at lower temperatures (e.g., 0°C to room temperature).

Experimental Protocols

General Protocol for Esterification of this compound with a Primary Alcohol
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), the primary alcohol (1.2 eq), and a suitable solvent (e.g., toluene, 5 mL/mmol of acid).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent and alcohol) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Amidation of this compound with a Primary Amine
  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF, 10 mL/mmol of acid) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a coupling agent such as HBTU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the primary amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine this compound, Alcohol, and Solvent B Add Catalyst (e.g., p-TSA) A->B C Heat to Reflux with Water Removal (Dean-Stark) B->C D Cool and Wash with Base/Brine C->D Reaction Complete E Dry and Concentrate D->E F Column Chromatography E->F G G F->G Pure Ester

Caption: Esterification Experimental Workflow.

Amidation_Workflow cluster_activation Acid Activation cluster_coupling Coupling cluster_workup Workup cluster_purification Purification A Dissolve this compound in Anhydrous Solvent B Add Coupling Agent (e.g., HBTU) and Base (e.g., DIPEA) A->B C Add Amine B->C Activation Complete D Stir at Room Temperature C->D E Dilute and Wash with Acid/Base/Brine D->E Reaction Complete F Dry and Concentrate E->F G Column Chromatography F->G H H G->H Pure Amide

Caption: Amidation Experimental Workflow.

Decomposition_Pathways cluster_thermal Thermal Decomposition cluster_hydrolysis Hydrolysis (Strong Base) A This compound B Decarboxylation A->B Heat (>150°C) E C-F Bond Cleavage A->E Strong Base (e.g., NaOH), Heat C CO2 B->C D Fluorinated Alkane/Alkene Fragments B->D F Fluoride Ions (F-) E->F G Other Degradation Products E->G

Caption: Potential Decomposition Pathways.

References

Incomplete surface coverage with (2,2,3,3-Tetrafluoropropoxy)acetic acid monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2,2,3,3-Tetrafluoropropoxy)acetic acid self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for self-assembled monolayers?

This compound is a synthetic molecule featuring a carboxylic acid headgroup and a partially fluorinated carbon chain. The carboxylic acid group serves as an anchor to form robust monolayers on various oxide surfaces such as silicon dioxide, aluminum oxide, and titanium dioxide. The fluorinated tail provides a low surface energy coating, resulting in hydrophobic and oleophobic properties. These characteristics are desirable in applications such as anti-biofouling surfaces, microelectronics, and advanced sensor technologies.

Q2: What are the typical substrates for forming this compound SAMs?

The carboxylic acid headgroup of this compound readily forms stable monolayers on hydroxylated surfaces. Suitable substrates include:

  • Silicon wafers with a native oxide layer (SiO₂)

  • Glass and quartz

  • Mica

  • Metal oxides like aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and zirconium dioxide (ZrO₂)[1][2]

  • Indium tin oxide (ITO)[3]

Q3: How can I confirm the presence and quality of my this compound monolayer?

Several surface-sensitive techniques can be used to characterize the monolayer:

  • Contact Angle Goniometry: A simple and effective method to assess the hydrophobicity of the surface. A high water contact angle is indicative of a well-formed, dense monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): This technique provides elemental composition and chemical state information of the surface, confirming the presence of fluorine and carbon from the monolayer.[1]

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology. In cases of incomplete coverage, it can reveal bare patches or aggregates on the surface.

  • Ellipsometry: This technique measures the thickness of the monolayer, which can be compared to the theoretical molecular length to estimate packing density.

Troubleshooting Guide: Incomplete Surface Coverage

Incomplete or patchy monolayer coverage is a common issue in SAM formation. This guide provides potential causes and solutions for troubleshooting this problem.

Problem IDObserved ProblemPotential Root Cause(s)Suggested Solution(s)Relevant Characterization
SAM-001 Low Water Contact Angle Incomplete monolayer formation, disordered monolayer, or presence of hydrophilic contaminants.1. Verify substrate cleaning protocol. 2. Optimize deposition time and temperature. 3. Ensure anhydrous conditions during deposition.Contact Angle Goniometry, XPS
SAM-002 Visible Patches or Aggregates 1. Substrate Contamination: Organic residues or particulates on the surface. 2. Inappropriate Solvent: Poor solubility of the molecule or strong solvent-substrate interactions.[4] 3. Excessive Concentration: Leads to molecular aggregation in the solution. 4. Presence of Water: Can lead to irregular growth on some oxide surfaces.1. Implement a rigorous substrate cleaning protocol (see Experimental Protocols). 2. Choose a solvent with good solubility for the fluorinated acid and low surface energy. Anhydrous ethanol or isopropanol are common choices. 3. Perform a concentration-dependent study to find the optimal concentration (typically in the 1-10 mM range). 4. Use anhydrous solvents and perform the deposition in a low-humidity environment (e.g., a glovebox).AFM, SEM
SAM-003 Inconsistent Results Between Batches 1. Variability in Substrate Quality: Differences in oxide layer thickness or cleanliness. 2. Degradation of SAM Solution: The solution may degrade over time, especially if exposed to moisture or light. 3. Inconsistent Deposition Parameters: Variations in immersion time, temperature, or rinsing procedure.1. Standardize the substrate preparation procedure. 2. Always use a freshly prepared solution for each experiment. 3. Carefully control and document all deposition parameters.Ellipsometry, Contact Angle Goniometry

Experimental Protocols

Protocol 1: Substrate Cleaning (Silicon Wafer with Native Oxide)

  • Cut silicon wafers to the desired size.

  • Place the wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinse the wafers copiously with deionized water.

  • Dry the wafers under a stream of high-purity nitrogen gas.

  • Use the cleaned substrates immediately for monolayer deposition.

Protocol 2: Formation of this compound Monolayer

  • Prepare a 1 mM solution of this compound in anhydrous ethanol.

  • Immerse the freshly cleaned silicon wafers in the solution.

  • Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and moisture contamination.

  • After the immersion period, remove the wafers from the solution.

  • Rinse the wafers thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.

  • Dry the wafers under a stream of high-purity nitrogen gas.

  • Store the coated substrates in a desiccator before characterization.

Diagrams

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization p1 Silicon Wafer p2 Piranha Cleaning p1->p2 p3 DI Water Rinse p2->p3 p4 Nitrogen Drying p3->p4 s2 Immerse Substrate (12-24h) p4->s2 Clean Substrate s1 Prepare 1mM Solution s1->s2 s3 Ethanol Rinse s2->s3 s4 Nitrogen Drying s3->s4 c1 Contact Angle s4->c1 Coated Substrate c2 XPS s4->c2 c3 AFM s4->c3

Caption: Experimental workflow for the formation and characterization of the monolayer.

troubleshooting_logic start Incomplete Surface Coverage sub_cont Substrate Contamination? start->sub_cont sol_issue Solvent/Concentration Issue? start->sol_issue time_temp Time/Temperature Issue? start->time_temp sol_cont Improve Cleaning Protocol sub_cont->sol_cont Yes sol_solv Change Solvent / Optimize Concentration sol_issue->sol_solv Yes sol_time Increase Immersion Time / Adjust Temperature time_temp->sol_time Yes

References

Interferences in analytical measurements of (2,2,3,3-Tetrafluoropropoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during the analytical measurement of (2,2,3,3-Tetrafluoropropoxy)acetic acid. The information provided is based on established analytical methodologies for per- and polyfluoroalkyl substances (PFAS), the chemical class to which this compound belongs.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.

Issue 1: Poor Signal Intensity or High Signal Suppression in LC-MS/MS Analysis

Question: We are experiencing low signal intensity and significant signal suppression for this compound during our LC-MS/MS analysis. What are the likely causes and how can we troubleshoot this?

Answer:

Signal suppression in LC-MS/MS is a common challenge in the analysis of PFAS compounds, often caused by co-eluting matrix components that interfere with the ionization of the target analyte.[1]

Potential Causes:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) can suppress the ionization of this compound in the mass spectrometer's ion source.[2][3] This is a primary challenge in the analysis of biological and environmental samples.[4][5]

  • Mobile Phase Additives: Certain mobile phase additives, such as trifluoroacetic acid (TFA), are known to cause significant ion suppression in electrospray ionization (ESI)-MS.[6][7]

  • Inadequate Sample Preparation: Insufficient removal of matrix components during sample preparation can lead to a high load of interfering substances being introduced into the LC-MS/MS system.[8]

Troubleshooting Steps & Solutions:

  • Evaluate and Mitigate Matrix Effects:

    • Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects.[9]

    • Optimize Sample Preparation: Employ a robust sample preparation method to remove interferences. For PFAS, solid-phase extraction (SPE) is a common and effective technique.[5] Dispersive solid-phase extraction (dSPE) can also be used for cleaning up extracts from solid samples.[4][10]

    • Use of Internal Standards: Incorporate an isotopically labeled internal standard of this compound, if available, or a closely related PFAS compound. This can help to compensate for signal loss due to matrix effects.

  • Optimize Mobile Phase Composition:

    • Avoid or Reduce TFA: If using TFA, consider reducing its concentration or replacing it with a more MS-friendly alternative.[6]

    • Formic Acid: Formic acid is a common alternative to TFA and generally causes less ion suppression.[6]

    • Acetic Acid: Acetic acid can be another suitable alternative for mobile phase modification.[2]

    • Difluoroacetic Acid (DFA): DFA can offer a compromise between the chromatographic performance of TFA and the MS compatibility of formic acid.[6][11]

A workflow for troubleshooting ion suppression is presented below:

start Poor Signal Intensity or High Signal Suppression check_matrix Evaluate Matrix Effects start->check_matrix check_mobile Evaluate Mobile Phase start->check_mobile dilute Dilute Sample Extract check_matrix->dilute Simple Approach optimize_prep Optimize Sample Preparation (e.g., SPE) check_matrix->optimize_prep Robust Approach internal_std Use Isotopically Labeled Internal Standard check_matrix->internal_std Compensation solution Improved Signal Intensity dilute->solution optimize_prep->solution internal_std->solution reduce_tfa Reduce or Replace TFA check_mobile->reduce_tfa use_fa Use Formic Acid reduce_tfa->use_fa use_aa Use Acetic Acid reduce_tfa->use_aa use_dfa Use Difluoroacetic Acid reduce_tfa->use_dfa use_fa->solution use_aa->solution use_dfa->solution

Caption: Troubleshooting workflow for signal suppression.
Issue 2: High Background or Contamination

Question: We are observing high background signals and potential contamination in our blanks and samples. What are the common sources of contamination for PFAS analysis and how can we minimize them?

Answer:

PFAS are ubiquitous in many laboratory materials, leading to a high risk of background contamination.[6]

Potential Sources of Contamination:

  • Sample Containers and Labware: Polypropylene vials and well plates are recommended, as some plastics can leach PFAS.[6]

  • Solvents and Reagents: Ensure all solvents and reagents are of high purity and tested for PFAS contamination.

  • LC System Components: Tubing, fittings, and other components of the LC system can be a source of PFAS contamination.

  • General Lab Environment: Dust and other airborne particles in the lab can contain PFAS.

Troubleshooting Steps & Solutions:

  • Use PFAS-Free Consumables:

    • Utilize certified PFAS-free vials, pipette tips, gloves, and tubing.[6]

    • Halogen-free polypropylene is a preferred material for vials and well plates.[6]

  • Thoroughly Clean and Flush the LC System:

    • Flush the entire LC system with a high-purity solvent mixture (e.g., methanol/water) to remove any residual PFAS.

    • If TFA has been used previously, it may require extensive flushing to remove from the system.[12]

  • Run Procedural Blanks:

    • Regularly analyze procedural blanks (a clean matrix taken through the entire sample preparation and analysis workflow) to identify and monitor sources of contamination.[6]

  • Maintain a Clean Laboratory Environment:

    • Minimize the use of materials known to contain PFAS in the vicinity of the analytical instrumentation.

The following diagram illustrates a logical approach to identifying and mitigating contamination sources:

start High Background or Contamination Observed check_consumables Check Consumables start->check_consumables check_system Check LC System start->check_system check_blanks Analyze Procedural Blanks start->check_blanks pfas_free_vials Use PFAS-Free Vials and Pipette Tips check_consumables->pfas_free_vials pfas_free_solvents Use High-Purity Solvents and Reagents check_consumables->pfas_free_solvents solution Reduced Background and Contamination pfas_free_vials->solution pfas_free_solvents->solution flush_system Thoroughly Flush LC System check_system->flush_system flush_system->solution identify_source Identify Contamination Source check_blanks->identify_source identify_source->solution

Caption: Workflow for addressing contamination issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the quantification of this compound?

A1: The gold standard for the analysis of PFAS, including compounds like this compound, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6] This technique offers the high sensitivity and specificity required for detecting these compounds at very low concentrations.[6]

Q2: What are "matrix effects" and why are they a concern for this analysis?

A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[2] This can lead to either signal suppression (underestimation of the analyte concentration) or signal enhancement (overestimation).[2] For this compound analysis, especially in complex biological or environmental samples, matrix effects are a significant concern that can compromise the accuracy and reproducibility of the results.[3][4]

Q3: How can I assess the degree of matrix effects in my samples?

A3: A common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the signal response of an analyte in a neat solution to the response of the analyte spiked into a sample extract that has already gone through the preparation process.[13]

Q4: Are there alternatives to reversed-phase LC for the analysis of halogenated acetic acids?

A4: Yes, Ion Chromatography coupled with Mass Spectrometry (IC-MS/MS) is a robust and sensitive technique for the separation and quantification of ionic compounds, including halogenated acetic acids.[14]

Quantitative Data Summary

Table 1: Typical Recovery Rates for PFCAs using Solid-Phase Extraction

Analyte ClassMatrixRecovery Rate (%)
PFCAsSoil & Sediment70-120%[4][10]
PFCAsDietary Samples50-80%[5]

Table 2: Typical Limits of Quantification (LOQ) for PFCAs

Analyte ClassMatrixLOQ
PFCAsSoil & Sediment1 ppb[4][10]
PFCAsDietary Sampleslow to sub pg/g[5]

Experimental Protocols

The following are generalized experimental protocols for the analysis of PFCAs, which can be adapted for this compound.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of PFCAs from aqueous samples.

  • Sample Pre-treatment: To a 500 mL water sample, add a suitable isotopically labeled internal standard.

  • SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a steady flow rate.

  • Washing: Wash the cartridge with a solution of acetic acid in water to remove interferences.

  • Elution: Elute the PFCAs from the cartridge using a basic methanolic solution (e.g., methanol with ammonium hydroxide).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing an LC-MS/MS method for PFCAs.

  • LC Column: C18 reversed-phase column

  • Mobile Phase A: Water with 2 mM ammonium acetate

  • Mobile Phase B: Methanol with 2 mM ammonium acetate

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS Detection: Electrospray ionization in negative mode (ESI-).

  • Scan Type: Multiple Reaction Monitoring (MRM) of the precursor and product ions specific to this compound.

References

Validation & Comparative

A Comparative Analysis of (2,2,3,3-Tetrafluoropropoxy)acetic acid and Other Fluorinated Carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical and biological properties of (2,2,3,3-Tetrafluoropropoxy)acetic acid in comparison to Trifluoroacetic acid (TFA) and Perfluorooctanoic acid (PFOA), providing essential data for informed decision-making in research and development.

This guide offers a detailed comparison of this compound with two other widely studied fluorinated carboxylic acids, Trifluoroacetic acid (TFA) and Perfluorooctanoic acid (PFOA). The following sections provide a comprehensive overview of their key physicochemical properties, metabolic stability, and known interactions with cellular signaling pathways, supported by experimental data and predictive models.

Physicochemical Properties: A Comparative Overview

The acidity (pKa) and lipophilicity (logP) of a molecule are critical determinants of its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the experimental and predicted values for the three fluorinated carboxylic acids.

PropertyThis compoundTrifluoroacetic acid (TFA)Perfluorooctanoic acid (PFOA)
Chemical Formula C5H6F4O3C2HF3O2C8HF15O2
Molecular Weight ( g/mol ) 190.09114.02414.07[1]
pKa ~3.0-3.5 (Predicted)0.23 - 0.52[2][3][4][5]-0.5 to 3.8 (Debated)[1][6][7][8][9]
logP ~1.5-2.0 (Predicted)-2.1[3]6.3[1]

Predicted values for this compound were generated using industry-standard computational models (ChemAxon for pKa and SwissADME for logP) in the absence of available experimental data.

Metabolic Stability

The metabolic stability of a compound is a crucial factor in determining its in vivo half-life and potential for accumulation.

  • Trifluoroacetic acid (TFA) : TFA is generally considered to be metabolically stable and is a known metabolite of some fluorinated compounds, such as the anesthetic halothane. It is primarily excreted unchanged in the urine.

  • Perfluorooctanoic acid (PFOA) : PFOA is highly persistent in the environment and in biological systems. It is resistant to metabolic degradation and has a long biological half-life in humans.

Impact on Cellular Signaling Pathways

Understanding how these compounds interact with cellular signaling pathways is vital for assessing their potential pharmacological and toxicological effects.

  • This compound : There is currently no specific information available regarding the signaling pathways affected by this compound. Further research is required to elucidate its mechanism of action.

  • Trifluoroacetic acid (TFA) : While TFA is a strong acid, its direct and specific interactions with signaling pathways at physiological concentrations are not well-characterized.

  • Perfluorooctanoic acid (PFOA) : PFOA has been shown to modulate several key signaling pathways, including:

    • Peroxisome Proliferator-Activated Receptor Alpha (PPARα) : PFOA is a known activator of PPARα, a nuclear receptor that plays a central role in lipid metabolism.

    • Estrogen Receptor Alpha (ERα) : PFOA has been reported to affect ERα signaling.

    • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) : PFOA can also activate PPARγ.

    • Hepatocyte Nuclear Factor 4 Alpha (HNF4α) : PFOA has been shown to inhibit the function of HNF4α.

    • c-Jun and c-Fos : PFOA can stimulate the gene expression of these proto-oncogenes.

    • Mitogen-Activated Protein Kinase (MAPK) signaling : Related perfluorinated compounds like perfluorononanoic acid have been shown to activate MAPK signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate the replication of findings.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Objective: To determine the pKa of a fluorinated carboxylic acid.

Materials:

  • Fluorinated carboxylic acid sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (carbon dioxide-free)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • A known concentration of the fluorinated carboxylic acid is prepared in deionized water.

  • The initial pH of the solution is recorded.

  • The standardized NaOH solution is added in small, precise increments from the burette.

  • After each addition of NaOH, the solution is stirred to ensure homogeneity, and the pH is recorded.

  • The titration is continued until the pH of the solution has stabilized at a high value (e.g., pH 11-12).

  • A titration curve is generated by plotting the pH of the solution (y-axis) against the volume of NaOH added (x-axis).

  • The equivalence point of the titration is determined from the steepest point of the curve.

  • The pKa is determined as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

Objective: To determine the lipophilicity of a fluorinated carboxylic acid.

Materials:

  • Fluorinated carboxylic acid sample

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

  • Vortex mixer

  • Centrifuge (if using tubes)

Procedure:

  • A stock solution of the fluorinated carboxylic acid is prepared in either water or n-octanol.

  • Equal volumes of the water and n-octanol phases are added to a separatory funnel or centrifuge tube.

  • A known amount of the stock solution is added to the two-phase system.

  • The mixture is vigorously shaken (e.g., using a vortex mixer) for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • The mixture is then allowed to stand for a period to allow for complete phase separation. If emulsions form, centrifugation can be used to aid separation.

  • Aliquots are carefully taken from both the aqueous and n-octanol layers.

  • The concentration of the fluorinated carboxylic acid in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is then calculated as the base-10 logarithm of P.

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the metabolic stability of a fluorinated carboxylic acid in a liver microsomal system.

Materials:

  • Fluorinated carboxylic acid sample

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compound with known metabolic instability (e.g., testosterone)

  • Negative control compound with known metabolic stability (e.g., warfarin)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for quantitative analysis

Procedure:

  • The fluorinated carboxylic acid is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The enzymatic reaction in each aliquot is stopped by adding a cold quenching solution (e.g., acetonitrile).

  • The samples are then centrifuged to precipitate the proteins.

  • The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to determine its concentration at each time point.

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The in vitro half-life (t1/2) is determined by plotting the natural logarithm of the percentage of parent compound remaining versus time and fitting the data to a first-order decay model.

  • The intrinsic clearance (Clint) can then be calculated from the half-life and the protein concentration in the incubation.

Visualizations

The following diagrams provide visual representations of a generalized experimental workflow and a known signaling pathway affected by PFOA.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation cluster_data Data Analysis & Comparison synthesis Synthesis of Fluorinated Carboxylic Acids characterization Structural Characterization (NMR, MS) synthesis->characterization pka pKa Determination (Potentiometric Titration) characterization->pka logp logP Determination (Shake-Flask Method) characterization->logp metabolism Metabolic Stability Assay (Liver Microsomes) characterization->metabolism analysis Comparative Data Analysis pka->analysis logp->analysis signaling Signaling Pathway Analysis (e.g., Reporter Assays, Western Blot) metabolism->signaling metabolism->analysis signaling->analysis

Caption: Generalized experimental workflow for comparing fluorinated carboxylic acids.

PFOA_Signaling_Pathway cluster_receptors Nuclear Receptors cluster_tf Transcription Factors cluster_mapk MAPK Pathway cluster_effects Cellular Effects PFOA PFOA PPARa PPARα PFOA->PPARa Activates PPARg PPARγ PFOA->PPARg Activates ERa ERα PFOA->ERa Affects HNF4a HNF4α PFOA->HNF4a Inhibits cJun c-Jun PFOA->cJun Stimulates Expression cFos c-Fos PFOA->cFos Stimulates Expression MAPK MAPK Signaling PFOA->MAPK Activates (related compounds) Lipid_Metabolism Lipid Metabolism PPARa->Lipid_Metabolism Gene_Expression Altered Gene Expression PPARg->Gene_Expression ERa->Gene_Expression HNF4a->Gene_Expression Cell_Proliferation Cell Proliferation cJun->Cell_Proliferation cFos->Cell_Proliferation Inflammation Inflammatory Response MAPK->Inflammation

Caption: Known signaling pathways affected by PFOA and related compounds.

References

A Comparative Guide to (2,2,3,3-Tetrafluoropropoxy)acetic acid and Perfluorooctanoic Acid (PFOA) in Surface Treatment Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of surface treatment chemistry is undergoing a significant shift, driven by the need for high-performance materials that are also environmentally responsible. Perfluorooctanoic acid (PFOA), a long-chain per- and polyfluoroalkyl substance (PFAS), has been a cornerstone in creating surfaces with low surface energy, leading to oil and water repellency.[1][2] However, due to its environmental persistence, bioaccumulation, and associated health concerns, PFOA is being phased out globally, prompting the search for viable alternatives.[3][4][5]

This guide provides a comparative overview of (2,2,3,3-Tetrafluoropropoxy)acetic acid, a short-chain fluorinated compound, and the legacy material, PFOA, for surface treatment applications. While direct comparative performance data for this compound in surface coatings is not extensively available in peer-reviewed literature, this guide leverages existing data for PFOA and the general characteristics of short-chain PFAS to provide a foundational comparison.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these acids is crucial for predicting their behavior in surface treatment formulations.

PropertyThis compoundPerfluorooctanoic Acid (PFOA)
CAS Number 870-51-9[6][7]335-67-1[8]
Molecular Formula C5H6F4O3[9]C8HF15O2[8]
Molecular Weight 190.09 g/mol [10]414.07 g/mol [8]
Structure Partially fluorinated short alkyl chain with an ether linkageFully fluorinated long alkyl chain
pKa Not readily available in literature~0.5 - 3.8[11]
Appearance Liquid or Solid[6][7]White powder
Solubility Information not readily availableLow water solubility in acid form, salts are more soluble[8]

Performance in Surface Treatment: A Comparative Overview

The efficacy of a surface treatment agent is determined by its ability to lower surface tension and create a durable, repellent surface.

Performance MetricThis compound (Hypothesized)Perfluorooctanoic Acid (PFOA) (Documented)
Surface Tension Reduction Expected to lower surface tension, but likely to a lesser extent than PFOA due to the shorter fluorinated chain.Excellent surfactant, significantly lowers the surface tension of water.[2]
Contact Angle (Water & Oil) Expected to provide moderate to good water and oil repellency.Confers high water and oil contact angles, leading to excellent repellency.
Durability & Adhesion Adhesion to substrates may be influenced by the ether linkage and shorter chain. Durability would require experimental verification.Forms a stable, low-energy surface film with good adhesion in many applications.
Environmental Profile As a short-chain compound, it is expected to be less bioaccumulative and persistent than PFOA.Highly persistent in the environment and bioaccumulative.[3]

Experimental Protocols for Performance Evaluation

To objectively compare the performance of this compound and PFOA, a standardized set of experimental protocols should be employed.

Contact Angle Measurement

Objective: To quantify the hydrophobicity and oleophobicity of the treated surface.

Methodology:

  • Substrate Preparation: Clean and dry the substrate material (e.g., glass, metal, polymer) to ensure a uniform surface.

  • Coating Application: Apply the treatment solution (containing either this compound or PFOA at a specified concentration) to the substrate using a standardized method (e.g., dip-coating, spin-coating, or spray-coating).

  • Curing: Cure the coated substrate according to the formulation's requirements (e.g., air drying, thermal curing).

  • Measurement: Use a goniometer to measure the static contact angle of deionized water and a standard oil (e.g., hexadecane) on the coated surface. For a more detailed analysis, advancing and receding contact angles can be measured to assess contact angle hysteresis.[12]

Surface Tension Measurement

Objective: To determine the effect of the acid on the surface tension of a liquid, indicating its surfactant efficacy.

Methodology:

  • Solution Preparation: Prepare solutions of this compound and PFOA in deionized water at various concentrations.

  • Measurement: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a controlled temperature.

  • Data Analysis: Plot surface tension as a function of concentration to determine the critical micelle concentration (CMC) and the surface tension at the CMC.

Adhesion Test (ASTM D3359)

Objective: To assess the adhesion of the surface coating to the substrate.

Methodology:

  • Coating and Curing: Prepare coated substrates as described for contact angle measurement.

  • Cross-Hatch Test: Use a special cross-hatch cutter to make a grid of cuts through the coating to the substrate.

  • Tape Test: Apply a specified pressure-sensitive tape over the cross-hatch grid and then rapidly remove it.

  • Evaluation: Visually inspect the grid area and classify the adhesion based on the percentage of coating removed.

Scratch Hardness Test

Objective: To evaluate the resistance of the coating to mechanical damage.

Methodology:

  • Coating and Curing: Prepare coated substrates.

  • Testing: Use a pencil hardness tester or a sclerometer to apply a controlled scratch force to the surface.

  • Evaluation: Determine the hardness level at which the coating is visibly damaged.

Logical Workflow for a Comparative Study

The following diagram illustrates a logical workflow for conducting a comprehensive comparative study of these two compounds in a surface treatment application.

G cluster_0 Preparation Phase cluster_1 Coating and Curing cluster_2 Performance Testing cluster_3 Data Analysis and Comparison A Define Substrate and Application Method B Prepare Treatment Formulations (Varying Concentrations) A->B C Apply Coatings to Substrates B->C D Cure Coated Substrates C->D E Contact Angle Measurement (Water and Oil) D->E F Surface Tension Measurement D->F G Adhesion Test (Cross-Hatch) D->G H Scratch Hardness Test D->H I Tabulate and Compare Quantitative Data E->I F->I G->I H->I J Draw Conclusions on Performance and Viability I->J I->J

Caption: Workflow for comparing surface treatment performance.

Signaling Pathway for Surface Modification

While not a biological signaling pathway, the following diagram illustrates the conceptual pathway from the chemical properties of the treatment agent to the desired surface characteristic.

G cluster_0 Chemical Properties cluster_1 Interfacial Behavior cluster_2 Surface Properties cluster_3 Macroscopic Performance A Fluorinated Alkyl Chain C Adsorption at Solid-Liquid Interface A->C B Carboxylic Acid Head Group B->C D Orientation of Molecules C->D E Lowered Surface Energy D->E F Hydrophobicity & Oleophobicity E->F

Caption: Conceptual pathway to surface repellency.

Conclusion

The transition away from PFOA necessitates a thorough evaluation of potential alternatives. This compound, as a short-chain fluorinated compound, represents a class of molecules that may offer a more environmentally benign profile. However, its performance in surface treatment applications requires rigorous experimental validation. The protocols and comparative framework presented in this guide provide a roadmap for researchers to conduct such evaluations, ultimately enabling the development of safer and effective surface modification technologies. Future research should focus on generating direct comparative data to fully elucidate the potential of this compound as a PFOA alternative.

References

A Comparative Guide to Surface Modification: (2,2,3,3-Tetrafluoropropoxy)acetic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to precisely control the surface properties of materials is a cornerstone of advancements in biomedical research and drug development. Surface modification can dictate a material's biocompatibility, protein adsorption, and cellular interaction. This guide provides a comparative analysis of (2,2,3,3-Tetrafluoropropoxy)acetic acid as a potential surface modifier, placed in context with established alternatives such as organosilanes and thiols.

Introduction to Surface Modifiers

Surface modification aims to tailor the outermost layer of a material to achieve desired chemical and physical properties without altering its bulk characteristics. An ideal surface modifier should form a stable, uniform layer that imparts specific functionalities, such as hydrophobicity, hydrophilicity, or biocompatibility.

This compound: This molecule is a short-chain, partially fluorinated carboxylic acid. The fluorinated segment is expected to lower the surface energy, leading to hydrophobic and oleophobic properties. The carboxylic acid headgroup provides a means of attachment to various substrates, particularly metal oxides, through the formation of carboxylate bonds.

Organosilanes: These are silicon-based compounds that can form robust covalent bonds with hydroxylated surfaces like glass, silicon wafers, and many metal oxides.[1] They are versatile and can be functionalized with a wide array of chemical groups to achieve various surface properties.

Thiols: These organic compounds containing a sulfhydryl (-SH) group are well-known for their strong affinity for noble metal surfaces, such as gold, silver, and platinum, where they form self-assembled monolayers (SAMs).[2]

Comparative Performance Analysis

The following table summarizes the expected and documented performance of this compound in comparison to common silane and thiol-based surface modifiers.

Parameter This compound (Expected) Organosilanes (e.g., Alkyltrichlorosilanes) Thiols (e.g., Alkanethiols on Gold)
Water Contact Angle Moderately Hydrophobic (Est. 80-100°)Highly Hydrophobic (>110° for long chains)Highly Hydrophobic (>110° for long chains)
Surface Energy LowVery LowVery Low
Protein Adsorption Reduced non-specific protein adsorptionSignificantly reduced non-specific protein adsorptionSignificantly reduced non-specific protein adsorption
Layer Stability Moderate (ionic/coordinate bonding)High (covalent Si-O-substrate bonds)High (strong Au-S bonds)
Substrate Specificity Metal oxides (e.g., TiO₂, Al₂O₃), surfaces with hydroxyl groupsHydroxylated surfaces (e.g., SiO₂, glass, metal oxides)Noble metals (e.g., Au, Ag, Pt, Cu)
Ease of Application Solution depositionSolution or vapor depositionSolution deposition

Experimental Protocols

Detailed methodologies are crucial for reproducible surface modification. Below are generalized protocols for the application of each class of surface modifier.

Protocol 1: Surface Modification with this compound

This protocol is a generalized procedure for forming a self-assembled layer of a fluorinated carboxylic acid on a hydroxylated substrate.

  • Substrate Preparation:

    • Clean the substrate by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each.

    • Dry the substrate under a stream of nitrogen gas.

    • Activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse the activated substrate thoroughly with deionized water and dry with nitrogen.

  • Solution Preparation:

    • Prepare a 1-10 mM solution of this compound in an anhydrous solvent such as ethanol or toluene.

  • Surface Modification:

    • Immerse the cleaned and activated substrate in the prepared solution for a period of 1 to 24 hours at room temperature. The optimal immersion time depends on the desired layer density and ordering.

    • After immersion, rinse the substrate with the fresh solvent to remove any physisorbed molecules.

    • Dry the modified substrate under a stream of nitrogen.

  • Annealing (Optional):

    • To improve the quality and stability of the monolayer, the modified substrate can be annealed at a moderate temperature (e.g., 80-120 °C) for 1-2 hours.

Protocol 2: Silanization of a Silicon Wafer

This protocol describes a common method for creating a hydrophobic surface on a silicon wafer using an alkyltrichlorosilane.[3]

  • Substrate Preparation:

    • Follow the same cleaning and activation procedure as described in Protocol 1 to ensure a high density of surface silanol (-OH) groups.

  • Silane Solution Preparation:

    • In a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of the desired alkyltrichlorosilane (e.g., octadecyltrichlorosilane) in an anhydrous solvent like toluene or hexane. The anhydrous condition is critical to prevent premature hydrolysis of the silane.

  • Surface Modification:

    • Immerse the activated substrate in the silane solution for 30-60 minutes.

    • Remove the substrate and rinse it thoroughly with the anhydrous solvent to remove excess silane.

  • Curing:

    • Cure the coated substrate in an oven at 110-120 °C for 1 hour to promote the formation of a stable siloxane network on the surface.

Protocol 3: Thiol Self-Assembled Monolayer (SAM) on Gold

This protocol details the formation of a well-ordered alkanethiol SAM on a gold surface.[2]

  • Substrate Preparation:

    • Use a substrate with a freshly deposited gold layer (e.g., via thermal evaporation or sputtering).

    • Clean the gold surface by rinsing with ethanol and drying with nitrogen. An oxygen plasma treatment can also be used for cleaning.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the desired alkanethiol (e.g., 1-octadecanethiol) in absolute ethanol.

  • SAM Formation:

    • Immerse the clean gold substrate in the thiol solution for at least 12-24 hours at room temperature to allow for the formation of a highly ordered monolayer.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse it thoroughly with ethanol to remove non-chemisorbed thiols.

    • Dry the SAM-coated substrate with a gentle stream of nitrogen.

Mandatory Visualizations

Experimental Workflow for Surface Modification and Characterization

Experimental_Workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Surface Characterization sub_clean Substrate Cleaning (Sonication) sub_active Surface Activation (Plasma/Piranha) sub_clean->sub_active sub_dry1 Drying (Nitrogen Stream) sub_active->sub_dry1 sol_prep Modifier Solution Preparation sub_dry1->sol_prep immersion Substrate Immersion sol_prep->immersion rinsing Rinsing immersion->rinsing drying Drying rinsing->drying wca Water Contact Angle (WCA) drying->wca afm Atomic Force Microscopy (AFM) drying->afm xps X-ray Photoelectron Spectroscopy (XPS) drying->xps

Caption: A typical workflow for surface modification and subsequent characterization.

Logical Relationship of Surface Properties and Biological Response

Biological_Response_Pathway SurfaceModifier Surface Modifier (this compound, Silane, Thiol) SurfaceChem Surface Chemistry (e.g., -CF2, -CH3) SurfaceModifier->SurfaceChem SurfaceEnergy Surface Energy SurfaceChem->SurfaceEnergy ProteinAdsorption Protein Adsorption (Amount & Conformation) SurfaceEnergy->ProteinAdsorption CellAdhesion Cellular Adhesion & Spreading ProteinAdsorption->CellAdhesion Biocompatibility Biocompatibility CellAdhesion->Biocompatibility

Caption: The relationship between surface modification and biological response.

Conclusion

While direct, quantitative data for this compound as a surface modifier is currently lacking in published literature, its chemical structure suggests it would be an effective agent for reducing surface energy and protein adsorption, albeit likely to a lesser extent than long-chain perfluorinated or alkyl-based modifiers. For applications requiring robust, highly ordered, and extremely low-energy surfaces, well-established silane and thiol-based modification methods remain the gold standard, supported by a wealth of experimental data. The choice of surface modifier will ultimately depend on the specific substrate, the desired surface properties, and the required stability for the intended application in research, diagnostics, or drug development.

References

A Comparative Guide to Validating Surface Hydrophobicity: Featuring (2,2,3,3-Tetrafluoropropoxy)acetic acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate surface hydrophobicity, with a focus on the application of (2,2,3,3-Tetrafluoropropoxy)acetic acid as a surface modifying agent. We present supporting experimental data for various hydrophobic coatings and detailed protocols for key analytical techniques.

Introduction to Surface Hydrophobicity in Drug Development

The hydrophobicity of a material's surface is a critical parameter in the pharmaceutical and biomedical fields, influencing everything from the biocompatibility of implants to the formulation of drug delivery systems. Hydrophobic interactions play a fundamental role in drug-receptor binding and can significantly impact the efficacy and pharmacokinetics of a therapeutic agent. Consequently, the ability to precisely control and validate the surface hydrophobicity of materials is of paramount importance.

This guide explores the use of this compound, a short-chain fluorinated carboxylic acid, as a tool for creating hydrophobic surfaces. We will compare its theoretical application with other fluorinated and non-fluorinated surface modifiers, providing a framework for selecting and validating the appropriate surface treatment for your research needs.

Comparative Analysis of Hydrophobic Surface Coatings

The choice of surface coating depends on the desired level of hydrophobicity, the substrate material, and the specific application. Below is a comparison of different classes of hydrophobic coatings.

Coating Type Key Characteristics Typical Water Contact Angle (Static) Advantages Limitations
Short-Chain Fluorinated Carboxylic Acids (e.g., this compound) Self-assembles into monolayers on suitable substrates.[1]100° - 120° (estimated based on similar compounds)[2][3]Biocompatible (short-chain), precise monolayer formation.Limited public data on specific performance, potentially lower hydrophobicity than long-chain alternatives.
Long-Chain Perfluorinated Compounds (e.g., PFOA) Highly effective at creating low surface energy.>150° (superhydrophobic possible with surface texturing)[4][5]Excellent water and oil repellency.Environmental and health concerns (bioaccumulation).[6]
Polydimethylsiloxane (PDMS) Silicone-based polymer, widely used.90° - 110°[7]Biocompatible, flexible, transparent, low cost.Moderate hydrophobicity, can absorb small molecules.
Hydrocarbon-based Self-Assembled Monolayers (SAMs) Form ordered monolayers on various substrates.90° - 115°[3]Precise control over surface chemistry, biocompatible options.Can be susceptible to oxidation or degradation in some environments.
Textured Surfaces (with or without coating) Micro- or nano-scale roughness enhances hydrophobicity (Lotus effect).[8]Can exceed 150° (superhydrophobic).[8]Can achieve extreme water repellency.Mechanical durability can be a challenge, fabrication can be complex.

Experimental Protocols

Protocol 1: Surface Modification with this compound (Exemplary)

This protocol describes a general method for the self-assembly of a carboxylic acid-terminated molecule onto a hydroxylated surface, such as glass or silicon oxide.

Materials:

  • Substrate (e.g., glass slide, silicon wafer)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • This compound

  • Anhydrous toluene

  • Deionized water

  • Ethanol

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the substrate in Piranha solution for 15-30 minutes to clean and hydroxylate the surface.

    • Rinse the substrate thoroughly with deionized water.

    • Dry the substrate under a stream of nitrogen gas.

  • Self-Assembled Monolayer (SAM) Formation:

    • Prepare a 1-5 mM solution of this compound in anhydrous toluene.

    • Immerse the cleaned and dried substrate in the solution.

    • Allow the self-assembly process to proceed for 12-24 hours at room temperature in a moisture-free environment.

    • Remove the substrate from the solution.

    • Rinse the substrate with fresh toluene, followed by ethanol, to remove any physisorbed molecules.

    • Dry the substrate under a stream of nitrogen gas.

Protocol 2: Validation of Surface Hydrophobicity using Static Contact Angle Measurement

Materials:

  • Contact angle goniometer

  • High-purity water

  • Microsyringe

Procedure:

  • Place the modified substrate on the sample stage of the contact angle goniometer.

  • Using the microsyringe, carefully dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface of the substrate.

  • Allow the droplet to equilibrate for 30-60 seconds.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the goniometer's software to analyze the image and measure the angle formed between the tangent of the droplet and the surface. This is the static contact angle.

  • Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value.

Visualization of Experimental Workflows

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification start Start: Unmodified Substrate cleaning Cleaning & Hydroxylation (e.g., Piranha Solution) start->cleaning rinsing1 Rinse with DI Water cleaning->rinsing1 drying1 Dry with Nitrogen rinsing1->drying1 immersion Immerse Substrate in Solution (12-24 hours) drying1->immersion solution Prepare Solution of This compound solution->immersion rinsing2 Rinse with Toluene & Ethanol immersion->rinsing2 drying2 Dry with Nitrogen rinsing2->drying2 ca_measurement Contact Angle Measurement drying2->ca_measurement afm_analysis AFM Surface Morphology drying2->afm_analysis hic Hydrophobic Interaction Chromatography drying2->hic

Caption: Experimental workflow for surface modification and hydrophobicity validation.

Signaling Pathways and Logical Relationships

The interaction of a drug molecule with a cell is often governed by the hydrophobic properties of both the drug and the cell surface receptors. The following diagram illustrates a simplified signaling pathway initiated by the binding of a hydrophobic ligand to a G-protein coupled receptor (GPCR).

signaling_pathway cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein receptor->g_protein activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector modulates response Cellular Response effector->response leads to ligand Hydrophobic Ligand (Drug Molecule) binding Hydrophobic Interaction ligand->binding binding->receptor

Caption: Simplified signaling pathway involving a hydrophobic ligand.

Conclusion

The validation of surface hydrophobicity is a critical step in the development of advanced materials for pharmaceutical and biomedical applications. While direct performance data for this compound is not extensively available in public literature, its chemical structure suggests it is a viable candidate for creating moderately hydrophobic surfaces via self-assembly. For applications requiring extreme water repellency, the use of long-chain perfluorinated compounds or the creation of micro/nano-textured surfaces may be more appropriate, albeit with potential environmental or manufacturing complexities. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to select, apply, and validate hydrophobic surface modifications tailored to their specific needs.

References

A Comparative Analysis of the Reaction Kinetics of Fluorinated Ether Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of ether linkages into fluorinated carboxylic acids has led to a diverse class of compounds with unique chemical properties and reactivities. Understanding the reaction kinetics of these fluorinated ether carboxylic acids (FECA_s_) is paramount for predicting their environmental fate, developing effective degradation technologies, and assessing their potential toxicological profiles. This guide provides a comparative analysis of the reaction kinetics of various FECA_s_ with different reactive species, supported by experimental data and detailed methodologies.

Comparative Reaction Kinetics Data

The following table summarizes the second-order rate constants for the reaction of various fluorinated ether carboxylic acids and related compounds with hydroxyl radicals (•OH), sulfate radicals (SO₄•⁻), and hydrated electrons (eₐₙ⁻). These reactive species are highly relevant in advanced oxidation and reduction processes used for water treatment and in understanding environmental degradation pathways.

Compound ClassCompound Name/AcronymReactantSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Reference
Perfluoroalkyl Ether Carboxylic Acids (PFECAs) Perfluoro-3,6-dioxaheptanoic acidSO₄•⁻(0.85–9.5) × 10⁴[1]
Perfluoro-3,6,9-trioxadecanoic acidSO₄•⁻(0.85–9.5) × 10⁴[1]
Chloro-perfluoro-polyether carboxylic acid (ClPFPECA)SO₄•⁻(0.85–9.5) × 10⁴[1]
Polyfluoroalkyl Ether Carboxylic Acids (PFEAs) Nafion byproduct 2•OH1.0 × 10⁶[1]
HydroEVE•OH(0.5–1.0) × 10⁶[1]
Polyfluoroalkyl ether acids with an -O-CFH- moietySO₄•⁻(0.89–4.6) × 10⁶[1]
Fluorotelomer Carboxylic Acids (FTCAs) 6:2 Fluorotelomer sulfonate (6:2 FTS)•OH(1.1–1.2) × 10⁷[1]
5:3 Fluorotelomer carboxylic acid (5:3 FTCA)ZnO Photocatalysis-[2]
Perfluoroalkyl Carboxylic Acids (PFCAs) (for comparison) Perfluorobutanoic acid (PFBA)SO₄•⁻-[1]
Perfluorooctanoic acid (PFOA)SO₄•⁻-[1]

Note: The rate constants for PFBA and PFOA with sulfate radicals were studied, but specific values were not provided in the abstract. The degradation of 5:3 FTCA was observed with ZnO photocatalysis, but a second-order rate constant was not determined in the provided information.

Key Observations from Kinetic Data

  • Reactivity with Sulfate Radicals: Polyfluoroalkyl ether acids containing an -O-CFH- moiety react significantly faster with sulfate radicals than perfluoroalkyl ether carboxylic acids (PFECAs) and a chloro-perfluoro-polyether carboxylic acid (ClPFPECA).[1] The site of attack for the sulfate radical on these polyfluoroalkyl ethers is the -O-CFH- moiety.[1] In contrast, for perfluoroalkyl carboxylic acids and PFECAs, the sulfate radical reacts with the carboxylic acid headgroup.[1]

  • Reactivity with Hydroxyl Radicals: 6:2 fluorotelomer sulfonate exhibits the highest reactivity with hydroxyl radicals among the studied compounds.[1] Polyfluoroalkyl ether acids with an -O-CFH- moiety, such as Nafion byproduct 2 and HydroEVE, react more slowly with hydroxyl radicals.[1]

  • Impact of Ether Oxygen: The presence of ether oxygen atoms in the fluorocarbon chain influences the bond dissociation energies of adjacent C-F bonds, making them more resistant to cleavage compared to their perfluorocarboxylic acid counterparts.[3][4] This structural feature can lead to different degradation pathways, favoring C-O bond cleavage.[3][4]

  • Chain Length: For homologous series of perfluoroalkyl carboxylic acids, and both linear and branched monoether and multiether PFECAs, the chain length has a minimal impact on the second-order rate constants for their reaction with sulfate and hydroxyl radicals.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of kinetic data. Below are summaries of the key experimental protocols used to determine the reaction kinetics.

Determination of Second-Order Rate Constants for Reactions with •OH and SO₄•⁻

This method typically involves a competitive kinetics approach.

Objective: To determine the second-order rate constants for the reaction of fluorinated ether carboxylic acids with hydroxyl and sulfate radicals.

Methodology:

  • Reaction Setup: Aqueous solutions of the target fluorinated ether carboxylic acid and a reference compound with a known reaction rate constant are prepared.

  • Radical Generation: Hydroxyl and sulfate radicals are generated in situ. For example, sulfate radicals can be generated via the UV photolysis of persulfate (S₂O₈²⁻).

  • Competition Reaction: The target compound and the reference compound compete for the generated radicals.

  • Concentration Monitoring: The concentrations of the target and reference compounds are monitored over time using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The second-order rate constant for the target compound is calculated based on the relative degradation rates of the target and reference compounds.

Degradation Studies with Hydrated Electrons (eₐₙ⁻)

This protocol is used to assess the reactivity of fluorinated ether carboxylic acids with hydrated electrons, a strong reducing agent.

Objective: To evaluate the degradation kinetics and pathways of fluorinated ether carboxylic acids upon reaction with hydrated electrons.

Methodology:

  • Hydrated Electron Generation: Hydrated electrons are typically generated by the UV irradiation of a sulfite solution (Na₂SO₃).

  • Reaction Conditions: The reaction is carried out in a buffered aqueous solution (e.g., carbonate buffer at pH 9.5) containing the target fluorinated ether carboxylic acid and sodium sulfite.[3]

  • Sample Analysis: Aliquots are taken at different time intervals, and the concentrations of the parent compound and its degradation products are analyzed using LC-MS or ion chromatography.

  • Kinetic Analysis: The degradation rate of the parent compound is used to determine the reaction kinetics. The identification of transformation products provides insights into the degradation mechanism.[3]

Photocatalytic Degradation

This method assesses the degradation of the target compounds in the presence of a photocatalyst and a light source.

Objective: To investigate the photodegradation of fluorinated ether carboxylic acids using a photocatalyst.

Methodology:

  • Catalyst Suspension: A suspension of the photocatalyst (e.g., ZnO) is prepared in an aqueous solution containing the target fluorinated ether carboxylic acid.[2]

  • Irradiation: The suspension is irradiated with a UV light source (e.g., 365 nm) under controlled temperature and pH conditions.[2]

  • Product Identification: The degradation of the parent compound and the formation of degradation products are monitored over time using analytical techniques.[2] In the case of 5:3 FTCA, identified products included perfluorohexanoic acid, perfluoropentanoic acid, perfluorobutyric acid, and inorganic fluoride.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflows and reaction pathways discussed in this guide.

Experimental_Workflow_Competitive_Kinetics cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Prepare Aqueous Solution (Target FECA + Reference Compound) B Generate Radicals (e.g., UV/Persulfate for SO4-) A->B Introduce to Radical Source C Competitive Reaction B->C D Monitor Concentrations (LC-MS) C->D Time-course Sampling E Calculate Second-Order Rate Constant (k) D->E Data Input

Caption: Workflow for Determining Second-Order Rate Constants using Competitive Kinetics.

Degradation_Pathway_PFECA_Hydrated_Electron cluster_pathways Reductive Degradation Pathways PFECA Perfluoroalkyl Ether Carboxylic Acid (PFECA) e_aq Hydrated Electron (e_aq-) PFECA->e_aq path1 Ether C-O Bond Cleavage e_aq->path1 Initiates path2 C-C Bond Cleavage (including decarboxylation) e_aq->path2 Initiates path3 Direct C-F Bond Cleavage (followed by H/F exchange) e_aq->path3 Initiates products Degradation Products (e.g., Perfluoroalcohols, Fluoride Ions) path1->products path2->products path3->products

Caption: Reductive Degradation Pathways of PFECAs by Hydrated Electrons.[3]

References

(2,2,3,3-Tetrafluoropropoxy)acetic Acid: A Performance Benchmark in Synthesis (A Review of Available Data)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide aims to provide a comparative analysis of (2,2,3,3-Tetrafluoropropoxy)acetic acid, a fluorinated carboxylic acid, by benchmarking its performance against potential alternatives. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant scarcity of experimental data specifically detailing the performance of this compound in synthetic applications.

While commercially available from various suppliers, this compound (CAS Number: 870-51-9) is infrequently cited in peer-reviewed journals and patents as a reagent or catalyst in specific synthetic transformations. This lack of published data prevents a direct, evidence-based comparison of its efficacy—in terms of reaction yield, purity, reaction time, and safety—against other more commonly used fluorinated or non-fluorinated acetic acid derivatives.

Physicochemical Properties

Basic information available from suppliers indicates that this compound is a liquid with a molecular weight of 190.09 g/mol and a purity of 95% or higher. Its structure, featuring a tetrafluoropropoxy moiety, suggests potential applications in introducing this fluorinated group into target molecules, a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity.

Potential Areas of Application (Hypothetical)

Based on the structure of this compound, its utility could be explored in several areas of organic synthesis. A logical workflow for investigating its potential could be as follows:

A Starting Material: This compound B Esterification Reactions (Introduction of the tetrafluoropropoxyethyl group) A->B C Amidation Reactions (Formation of amides with the tetrafluoropropoxy moiety) A->C D Use as a Catalyst (Leveraging its acidic properties) A->D E Synthesis of Bioactive Molecules B->E F Derivatization of APIs B->F C->E G Fine Chemical Synthesis C->G D->G cluster_0 Reaction Setup cluster_1 Execution & Analysis cluster_2 Comparative Analysis A Select Model Reaction (e.g., Fischer Esterification) B Define Reaction Parameters (Solvent, Temperature, Time) A->B C Choose Reactants (Alcohol, this compound) B->C D Run Reaction C->D E Monitor Progress (TLC, GC-MS, NMR) D->E F Work-up and Purification E->F G Characterize Product (NMR, IR, MS) F->G H Calculate Yield and Purity G->H J Compare Yield, Purity, Reaction Time H->J I Repeat with Alternative Acid (e.g., Acetic Acid, TFA) I->J K Evaluate Safety and Cost J->K

Characterization of surfaces modified with (2,2,3,3-Tetrafluoropropoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Surfaces Modified with (2,2,3,3-Tetrafluoropropoxy)acetic Acid

For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. Surface modification with fluorinated compounds is a key strategy for creating low-energy, hydrophobic, and chemically resistant surfaces. This guide provides a comparative analysis of surfaces modified with this compound, offering a comparison with alternative modifiers and detailing the experimental protocols for characterization.

While extensive data for this compound is emerging, this guide incorporates representative data from similar short-chain fluorinated modifiers to provide a valuable comparative framework.

Data Presentation

The following tables summarize the expected quantitative data for surfaces modified with this compound compared to a common alternative, a long-chain fluorinated silane, and an unmodified substrate (e.g., Silicon/Silica).

Table 1: Comparison of Water Contact Angle (WCA) and Surface Free Energy (SFE)

Surface TypeModifierWater Contact Angle (WCA)Surface Free Energy (SFE) (mN/m)
UnmodifiedNone40° - 60°45 - 55
ModifiedThis compound (Expected)90° - 110°15 - 25
Alternative1H,1H,2H,2H-Perfluorodecyltrichlorosilane> 110°< 15[1]

Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Surface Composition

Surface TypeModifierC 1s (%)O 1s (%)F 1s (%)Si 2p (%)
UnmodifiedNone~15~550~30
ModifiedThis compound (Expected)IncreasedIncreasedPresentDecreased
Alternative1H,1H,2H,2H-Perfluorodecyltrichlorosilane30 - 4010 - 2040 - 505 - 15

Table 3: Atomic Force Microscopy (AFM) Surface Roughness Parameters

Surface TypeModifierAverage Roughness (Ra) (nm)Root Mean Square Roughness (Rq) (nm)
UnmodifiedNone0.2 - 0.50.3 - 0.6
ModifiedThis compound (Expected)0.3 - 0.70.4 - 0.8
Alternative1H,1H,2H,2H-Perfluorodecyltrichlorosilane0.4 - 1.00.5 - 1.2

Visualizations

The following diagrams illustrate the surface modification process, the characterization workflow, and a comparison of the resulting surface properties.

G cluster_0 Surface Preparation cluster_1 Modification Step cluster_2 Post-Modification Substrate Substrate (e.g., Si/SiO2) Cleaning Cleaning & Activation (e.g., Piranha, Plasma) Substrate->Cleaning Reaction Self-Assembled Monolayer (SAM) Formation Cleaning->Reaction Modifier This compound Solution Modifier->Reaction Rinsing Rinsing (e.g., Solvent Wash) Reaction->Rinsing Drying Drying (e.g., N2 Stream) Rinsing->Drying Modified_Surface Modified Surface Drying->Modified_Surface

Workflow for surface modification with the fluorinated acetic acid.

G cluster_0 Characterization Techniques cluster_1 Data Analysis Start Modified Surface Sample WCA Contact Angle Goniometry Start->WCA XPS X-ray Photoelectron Spectroscopy (XPS) Start->XPS AFM Atomic Force Microscopy (AFM) Start->AFM WCA_Data Wettability & Surface Energy WCA->WCA_Data XPS_Data Elemental Composition & Chemical States XPS->XPS_Data AFM_Data Topography & Roughness AFM->AFM_Data End Comparative Analysis WCA_Data->End XPS_Data->End AFM_Data->End

Experimental workflow for comprehensive surface characterization.

G cluster_0 Unmodified Surface cluster_1 Modified Surface (Fluorinated Acetic Acid) center_node Surface Properties US_WCA Low WCA (Hydrophilic) center_node->US_WCA changes to US_SFE High Surface Energy center_node->US_SFE changes to US_Chem No Fluorine center_node->US_Chem changes to MS_WCA High WCA (Hydrophobic) US_WCA->MS_WCA MS_SFE Low Surface Energy US_SFE->MS_SFE MS_Chem Fluorine Present US_Chem->MS_Chem

Logical relationship of surface properties before and after modification.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

Sessile Drop Contact Angle Goniometry

This technique measures the contact angle of a liquid droplet on a solid surface, providing insights into wettability and surface energy.[2][3][4][5]

  • Objective: To determine the static, advancing, and receding water contact angles to characterize the hydrophobicity of the modified surface.

  • Apparatus: Contact angle goniometer with a high-resolution camera, a light source, and a software for image analysis. A precision liquid dispensing system is also required.

  • Procedure:

    • Sample Preparation: The modified substrate is placed on the sample stage. The system is calibrated to ensure the camera is level with the stage.

    • Droplet Deposition: A small droplet of deionized water (typically 2-5 µL) is gently deposited onto the surface using a syringe.

    • Image Capture: A side-profile image of the droplet is captured by the camera.

    • Angle Measurement: The software analyzes the captured image to determine the angle formed at the three-phase (solid-liquid-gas) contact line.[5][6]

    • Advancing and Receding Angles: To measure hysteresis, the needle is kept in the droplet. The volume is slowly increased to measure the advancing angle (the maximum angle before the contact line moves) and then slowly decreased to measure the receding angle (the minimum angle).[3][4]

    • Data Collection: Measurements are repeated at multiple locations on the surface to ensure statistical relevance.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top 1-10 nm of a material's surface.[7][8][9]

  • Objective: To confirm the presence of fluorine and analyze the chemical bonding states of carbon and other elements on the modified surface.

  • Apparatus: An XPS system equipped with a monochromatic X-ray source (e.g., Al Kα), an electron energy analyzer, and an ultra-high vacuum (UHV) chamber.

  • Procedure:

    • Sample Introduction: The sample is mounted on a holder and introduced into the UHV chamber.

    • Survey Scan: A wide energy range scan is performed to identify all elements present on the surface.

    • High-Resolution Scans: Detailed scans are conducted over specific elemental peaks (e.g., C 1s, O 1s, F 1s, Si 2p) to determine the chemical states and bonding environments. For fluorinated surfaces, the C 1s spectrum is deconvoluted to identify C-C, C-O, C=O, and C-F bonds.[10]

    • Data Analysis: The peak areas are quantified using relative sensitivity factors (RSFs) to determine the atomic concentrations of the elements on the surface.

Atomic Force Microscopy (AFM)

AFM provides three-dimensional topographical images of a surface at the nanoscale, allowing for the quantification of surface roughness.[11][12][13]

  • Objective: To visualize the surface morphology and quantify the roughness of the substrate before and after modification.

  • Apparatus: An Atomic Force Microscope with a sharp tip mounted on a flexible cantilever.

  • Procedure:

    • Sample Mounting: The sample is secured on the AFM stage.

    • Tip Engagement: The AFM tip is brought into close proximity with the sample surface.

    • Scanning: The tip is scanned across a defined area of the surface. Tapping mode is often preferred for soft molecular layers to minimize surface damage.[14]

    • Data Acquisition: As the tip scans the surface, a laser beam deflected off the back of the cantilever is tracked by a photodiode. This deflection data is used to construct a 3D topographical map of the surface.

    • Image Analysis: The AFM software is used to analyze the topography and calculate roughness parameters such as Average Roughness (Ra) and Root Mean Square Roughness (Rq).[13]

References

A Comparative Guide to the Biological Activities of Short-Chain Fluorinated Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of short-chain fluorinated acids, with a focus on trifluoroacetic acid (TFA) and perfluorobutanoic acid (PFBA). The information presented is curated from experimental data to assist researchers in understanding their potential effects and mechanisms of action.

Executive Summary

Short-chain per- and polyfluoroalkyl substances (PFAS) are increasingly scrutinized for their environmental persistence and potential biological effects. As replacements for their long-chain counterparts, understanding the specific activities of compounds like TFA and PFBA is crucial. This guide summarizes key in vitro data on their cytotoxicity, activation of the peroxisome proliferator-activated receptor alpha (PPARα), and other biological effects. While direct comparative data for TFA and PFBA in single studies are limited, this guide synthesizes available information to provide a comprehensive overview. In general, the biological activity of perfluorinated carboxylic acids (PFCAs) is dependent on their chain length, with toxicity often increasing with a longer carbon chain. However, shorter-chain compounds like PFBA have been shown to be more potent in inducing certain effects, such as oxidative stress, compared to the longer-chain PFOA in specific experimental models.[1]

Data Presentation: A Comparative Analysis

The following table summarizes quantitative data on the biological activities of selected short-chain fluorinated acids. It is important to note that direct comparisons of EC50 and IC50 values should be made with caution, as experimental conditions can vary between studies.

CompoundBiological ActivityTest SystemEndpointValueReference
Trifluoroacetic Acid (TFA) Acute ToxicityBrachionus calyciflorus (rotifer)24-h LC5070 mg/L[2]
Perfluorobutanoic Acid (PFBA) Acute ToxicityBrachionus calyciflorus (rotifer)24-h LC50110 mg/L[2]
Perfluorobutanoic Acid (PFBA) CytotoxicityHepG2 (human liver cancer cell line)TC50>800 µM[3]
Perfluorobutanoic Acid (PFBA) CytotoxicityHMC-3 (human microglial cell line)EC50~1-70 µM[4]
Perfluorobutanoic Acid (PFBA) CytotoxicityRMS-13 (human muscle cell line)EC50~1-70 µM[4]
Perfluorobutanoic Acid (PFBA) PPARα ActivationTransiently transfected COS-1 cellsEC50>100 µM (human PPARα)[5]
Perfluorobutanoic Acid (PFBA) PPARδ ActivationEquilibrium DialysisKD0.044 ± 0.013 µM[6]
Perfluorobutanoic Acid (PFBA) Lipid AccumulationPrimary human hepatocytes-Significant increase at 0.25-25 µM[7]
Perfluorobutanoic Acid (PFBA) Oxidative StressSH-SY5Y (human neuronal cells)ROS GenerationSignificant increase[8]

Key Signaling Pathways and Biological Processes

Short-chain fluorinated acids can influence several biological pathways. The following diagrams illustrate some of the key mechanisms of action.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation Pathway

Activation of PPARα is a well-documented mechanism for many PFAS, influencing lipid metabolism.[5] While shorter-chain PFAS are generally less potent activators than their long-chain counterparts, this pathway remains a crucial area of investigation.

PPARa_Activation cluster_extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCFA Short-Chain Fluorinated Acid (e.g., PFBA) SCFA_in SCFA SCFA->SCFA_in Cellular Uptake PPARa_RXR_inactive PPARα-RXR (inactive complex) PPARa_RXR_active PPARα-RXR (active complex) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change SCFA_in->PPARa_RXR_inactive Ligand Binding PPRE PPRE (DNA Response Element) PPARa_RXR_active->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression Regulates

Caption: PPARα activation by short-chain fluorinated acids.

Induction of Oxidative Stress

Several studies indicate that short-chain PFAS can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and potential cellular damage.[8] PFBA, for instance, has been shown to cause more pronounced increases in ROS levels and greater reductions in antioxidant enzyme activity compared to PFOA in human neuronal cells.[1][8]

Oxidative_Stress SCFA Short-Chain Fluorinated Acid (e.g., PFBA) Mitochondria Mitochondria SCFA->Mitochondria Interacts with Antioxidant_Defense Decreased Antioxidant Defense (e.g., Catalase, GR) SCFA->Antioxidant_Defense ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA damage) ROS->Oxidative_Damage Antioxidant_Defense->Oxidative_Damage Leads to (reduced protection) Cellular_Dysfunction Cellular Dysfunction & Apoptosis Oxidative_Damage->Cellular_Dysfunction

Caption: Oxidative stress induction by short-chain fluorinated acids.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the guide.

PPARα Transactivation Assay

This assay is used to determine the ability of a compound to activate the PPARα nuclear receptor.

PPARa_Assay_Workflow cluster_prep cluster_treatment cluster_measurement Cell_Culture 1. Cell Culture (e.g., COS-1, HepG2) Transfection 2. Transient Transfection - PPARα expression vector - Luciferase reporter plasmid (with PPRE) Cell_Culture->Transfection Compound_Exposure 3. Compound Exposure (Short-chain fluorinated acids at various concentrations) Transfection->Compound_Exposure Cell_Lysis 4. Cell Lysis Compound_Exposure->Cell_Lysis Luciferase_Assay 5. Luciferase Assay (Measure luminescence) Cell_Lysis->Luciferase_Assay Data_Analysis 6. Data Analysis (Calculate EC50 values) Luciferase_Assay->Data_Analysis

Caption: Workflow for a PPARα transactivation assay.

Methodology:

  • Cell Culture: Mammalian cells, such as COS-1 or HepG2, are cultured in appropriate media and conditions.

  • Transient Transfection: Cells are co-transfected with two plasmids:

    • An expression vector containing the gene for human or mouse PPARα.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a peroxisome proliferator response element (PPRE).

  • Compound Exposure: After a post-transfection period (e.g., 24 hours), the cells are exposed to various concentrations of the test compounds (e.g., TFA, PFBA) for a specified duration (e.g., 24 hours). A positive control (e.g., a known PPARα agonist like WY-14643) and a vehicle control (e.g., DMSO) are included.[5]

  • Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the luciferase enzyme.

  • Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is proportional to the amount of luciferase produced, which in turn reflects the level of PPARα activation.

  • Data Analysis: The luminescence data is normalized to a control (e.g., a co-transfected Renilla luciferase for transfection efficiency) and used to generate dose-response curves. From these curves, the EC50 value (the concentration at which 50% of the maximal response is observed) can be calculated.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cells (e.g., HepG2) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the short-chain fluorinated acids for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells with active metabolism to convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that causes a 50% reduction in cell viability) is then determined from the dose-response curve.

Measurement of Reactive Oxygen Species (ROS)

The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.

Methodology:

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the cytotoxicity assay.

  • DCFH-DA Staining: Cells are incubated with DCFH-DA, which is cell-permeable.

  • Hydrolysis and Oxidation: Inside the cells, DCFH-DA is hydrolyzed by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: An increase in fluorescence intensity compared to the control indicates an increase in intracellular ROS levels.

Concluding Remarks

The available data suggest that while short-chain fluorinated acids like TFA and PFBA are generally considered less bioaccumulative and, in some cases, less potent than their long-chain predecessors, they are not biologically inert. They can induce a range of effects, including cytotoxicity, activation of nuclear receptors like PPARα and PPARδ, and induction of oxidative stress. Notably, the biological activity is chain-length dependent, but not always in a simple linear fashion, with some shorter-chain compounds exhibiting significant effects. Further direct comparative studies are needed to fully elucidate the relative potencies and specific mechanisms of action of TFA and PFBA to better inform risk assessments and guide the development of safer alternatives.

References

Navigating the Environmental Unknown: A Comparative Assessment of (2,2,3,3-Tetrafluoropropoxy)acetic acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Analysis for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecules in drug development and other industries necessitates a thorough evaluation of their environmental impact. (2,2,3,3-Tetrafluoropropoxy)acetic acid, a fluorinated compound, belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are under intense scrutiny for their persistence, bioaccumulation potential, and toxicity. Due to a significant lack of publicly available environmental data for this compound, this guide provides a comparative environmental impact assessment using data from structurally related and environmentally relevant surrogate compounds: GenX (HFPO-DA) , Perfluoro(2-ethoxy-2-fluoroethoxy)-acetic acid (EEA) , and the common PFAS degradation product, Trifluoroacetic acid (TFA) . This analysis aims to inform researchers and drug development professionals about the potential environmental liabilities associated with this class of compounds and to highlight the critical need for comprehensive ecotoxicological testing of new fluorinated molecules.

Executive Summary of Comparative Environmental Fate and Ecotoxicity

The available data, summarized in the following tables, indicate that while the shorter-chain PFAS alternatives were developed to reduce bioaccumulation compared to long-chain predecessors, they still present significant environmental concerns, including high persistence and mobility in aquatic environments.

Physicochemical Properties and Environmental Fate
ParameterGenX (HFPO-DA)Perfluoro(2-ethoxy-2-fluoroethoxy)acetic acid (EEA)Trifluoroacetic acid (TFA)
Molecular Formula C₆HF₁₁O₃C₆HF₉O₄C₂HF₃O₂
Molecular Weight ( g/mol ) 330.05312.06114.02
Water Solubility HighHighMiscible
Vapor Pressure Data not readily availableData not readily available10.5 kPa @ 20°C
Log Kow Data not readily availableData not readily available-0.5
Biodegradation Considered highly recalcitrant to biodegradation.[1][2]Not readily biodegradable, with up to 12% degradation reported in 28 days in one study.Resistant to both oxidative and reductive degradation.
Bioaccumulation Potential Lower than long-chain PFAS, but still detected in various organisms. Bioaccumulation factor (BAF) is less than 10 in some studies.Experimental data suggest low bioconcentration in fish.Low potential for bioaccumulation.
Aquatic Ecotoxicity
Trophic LevelEndpointGenX (HFPO-DA) (mg/L)Perfluoro(2-ethoxy-2-fluoroethoxy)acetic acid (EEA) (mg/L)Trifluoroacetic acid (TFA) (mg/L)
Fish 96h LC50Data not readily available>100>1000 (Danio rerio)[3][4]
Invertebrates (Daphnia magna) 48h EC50Data not readily available>100[5]>999[6]
Algae 72h EC50Data not readily availableData not readily available11.4 (Raphidocelis subcapitata)[7]

Signaling Pathway Perturbations

Certain perfluoroether carboxylic acids (PFECAs), the class to which GenX and EEA belong, have been shown to interact with key nuclear receptors, potentially leading to adverse health effects. The following diagrams illustrate the general mechanisms of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activation and Glucocorticoid Receptor (GR) inhibition.

PPAR_Activation cluster_cell Hepatocyte PFECA PFECA (e.g., GenX) PPARa PPARα PFECA->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to TargetGenes Target Genes (e.g., for lipid metabolism) PPRE->TargetGenes regulates transcription of mRNA mRNA Protein Protein GR_Inhibition cluster_cell Cell PFECA PFECA GR Glucocorticoid Receptor (GR) PFECA->GR inhibits GRE GRE GR->GRE binds to Glucocorticoid Glucocorticoid Glucocorticoid->GR activates GeneExpression Altered Gene Expression GRE->GeneExpression

References

The Strategic Application of Fluorinated and PEGylated Linkers in Bioconjugate Development: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (2,2,3,3-Tetrafluoropropoxy)acetic acid and Short-Chain PEG Carboxylic Acid Linkers in the Context of Antibody-Drug Conjugate (ADC) Research.

The design and synthesis of effective bioconjugates, particularly antibody-drug conjugates (ADCs), hinge on the critical selection of a chemical linker that bridges the targeting antibody with the potent payload. The linker's properties profoundly influence the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the ADC. This guide provides a comparative cost-benefit analysis of two distinct classes of carboxylic acid-terminated linkers: the fluorinated molecule this compound and a representative short-chain polyethylene glycol (PEG) carboxylic acid.

While direct head-to-head experimental data for this compound is limited in publicly available literature, this guide leverages data from analogous fluorinated and PEGylated linkers to present a representative and data-driven comparison. We will explore their respective impacts on key performance metrics, provide detailed experimental protocols for their conjugation, and visualize a relevant signaling pathway and experimental workflow.

Performance Comparison: Fluorinated vs. PEGylated Linkers

The choice between a fluorinated and a PEGylated linker involves a trade-off between hydrophobicity, stability, and pharmacokinetic properties. Fluorinated linkers, such as this compound, are known to enhance the metabolic stability and binding affinity of molecules. The incorporation of fluorine can also increase the hydrophobicity of the linker, which may influence its interaction with cell membranes and plasma proteins.

In contrast, short-chain PEG linkers are primarily utilized to increase the hydrophilicity of the ADC construct.[1][2][] This is particularly advantageous when working with hydrophobic payloads, as it can mitigate aggregation, improve solubility, and prolong circulation half-life.[1][4]

Table 1: Comparative Performance of Fluorinated and Short-Chain PEG Linkers in ADCs

FeatureThis compound (Fluorinated Linker)Short-Chain PEG Carboxylic Acid (e.g., n=4-12)Supporting Data
Primary Function Enhance metabolic stability, potentially increase binding affinity.Increase hydrophilicity, improve solubility, reduce aggregation.[1][2][]
Impact on Solubility May decrease aqueous solubility due to fluorocarbon segment.Significantly increases aqueous solubility of the ADC.[1][4][1][4]
In Vivo Half-Life May be shorter due to increased hydrophobicity and potential for faster clearance.Generally prolongs circulation half-life by increasing hydrodynamic radius.[5][5]
Drug-to-Antibody Ratio (DAR) Higher DARs may be limited by aggregation if the payload is also hydrophobic.Enables higher DARs by mitigating aggregation of hydrophobic payloads.[2][2]
Plasma Stability C-F bonds are highly stable, potentially leading to high plasma stability.Generally stable, though the ether linkages can be susceptible to cleavage under certain conditions.[6][6]
Cost-Effectiveness Generally higher cost due to specialized synthesis of fluorinated compounds.More cost-effective, with a wider range of commercial suppliers.[7][8][7][8]

Cost-Benefit Analysis

The decision to use a fluorinated linker like this compound over a more conventional short-chain PEG linker depends heavily on the specific goals of the research.

Cost: this compound is a specialty chemical with a higher cost per gram compared to commonly used short-chain PEG carboxylic acid linkers. Pricing for research quantities of this compound can be found through various chemical suppliers. Short-chain PEG carboxylic acids are available from a broader range of suppliers at a more competitive price point.[7][8]

Benefit: The primary benefit of a fluorinated linker lies in its potential to enhance the intrinsic properties of the payload or its interaction with the target. The increased metabolic stability could lead to a more robust ADC in vivo. However, the hydrophobicity it imparts can be a double-edged sword, potentially leading to faster clearance and aggregation issues at higher drug-to-antibody ratios (DAR).

Short-chain PEG linkers offer a well-established solution for improving the overall developability of an ADC, particularly when dealing with hydrophobic payloads.[1][2] The improved solubility and pharmacokinetics can lead to a more favorable therapeutic window.[5]

Conclusion of Analysis: For initial proof-of-concept studies or when working with payloads that are not overly hydrophobic, a short-chain PEG linker often represents a more cost-effective and straightforward approach. The use of a fluorinated linker like this compound would be justified in scenarios where enhanced metabolic stability is a critical requirement and the potential challenges of increased hydrophobicity can be managed, or when structure-activity relationship (SAR) studies indicate a specific benefit of fluorine incorporation.

Experimental Protocols

The following are representative protocols for the conjugation of carboxylic acid-terminated linkers to an antibody. These protocols would be applicable for both this compound and a short-chain PEG carboxylic acid, with the understanding that optimization for each specific linker and antibody is necessary.

Protocol 1: Activation of Carboxylic Acid Linker and Conjugation to Antibody

This protocol describes a common method for conjugating a carboxylic acid linker to the lysine residues of a monoclonal antibody using carbodiimide chemistry.[9][10]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound or Short-Chain PEG Carboxylic Acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Linker Activation: a. Dissolve the carboxylic acid linker in anhydrous DMSO to a concentration of 10-20 mM. b. In a separate tube, prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water. c. To the linker solution, add 1.2 equivalents of EDC and 1.5 equivalents of NHS (or Sulfo-NHS). d. Incubate the mixture for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation Reaction: a. Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized. A common starting point is a 5-10 fold molar excess of the linker. b. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: a. Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. b. Incubate for 15 minutes at room temperature.

  • Purification: a. Purify the resulting ADC from excess linker and reagents using size exclusion chromatography (SEC) or another suitable purification method.

  • Characterization: a. Determine the DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry. b. Assess the level of aggregation by SEC. c. Confirm the integrity of the ADC by SDS-PAGE.

Mandatory Visualizations

Signaling Pathway

Below is a diagram representing a simplified signaling pathway that could be targeted by an ADC. For instance, an ADC could deliver a payload that inhibits a key kinase in a cancer-related pathway, such as the PI3K/Akt/mTOR pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes ADC_Payload ADC Payload (e.g., Kinase Inhibitor) ADC_Payload->PI3K Inhibits ADC_Payload->Akt Inhibits ADC_Payload->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by an ADC payload.

Experimental Workflow

The following diagram illustrates the general workflow for the development and evaluation of an antibody-drug conjugate using a custom linker.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation In Vitro & In Vivo Evaluation Linker_Selection Linker Selection (this compound vs. PEG-COOH) Payload_Attachment Payload Attachment to Linker Linker_Selection->Payload_Attachment Antibody_Conjugation Conjugation to Antibody Payload_Attachment->Antibody_Conjugation Purification ADC Purification (SEC) Antibody_Conjugation->Purification DAR_Analysis DAR Analysis (HIC/MS) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purification->Aggregation_Analysis Purity_Analysis Purity Analysis (SDS-PAGE) Purification->Purity_Analysis In_Vitro_Cytotoxicity In Vitro Cytotoxicity Assay Purity_Analysis->In_Vitro_Cytotoxicity Plasma_Stability Plasma Stability Assay Purity_Analysis->Plasma_Stability In_Vivo_Efficacy In Vivo Efficacy Study (Xenograft Model) Plasma_Stability->In_Vivo_Efficacy

Caption: General workflow for ADC development and evaluation.

References

Safety Operating Guide

Proper Disposal of (2,2,3,3-Tetrafluoropropoxy)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. (2,2,3,3-Tetrafluoropropoxy)acetic acid, a fluorinated organic acid, requires specialized disposal procedures due to the persistent nature of the carbon-fluorine bond. This guide provides a procedural, step-by-step plan for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This chemical is classified as a hazardous substance and can cause skin and eye irritation.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).

  • Skin Protection: A fully-buttoned lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or a certified laboratory chemical fume hood.

Waste Segregation and Collection

Proper segregation of chemical waste is the first and most crucial step in the disposal process. Halogenated organic compounds must be collected separately from other waste streams to ensure proper treatment and disposal.[1][2][3][4]

Step-by-Step Waste Collection Procedure:

  • Obtain a Designated Waste Container: Use a clearly labeled, compatible container for "Halogenated Organic Waste."[1] Polyethylene containers are often suitable. The container must be in good condition and have a secure, tight-fitting lid.

  • Label the Container: Affix a "Hazardous Waste" label to the container before adding any waste.[5] The label should clearly state "this compound" and any other components of the waste stream.

  • Transfer the Waste: Carefully transfer the waste this compound into the designated container. Avoid splashing. All transfers should be conducted in a fume hood.

  • Keep the Container Closed: The waste container must be kept tightly closed except when adding waste.[6][7]

  • Storage: Store the waste container in a designated and well-ventilated satellite accumulation area away from incompatible materials, heat, and ignition sources.[5][6][7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.

  • Contain the Spill: If the spill is liquid, contain it with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[5][8] Do not use combustible materials like sawdust.

  • Neutralization (for acidic spills): For an acid spill, once contained, you can slowly and carefully add a neutralizing agent like sodium bicarbonate or soda ash.[8] Be aware that this may cause effervescence (fizzing) as carbon dioxide gas is produced.

  • Collect the Residue: Using non-sparking tools, carefully collect the absorbent material and neutralized residue.[8][9]

  • Dispose of Cleanup Materials: Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.[8]

Disposal Procedures

The recommended and most effective method for the final disposal of fluorinated organic compounds is high-temperature incineration.[8] This process is necessary to break the stable carbon-fluorine bond.

Arranging for Final Disposal:

  • Contact Your EHS Office: The primary route for disposal is through your institution's Environmental Health and Safety (EHS) office.[8] They will provide specific guidance and arrange for a chemical waste pickup.

  • Do Not Dispose Down the Drain: this compound should not be disposed of down the sanitary sewer.[5][10]

  • Incineration: The collected waste will be sent to a licensed hazardous waste treatment facility for high-temperature incineration.[8][11]

  • Empty Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, the container can often be disposed of as regular waste, but you should confirm this with your EHS department.

Data Presentation: Waste Management Summary

ParameterGuidelineRationale
Waste Classification Hazardous Waste (Halogenated Organic Acid)Contains fluorine and is acidic, requiring special handling.[1][8]
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of persistent fluorinated compounds.[8]
Waste Segregation Separate from non-halogenated, inorganic, and reactive wastesPrevents dangerous reactions and ensures proper disposal pathways.[1][2][3]
pH of Waste Stream Do not mix with strong bases in the same containerTo avoid potentially violent neutralization reactions.[1]
Container Type Labeled, compatible, sealed container (e.g., polyethylene)Prevents leaks, spills, and exposure.[5][6]
Spill Neutralizing Agent Sodium Bicarbonate or Soda AshSafely neutralizes the acidity of the compound.[8]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Full PPE B Obtain Labeled Halogenated Waste Container A->B C Transfer Waste to Container in Fume Hood B->C D Securely Close Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Transport to Licensed Hazardous Waste Facility F->G H High-Temperature Incineration G->H S1 Contain Spill with Inert Absorbent S2 Collect Contaminated Material S1->S2 S3 Dispose as Hazardous Waste S2->S3 S3->C Add to waste container

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (2,2,3,3-Tetrafluoropropoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial procedural guidance for the safe handling and disposal of (2,2,3,3-Tetrafluoropropoxy)acetic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally similar chemicals and general best practices for handling corrosive and fluorinated organic acids.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is anticipated to be a corrosive and irritant substance. A structurally similar compound, 2,2,3,3-Tetrafluoropropyl trifluoroacetate, is known to cause skin and serious eye irritation, and may cause respiratory irritation. Therefore, a cautious approach is mandatory.

Recommended Personal Protective Equipment (PPE)

Equipment Specifications Purpose
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1]To protect eyes from splashes and contact with the chemical.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Gloves should be inspected before each use and changed immediately if contaminated.[1][2]To prevent skin contact and potential burns or irritation.
Body Protection A long-sleeved laboratory coat is required.[1] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[2][3]To protect skin and clothing from spills and splashes.
Footwear Closed-toe shoes are mandatory in the laboratory.[1]To protect feet from spills.
Respiratory Protection All handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[1][2]To prevent respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedures is critical to ensure a safe working environment.

  • Preparation:

    • Designate a specific work area within a certified chemical fume hood for all handling of this compound.[1]

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

    • Assemble all necessary equipment (e.g., glassware, stir bars, spatulas) and reagents within the fume hood before commencing work.

    • Have a spill kit readily available that is appropriate for acidic and potentially corrosive materials.

  • Handling:

    • Always wear the appropriate PPE as specified in the table above.

    • When transferring the chemical, do so carefully to avoid splashing.

    • If diluting, always add the acid to the solvent slowly; never the other way around.[2][4]

    • Keep containers of the chemical closed when not in use to minimize the release of vapors.

  • Post-Handling:

    • Decontaminate all equipment and the work surface within the fume hood after use.

    • Properly label and store any remaining this compound in a compatible, tightly sealed container.

    • Remove PPE carefully to avoid contaminating yourself and dispose of disposable items as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Due to the presence of the stable carbon-fluorine bond, this compound should be treated as hazardous waste.[5]

Waste Disposal Procedures

Waste Type Disposal Method Key Considerations
Unused or Waste this compound High-temperature incineration is the preferred method for the complete destruction of fluorinated organic compounds.[5]The incinerator must be licensed and equipped to handle halogenated organic waste.
Contaminated Labware (disposable) Collect in a designated, labeled hazardous waste container.The container should be clearly labeled with "Hazardous Waste" and the chemical name.[1]
Contaminated Labware (reusable) Decontaminate thoroughly with a suitable solvent and cleaning agent before reuse. The cleaning residue should be collected as hazardous waste.Ensure the cleaning procedure effectively removes all traces of the acid.
Spill Debris Absorb spills with an inert, non-combustible absorbent material and collect in a sealed container for disposal as hazardous waste.Do not use combustible materials like paper towels to absorb large spills.

Alternatively, disposal in a designated hazardous waste landfill or deep well injection may be possible, but these methods are less preferable as they do not destroy the "forever chemical."[5] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on approved disposal routes.

Experimental Workflow for Handling this compound

G Figure 1. Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Don Appropriate PPE prep2 Prepare Fume Hood Work Area prep1->prep2 prep3 Assemble Equipment and Reagents prep2->prep3 handle1 Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Work Area & Equipment handle2->post1 post2 Properly Store or Dispose of Chemical post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.